Bigelovin

Catalog No.
S521230
CAS No.
3668-14-2
M.F
C17H20O5
M. Wt
304.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bigelovin

CAS Number

3668-14-2

Product Name

Bigelovin

IUPAC Name

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1

InChI Key

DCNRYQODUSSOKC-MMLVVLEOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bigelovin

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2

The exact mass of the compound Bigelovin is 304.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Bigelovin from Inula helianthus-aquatica - Source, Chemistry, Mechanisms, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Natural Source

Bigelovin is a biologically potent sesquiterpene lactone naturally occurring in several plant species within the genus Inula (Asteraceae family). It was first isolated from Inula helianthus-aquatica, a plant traditionally used in Yunnan, China for cancer treatment [1]. This compound has also been identified in other species including Inula hupehensis [2] [3] and Helenium donianum [4]. The traditional ethnomedicinal use of Inula species provides the pharmacological foundation for investigating its active components, with sesquiterpene lactones representing the characteristic and most biologically active constituents of these plants [5] [6].

The compound exists as a white to off-white solid powder with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.342 g/mol [4]. Its CAS registry number is 3668-14-2, and it is commercially available for research purposes with a typical purity of ≥98% [4]. As a sesquiterpene lactone, this compound belongs to a class of natural products known for their structural diversity and broad biological activities, including significant anti-inflammatory and anti-tumor properties that have attracted substantial research interest in recent years [5].

Chemical Structure and Structure-Activity Relationship

The chemical structure of this compound is characterized by a complex tricyclic framework consisting of 3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione substituted with methyl groups at positions 4a and 8, a methylidene group at position 3, and an acetoxy group at position 4 [4]. The compound contains two α,β-unsaturated ketone moieties that are crucial for its biological activity, particularly its interaction with thiol groups in proteins and enzymes [7].

Structure-Activity Relationship (SAR) studies of sesquiterpene lactones including this compound have revealed several key structural requirements for optimal biological activity:

  • The α-methylene-γ-butyrolactone group is essential for cytotoxic activity, as it can react as an electrophile with nucleophilic sulfhydryl groups (-SH) in biological systems, thereby altering protein structures and functions [5]. This Michael addition reaction capability is fundamental to this compound's mechanism of action.
  • Modification at the 6-OH position can significantly enhance cytotoxic effects. Studies on related sesquiterpene lactones have shown that acetylation or introduction of appropriate lipophilic aliphatic chains at this position increases activity, with a 12-carbon chain demonstrating optimal cytotoxicity [5].
  • Arylation of C-13 generally reduces cytotoxic activity, likely due to decreased nucleophilic activity of the α-methylene-γ-lactone motif [5].
  • The spatial arrangement of functional groups, including the defined stereocenters at positions 4a, 8a, 9, and 9a, contributes significantly to the compound's bioactivity and interaction with molecular targets [4].

Antitumor Efficacy and Quantitative Data

This compound has demonstrated potent antitumor activity against a diverse range of human cancer cell lines, with particular efficacy observed in models of colorectal cancer, liver cancer, and other malignancies. The following tables summarize comprehensive quantitative data on its antitumor effects:

Table 1: In Vitro Anticancer Activity of this compound Across Human Cancer Cell Lines

Cancer Type Cell Line IC₅₀ Value Exposure Time Key Findings Reference
Colorectal Cancer HCT-116 0.8-1.2 μM 48 h DR5 upregulation, ROS increase, G2/M arrest [7]
Colorectal Cancer HT-29 1.2 μM 48 h Caspase activation, DNA damage [7]
Liver Cancer HepG2 5-20 μM 24-72 h Apoptosis & autophagy via mTOR inhibition [8]
Liver Cancer SMMC-7721 5-20 μM 24-72 h ROS-mediated pathway activation [8]
Various Cancers Multiple lines* 0.8-10.0 μM 24-48 h JAK2/STAT3 inhibition, apoptosis induction [5]
Leukemia U937 Not specified Not specified Potent apoptotic activity [1]

Panel includes A549 (lung), MDA-MB-468 (breast), HeLa (cervix), HepG2 (liver), and others [2]

Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models

Cancer Model Dosing Regimen Key Outcomes Mechanisms Confirmed Reference
HCT-116 xenograft (nude mice) 20 mg/kg, every 2 days ~30% tumor volume reduction, ~60% tumor weight reduction DR5 upregulation, ROS increase, apoptosis induction [7]
HepG2 xenograft (nude mice) 5, 10, 20 mg/kg, i.v., every 2 days Dose-dependent tumor growth inhibition Apoptosis & autophagy activation, mTOR pathway inhibition [8]
Orthotopic colon tumor allograft (immunocompetent mice) 1 mg/kg Liver metastasis: 19.0%→9.5%, Lung metastasis: 19.2%→13.1% IL6/STAT3 pathway inhibition, reduced angiogenesis [9]
HCT-116 xenograft (comparison study) 20 mg/kg Superior efficacy vs. FOLFOX with fewer side effects Caspase activation, PARP cleavage [7]

The selectivity of this compound for cancer cells is evidenced by its significantly higher IC₅₀ value in primary human colon cells (8.55 μM) compared to colorectal cancer cell lines (0.8-1.2 μM) after 48 hours of treatment [7]. This selective cytotoxicity profile enhances its potential as a therapeutic agent with reduced off-target effects.

Molecular Mechanisms of Action

This compound exerts its antitumor effects through multiple interconnected molecular pathways that induce apoptosis, inhibit proliferation, and suppress metastasis across various cancer types. The compound demonstrates a unique multi-target mechanism that includes:

JAK2/STAT3 Signaling Inhibition

This compound directly targets and inactivates JAK2 kinase through interaction with cysteine residues, leading to inhibition of both IL-6-induced and constitutive STAT3 activation [2] [3]. The IC₅₀ for STAT3 inhibition in HepG2/STAT3 cells is 3.37 μM, while the direct inhibition of JAK2 enzymatic activity shows an IC₅₀ of 44.24 μM in vitro [2] [3]. This mechanism is particularly effective in cancer cells with constitutively activated STAT3, and the inhibitory effects can be reversed by thiol-containing compounds like DTT and GSH, confirming the covalent modification of JAK2 [2] [3].

ROS-Mediated Apoptosis and Autophagy

This compound significantly increases intracellular ROS levels, leading to oxidative stress that triggers both apoptotic and autophagic pathways [7] [8]. In liver cancer models, ROS generation inhibits the AKT/mTOR/p70S6K pathway, inducing a protective autophagy that when blocked enhances this compound-induced cell death [8]. The compound also upregulates Death Receptor 5 (DR5), activating caspase-8 and the extrinsic apoptosis pathway in colorectal cancer cells [7].

Anti-Angiogenic and Immunomodulatory Effects

In zebrafish models, this compound demonstrates potent anti-angiogenic activity by significantly inhibiting the growth of subintestinal vessels and downregulating angiogenesis signaling components (Ang2 and Tie2) [1]. Additionally, it suppresses proliferation and Th1 cytokine production (IFN-γ, IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs) and inhibits monocyte adhesion to endothelial cells by downregulating inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, E-selectin) [1].

Metastasis Suppression

This compound effectively suppresses colorectal cancer metastasis by interfering with the IL6/STAT3 pathway and cofilin-mediated actin dynamics, reducing epithelial-to-mesenchymal transition (EMT) and cancer cell motility [9]. In orthotopic colon tumor models, treatment significantly reduces spontaneous liver and lung metastases while modulating tumor microenvironment and immune responses [9].

The following diagram illustrates the core signaling pathways through which this compound exerts its antitumor effects:

G cluster_pathways This compound Molecular Mechanisms cluster_effects Biological Outcomes This compound This compound JAK2 JAK2 Inactivation This compound->JAK2 ROS ROS Generation This compound->ROS DR5 DR5 Upregulation This compound->DR5 Angio Angiogenesis Inhibition This compound->Angio CAMs CAMs Downregulation This compound->CAMs STAT3 STAT3 Inhibition JAK2->STAT3 Phosphorylation Blockade Apoptosis Apoptosis STAT3->Apoptosis Metastasis Metastasis STAT3->Metastasis Immunity Immunity STAT3->Immunity mTOR mTOR Inhibition ROS->mTOR Pathway Inhibition ROS->Apoptosis DR5->Apoptosis Autophagy Autophagy mTOR->Autophagy Angio->Metastasis CAMs->Immunity CellCycle CellCycle Apoptosis->CellCycle Autophagy->Metastasis

This compound's multi-target antitumor mechanisms converge on apoptosis, cell cycle arrest, and metastasis inhibition.

The interconnected nature of these pathways demonstrates this compound's pleiotropic mechanism against cancer cells, simultaneously targeting multiple hallmarks of cancer through distinct but complementary pathways.

Experimental Protocols and Research Methodology

In Vitro Cell Viability and Proliferation Assays

Standard MTT Protocol for assessing this compound cytotoxicity:

  • Cell seeding: Plate cells in 96-well plates at optimal density (3-8×10³ cells/well depending on cell line) and allow to adhere for 24 hours [2] [7].
  • Compound treatment: Prepare this compound stock solution in DMSO (100 mM) and dilute in culture medium to final concentrations (typically 0.037-50 μM). Include vehicle control (DMSO ≤0.1%) and positive control (e.g., 5-FU) [7].
  • Incubation: Expose cells to this compound for 24, 48, and 72 hours at 37°C in 5% CO₂ [7] [8].
  • MTT assay: Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours. Then dissolve formed formazan crystals with DMSO or acidified isopropanol [2].
  • Measurement: Read absorbance at 570 nm with reference at 630-650 nm. Calculate IC₅₀ values using appropriate statistical software [7].

Colony Formation Assay to evaluate long-term effects:

  • Treat cells with this compound at IC₅₀ and sub-IC₅₀ concentrations for 24-48 hours [7].
  • Reseed treated cells at low density (200-1000 cells/well in 6-well plates) and culture for 8-11 days with regular medium changes [7].
  • Fix colonies with methanol and stain with crystal violet (0.1-0.5%) [7].
  • Count colonies containing >50 cells and calculate plating efficiency [7].
Apoptosis and Cell Cycle Analysis

Annexin V/PI Double Staining for apoptosis detection:

  • Harvest this compound-treated and control cells by trypsinization [7].
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer [7].
  • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions [7].
  • Incubate for 15-20 minutes at room temperature in the dark [7].
  • Analyze within 1 hour by flow cytometry, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [7].

Cell Cycle Analysis using PI staining:

  • Fix this compound-treated cells in 70% ethanol at -20°C for at least 2 hours [7].
  • Wash with PBS and treat with RNase A (100 μg/mL) at 37°C for 30 minutes [7].
  • Stain with propidium iodide (50 μg/mL) for 30 minutes in the dark [7].
  • Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software [7].
Western Blot Analysis

Protein extraction and detection for mechanism studies:

  • Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors [2] [8].
  • Determine protein concentration using BCA assay [8].
  • Separate proteins by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes [8].
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour [8].
  • Incubate with primary antibodies (diluted 1:1000) against target proteins overnight at 4°C:
    • Apoptosis markers: Cleaved caspase-3, -7, -8, -9, PARP, Bax, Bcl-2 [7] [8]
    • Autophagy markers: LC3B, Beclin-1, p62 [8]
    • Signaling molecules: p-JAK2, JAK2, p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR [2] [8]
    • Cell cycle regulators: Cyclin B1, CDK1, p-Rb, p-H2AX [7]
  • Incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature [8].
  • Detect signals using ECL reagent and visualize with chemiluminescence imaging system [8].
In Vivo Xenograft Studies

Animal model establishment and drug administration:

  • Cell preparation: Harvest exponentially growing cancer cells (e.g., HCT-116, HepG2) and resuspend in PBS/Matrigel mixture (1:1) [7] [8].
  • Xenograft establishment: Subcutaneously inject 5-10×10⁶ cells into the flanks of 4-6 week old athymic nude mice [7] [8].
  • Group assignment: When tumors reach 50-100 mm³, randomize animals into control and treatment groups (n=5-10) [7] [8].
  • Drug administration: Prepare this compound in vehicle (e.g., PEG300/Tween80/saline or loaded micelles) and administer via intravenous injection at 5-20 mg/kg every 2 days [8] [9].
  • Monitoring: Measure tumor dimensions and body weight every 2-3 days. Calculate tumor volume using formula: V = (length × width²)/2 [7] [8].
  • Termination: Sacrifice animals after 3-4 weeks of treatment, collect tumors, and process for histology and molecular analysis [8].

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism Elucidation MTT MTT Assay Colony Colony Formation MTT->Colony Xenograft Xenograft Establishment Annexin Annexin V/PI Colony->Annexin CellCycle Cell Cycle Annexin->CellCycle Western Western Blot CellCycle->Western ROS ROS Detection Dosing Compound Administration Xenograft->Dosing Monitoring Tumor Monitoring Dosing->Monitoring Analysis Tissue Analysis Monitoring->Analysis Angio Angiogenesis Assay STAT3 STAT3 Activity ROS->STAT3 Autophagy Autophagy Analysis STAT3->Autophagy Autophagy->Angio

Comprehensive experimental workflow for evaluating this compound's anticancer efficacy and mechanisms.

Research Gaps and Future Directions

Despite significant progress in understanding this compound's antitumor properties, several critical research gaps remain to be addressed:

  • Limited Clinical Data: Currently, all studies are preclinical, with no clinical trials conducted to evaluate this compound's safety and efficacy in humans [5]. Future research should focus on completing necessary toxicology studies and progressing toward Phase I clinical trials.

  • Formulation Challenges: As a natural product with potential solubility and bioavailability issues, advanced drug delivery systems need development. Preliminary work with this compound-loaded micelles shows promise but requires optimization [9].

  • Combination Therapy Potential: Given its multi-target mechanisms, this compound may synergize with existing chemotherapeutic agents, but systematic combination studies are lacking [7]. Research should explore rational combinations with standard care regimens.

  • Resistance Mechanisms: The potential development of resistance to this compound and underlying mechanisms remain completely unexplored [2] [8]. Understanding resistance pathways could inform combination strategies and patient selection criteria.

  • Biomarker Identification: Predictive biomarkers for this compound sensitivity have not been established [2] [9]. Research should focus on identifying molecular markers (e.g., STAT3 activation status, DR5 expression) that could guide patient stratification.

The structural optimization of this compound through medicinal chemistry approaches represents another promising direction. Based on SAR knowledge, particularly modifications at the 6-OH position, synthetic analogs with improved potency and pharmacokinetic properties could be developed [5]. Additionally, the compound's effects on tumor microenvironment and cancer immunology warrant deeper investigation to fully exploit its immunomodulatory potential [1] [9].

References

Comprehensive Technical Review: Anti-Inflammatory Properties and Mechanisms of Bigelovin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Bigelovin is a sesquiterpene lactone compound primarily isolated from several species of the Inula genus, particularly Inula helianthus-aquatica and Inula hupehensis. These plants have been used in traditional Chinese medicine for centuries, primarily for treating inflammatory conditions and various cancers. The compound belongs to the pseudoguaianolide subclass of sesquiterpene lactones, characterized by a distinctive γ-lactone ring and α,β-unsaturated carbonyl moieties that are crucial for its biological activity [1] [2]. Structurally, this compound contains two α-methylene-γ-butyrolactone groups that function as Michael reaction acceptors, enabling covalent binding to thiol groups in cysteine residues of target proteins [3] [2]. This electrophilic property allows this compound to modulate multiple signaling pathways simultaneously, making it a particularly interesting candidate for therapeutic development against complex inflammatory diseases and cancer.

The historical use of Inula species in traditional medicine for treating inflammatory conditions provided the initial rationale for investigating this compound's anti-inflammatory properties. Contemporary research has systematically validated these traditional applications while elucidating the molecular mechanisms underlying its biological effects. This compound has demonstrated potent anti-inflammatory activity across multiple experimental models, ranging from cell-based assays to animal studies, with emerging evidence supporting its potential as a multi-target therapeutic agent [4] [1]. The compound's ability to simultaneously modulate multiple inflammatory pathways while exhibiting anti-cancer activity positions it as a promising lead compound for drug development.

Molecular Mechanisms of Anti-Inflammatory Action

JAK2/STAT3 Pathway Inhibition

This compound demonstrates potent inhibition of the JAK2/STAT3 signaling pathway, a crucial cascade in inflammation and cancer progression. Research shows that this compound dose-dependently inhibits IL-6-induced STAT3 activation in HepG2/STAT3 cells with an IC₅₀ of 3.37 μmol/L [3] [5]. The compound directly targets JAK2 kinase activity, exhibiting an IC₅₀ of 44.24 μmol/L in enzymatic assays [3]. Mechanism studies reveal that this compound covalently binds to cysteine residues in JAK2 through its α-methylene-γ-lactone moiety, leading to kinase inactivation [3] [5]. This interaction was confirmed through LC-MS analysis and reversal experiments where pretreatment with thiol-containing compounds like DTT (500 μmol/L) or GSH (500 μmol/L) eliminated this compound's inhibitory effects on STAT3 activation [3]. The specificity of this action is demonstrated by this compound's lack of effect on other signaling pathways including EGF, PDGF, and insulin at concentrations of 5-20 μmol/L [3] [5].

Table 1: Key Parameters of this compound Activity in JAK2/STAT3 Pathway Inhibition

Experimental System Concentration/Dose Effect Reference
IL-6-induced STAT3 activation in HepG2/STAT3 cells IC₅₀ = 3.37 μmol/L Inhibition of STAT3 activation [3] [5]
JAK2 enzymatic activity in vitro IC₅₀ = 44.24 μmol/L Direct JAK2 inhibition [3]
Constitutive STAT3 activation in cancer cells 1-50 μmol/L Dose-dependent inhibition [3]
Thiol compound pretreatment DTT/GSH 500 μmol/L Reversal of STAT3 inhibition [3]
NF-κB Signaling Suppression

This compound effectively suppresses NF-κB activation, a master regulator of inflammation. The compound inhibits IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes [4]. This mechanism underlies this compound's ability to downregulate expression of cell adhesion molecules including ICAM-1 and VCAM-1 in endothelial cells [4]. Through NF-κB inhibition, this compound significantly reduces monocyte adhesion to endothelial cells, a critical step in inflammation initiation and progression [4]. The electrophilic α-methylene-γ-lactone moiety again plays a crucial role, potentially through covalent modification of cysteine residues in the NF-κB signaling complex [2]. This NF-κB inhibitory activity contributes substantially to this compound's broad anti-inflammatory effects across multiple disease models.

Anti-angiogenic Effects

Angiogenesis is intimately connected with chronic inflammation, and this compound demonstrates potent anti-angiogenic activity in both cellular and animal models. In transgenic zebrafish embryos, this compound treatment (25-100 μmol/L) dose-dependently inhibits subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μmol/L [4]. In human microvascular endothelial cells (HMEC-1), this compound suppresses vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, and tube formation [4]. These anti-angiogenic effects are significant because pathological angiogenesis contributes to chronic inflammatory conditions and tumor growth. The compound's ability to simultaneously target inflammatory and angiogenic processes enhances its therapeutic potential for inflammatory diseases and cancer.

Table 2: Anti-angiogenic Effects of this compound in Experimental Models

Model System Concentration/Dose Observed Effects Reference
Zebrafish embryos 25-100 μmol/L Dose-dependent inhibition of SIV formation [4]
HMEC-1 cells Not specified Suppression of VEGF-induced proliferation, migration, tube formation [4]
Human PBMCs 1-30 μmol/L Inhibition of mitogen-induced proliferation [4]

Experimental Evidence Across Disease Models

In Vitro Evidence

This compound exhibits broad anti-inflammatory activity across various cell-based models. In human peripheral blood mononuclear cells (PBMCs), this compound concentration-dependently inhibits phytohemagglutinin-induced proliferation with effects observed between 1-30 μmol/L [4]. The compound also demonstrates potent effects on monocyte-endothelial adhesion, significantly reducing TNF-α-induced adhesion of U937 monocytes to human endothelial cells [4]. This anti-adhesive effect correlates with reduced expression of adhesion molecules including ICAM-1 and VCAM-1 [4]. In cancer cell lines with constitutively active STAT3, such as A549 and MDA-MB-468 cells, this compound effectively suppresses STAT3 activation and induces apoptosis [3] [5]. These findings establish this compound as a multi-functional anti-inflammatory agent with particular promise for inflammation-associated cancers.

In Vivo Evidence

Animal studies provide compelling evidence for this compound's in vivo anti-inflammatory efficacy. In orthotopic colorectal cancer mouse models, this compound administered via intravenous injection (0.3-3 mg/kg) significantly suppresses tumor growth and inhibits liver/lung metastasis [6]. These effects are associated with modulation of the tumor microenvironment, including increased infiltration of T lymphocytes and macrophages [6]. Importantly, this compound demonstrates favorable selectivity profiles in vivo, with minimal effects on normal cells at concentrations effective against cancer cells [7] [8]. In HCT116 xenograft models, this compound at 20 mg/kg shows more significant tumor suppression with fewer side effects compared to conventional FOLFOX chemotherapy [7]. These in vivo findings support the therapeutic potential of this compound for inflammatory conditions and inflammation-associated cancers.

Research Methods and Experimental Protocols

Key Methodological Approaches

The anti-inflammatory mechanisms of this compound have been characterized using diverse experimental techniques. Western blotting is routinely employed to detect protein expression and phosphorylation status of key signaling molecules including JAK2, STAT3, IκBα, and components of the mTOR pathway [3] [8]. For kinase activity assays, recombinant JAK2 kinase is incubated with this compound and substrates, with phosphorylation measured using specific antibodies or radioactive ATP [3]. LC-MS analysis has been instrumental in characterizing the covalent interaction between this compound and cysteine residues of target proteins [3]. Flow cytometry techniques, including Annexin V/PI staining and cell cycle analysis, are used to evaluate this compound's effects on apoptosis and cell cycle progression [7]. Each of these methods provides unique insights into this compound's mechanisms of action at the molecular and cellular levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating this compound's effects on inflammatory signaling pathways:

G cluster_compound Compound Preparation cluster_cellular Cellular Assays cluster_molecular Molecular Analysis cluster_functional Functional Assessment Compound Compound Cellular Cellular Compound->Cellular Treatment Molecular Molecular Cellular->Molecular Cell Lysis Viability Viability Cellular->Viability Apoptosis Apoptosis Cellular->Apoptosis Adhesion Adhesion Cellular->Adhesion Functional Functional Molecular->Functional Data Integration WesternBlot WesternBlot Molecular->WesternBlot KinaseAssay KinaseAssay Molecular->KinaseAssay LCMS LCMS Molecular->LCMS PathwayMapping PathwayMapping Functional->PathwayMapping TargetValidation TargetValidation Functional->TargetValidation Solubilization Solubilization DoseSelection DoseSelection

Experimental workflow for studying this compound's anti-inflammatory mechanisms

Pathway Analysis Methodology

The elucidation of this compound's effects on inflammatory signaling pathways involves systematic approaches. For JAK2/STAT3 pathway analysis, HepG2 cells stably transfected with STAT3-responsive luciferase reporter plasmids are typically treated with this compound (1-50 μmol/L) with or without IL-6 stimulation [3] [5]. Luciferase activity is measured to quantify STAT3 transcriptional activity, while Western blotting detects phosphorylation of JAK2 and STAT3 [3]. For NF-κB pathway studies, endothelial cells are pretreated with this compound before TNF-α stimulation, followed by examination of IκBα degradation and nuclear translocation of NF-κB [4]. Assessment of anti-angiogenic effects involves zebrafish embryo models treated with this compound (25-100 μmol/L) for 48 hours, with subsequent quantification of subintestinal vessel development [4]. These methodological approaches collectively provide comprehensive insights into this compound's multi-target anti-inflammatory actions.

Therapeutic Potential and Applications

Cancer-Related Inflammation

This compound shows exceptional promise for targeting cancer-related inflammation, particularly through its inhibition of the IL-6/JAK2/STAT3 signaling axis [6]. This pathway serves as a critical link between inflammation and cancer, promoting tumor cell survival, proliferation, angiogenesis, and immune evasion [3] [6]. This compound's ability to simultaneously induce apoptosis in cancer cells and modulate the tumor microenvironment addresses key aspects of cancer pathology [7] [6]. In colorectal cancer models, this compound suppresses orthotopic tumor growth and inhibits metastasis by interfering with IL-6/STAT3 signaling and cofilin pathway, resulting in altered expression of key molecules including Rock, FAK, RhoA, Rac1/2/3, and N-cadherin [6]. The compound's favorable toxicity profile further enhances its therapeutic potential, as it exhibits selective cytotoxicity toward cancer cells while sparing normal cells [7] [8].

Inflammatory Diseases

Beyond oncology, this compound holds significant potential for treating various chronic inflammatory diseases. Its ability to suppress NF-κB activation and downregulate adhesion molecule expression suggests applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis [4] [1]. The compound's anti-angiogenic activity further expands its potential utility in inflammatory disorders where pathological angiogenesis contributes to disease progression [4]. This compound's immunomodulatory activities, evidenced by its suppression of mitogen-induced PBMC proliferation, support its potential application in autoimmune conditions and transplantation [4]. The multi-target nature of this compound may offer advantages over single-target anti-inflammatory agents, particularly for complex inflammatory disorders involving multiple pathogenic pathways.

Conclusion and Future Perspectives

References

Comprehensive Technical Guide: Anti-Angiogenic Activities of Bigelovin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Bigelovin is a sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica, which has been historically used in Yunnan, China for cancer treatment and milk duct obstruction. [1] [2] This natural product possesses a characteristic molecular structure featuring two α,β-unsaturated ketone moieties that contribute significantly to its biological activity through interactions with cellular nucleophiles. [3] The compound was first isolated from Inula species in 1996 and demonstrated cytotoxic activities against various cancer cell lines. [2] Early research confirmed that crude aqueous extracts of I. helianthus-aquatica exhibit potent antitumor activities in several human cancer cell lines and mouse Ehrlich ascites tumor models, paving the way for further investigation into its active components. [2]

This compound has emerged as a multi-target anti-cancer agent with demonstrated activities across multiple hallmarks of cancer, including induction of apoptosis, inhibition of angiogenesis, and immunomodulation. [1] [3] [4] The compound has been identified as a selective retinoid X receptor α agonist, which may contribute to its diverse biological effects. [3] The following table summarizes key characteristics of this compound:

Property Description
Chemical Class Sesquiterpene lactone
Natural Source Inula helianthus-aquatica (Family: Asteraceae)
Historical Use Traditional cancer treatment in Yunnan, China
Molecular Features Two α,β-unsaturated ketone moieties
Primary Molecular Target Selective retinoid X receptor α (RXRα) agonist
Key Biological Activities Anti-angiogenic, immunomodulatory, pro-apoptotic

Anti-Angiogenic Effects of this compound

In Vitro Anti-Angiogenic Activities

This compound demonstrates potent anti-angiogenic effects in human endothelial cell models. In human microvascular endothelial cells (HMEC-1), this compound significantly inhibits critical angiogenesis processes including cell proliferation, migration, and tube formation. [1] [2] These activities manifest at non-cytotoxic concentrations, suggesting a specific anti-angiogenic mechanism rather than general cytotoxicity. [2] The compound also effectively suppresses endothelial cell adhesion molecules, particularly intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are essential for leukocyte recruitment and endothelial activation during angiogenesis. [1] This downregulation occurs at the transcriptional level, with studies showing significant reduction in mRNA expression of these adhesion molecules in this compound-treated human endothelial cells. [1]

Another crucial mechanism involves this compound's inhibition of human monocyte adhesion to endothelial cells. [1] [2] This anti-adhesive effect disrupts the cross-talk between inflammatory cells and endothelial cells, which is a critical driver of pathological angiogenesis in the tumor microenvironment. Research indicates that this activity may be mediated through this compound's ability to block IκBα degradation and NF-κB activation, a key signaling pathway regulating both inflammation and angiogenesis. [2]

In Vivo Anti-Angiogenic Models

The anti-angiogenic efficacy of this compound has been validated in several in vivo models, most notably in transgenic zebrafish embryos (Tg(fli1a:EGFP)y1) with fluorescent blood vessels. [1] [2] In this model, this compound treatment for 48 hours resulted in dose-dependent inhibition of subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μM concentration. [2] When the length of SIVs was quantified, results showed that this compound treatment significantly reduced vessel growth compared to control groups treated with vehicle alone (0.2% v/v DMSO). [2]

Further molecular analysis of this compound-treated zebrafish embryos revealed downregulation of key angiogenesis signaling components, particularly Ang2 and its receptor Tie2. [1] These genes are critical for vessel maturation and stability, and their suppression provides a mechanistic explanation for the observed anti-angiogenic effects. The zebrafish model offers a robust whole-animal system for evaluating anti-angiogenic compounds, as it allows real-time visualization of developing vasculature and assessment of compound effects on complex angiogenic processes in a living organism.

The following table summarizes the key experimental findings on this compound's anti-angiogenic effects:

Experimental Model Key Findings Dose/Concentration
Human Microvascular Endothelial Cells (HMEC-1) Inhibition of proliferation, migration, tube formation; Downregulation of ICAM-1, VCAM-1, E-selectin Varying concentrations based on assay [2]
Human Monocyte-Endothelial Adhesion Assay Inhibition of monocyte adhesion to endothelial cells Not specified [1] [2]
Transgenic Zebrafish Embryos Dose-dependent inhibition of subintestinal vessel formation; Complete inhibition at highest dose; Downregulation of Ang2 and Tie2 genes 25, 50, 100 μM for 48 hours [1] [2]

Molecular Mechanisms of Action

Signaling Pathways in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects through modulation of multiple signaling pathways that are crucial for blood vessel formation. A primary mechanism involves the suppression of the NF-κB signaling pathway through inhibition of IκBα degradation, which subsequently reduces the expression of pro-angiogenic genes and adhesion molecules. [2] Additionally, this compound downregulates the Ang2/Tie2 signaling axis, a key pathway involved in vessel destabilization and angiogenic sprouting. [1] This pathway is particularly important in the tumor microenvironment, where it facilitates the transition from dormant to active blood vessels.

Research also indicates that this compound can inhibit the PI3K/AKT/mTOR pathway in cancer cells, which represents a parallel mechanism that indirectly affects angiogenesis. [4] While this pathway is primarily associated with direct effects on cancer cell survival and proliferation, it also influences the production of angiogenic factors by tumor cells. The generation of reactive oxygen species (ROS) appears to be an upstream event in this compound's mechanism, as demonstrated by the abolition of its effects when cells are pretreated with the antioxidant N-acetyl-l-cysteine (NAC). [4]

The following diagram illustrates the key signaling pathways affected by this compound in endothelial cells:

G This compound This compound ROS ROS This compound->ROS Induces NFkB NF-κB pathway This compound->NFkB Inhibits AngTie Ang2/Tie2 pathway This compound->AngTie Downregulates ROS->NFkB Activates AdhesionMolecules ICAM-1, VCAM-1, E-selectin NFkB->AdhesionMolecules Regulates VesselGrowth Blood vessel growth AngTie->VesselGrowth Stimulates MonocyteAdhesion Monocyte adhesion AdhesionMolecules->MonocyteAdhesion Promotes

This compound's effects on key endothelial signaling pathways. The diagram highlights multi-target inhibition of pro-angiogenic signaling.

Multi-Targeting Anti-Cancer Activities

Beyond its direct anti-angiogenic effects, this compound exhibits a multi-targeting anti-cancer profile that enhances its therapeutic potential. The compound simultaneously impacts multiple hallmarks of cancer through distinct but complementary mechanisms:

  • Direct Pro-Apoptotic Activity: this compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells, characterized by caspase-8, caspase-9, and caspase-3 activation along with PARP cleavage. [3] This effect is particularly potent in colorectal cancer cells, where this compound upregulates death receptor 5 (DR5) and increases reactive oxygen species. [3]

  • Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in cancer cells through modulation of cyclin B1 and phospho-Rb expression, preventing cell division and proliferation. [3]

  • Autophagy Induction: In liver cancer models, this compound induces protective autophagy via ROS-mediated inhibition of the AKT/mTOR/p70S6K pathway. [4] When autophagy is inhibited, this compound-induced cell death is enhanced, suggesting potential combination therapy approaches.

  • Immunomodulatory Effects: this compound suppresses proliferation and cytokine production (IFN-γ, IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs), indicating immunosuppressive activity that may be beneficial for inflammatory conditions. [1] [2]

This multi-mechanistic approach is particularly valuable for overcoming drug resistance in cancer therapy, as simultaneous targeting of multiple pathways reduces the likelihood of adaptive resistance development.

Immunomodulatory Activities

This compound demonstrates significant immunomodulatory activities that complement its anti-angiogenic effects, particularly through modulation of human peripheral blood mononuclear cells (PBMCs) and expression of cell adhesion molecules (CAMs) on endothelial cells. [1] [2] In PBMCs, this compound treatment suppresses both proliferation and production of Th1 cytokines including IFN-γ, IL-2, and IL-12. [1] These cytokines are critical for effective anti-tumor immune responses, and their downregulation suggests that this compound may modulate the tumor immune microenvironment in addition to its direct effects on blood vessels.

The compound also significantly inhibits the expression of inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, and E-selectin) on human endothelial cells, which subsequently reduces monocyte adhesion to endothelial cells. [1] [2] This anti-adhesive effect disrupts the recruitment of inflammatory cells to sites of angiogenesis, thereby interrupting the cross-talk between inflammation and blood vessel formation that is characteristic of the tumor microenvironment. The inhibition of monocyte adhesion has been demonstrated in both human endothelial cells and mouse brain endothelial cells, with studies indicating that this compound blocks IκBα degradation and NF-κB activation. [2] This mechanism provides a molecular basis for its observed effects on both immunomodulation and angiogenesis inhibition.

Experimental Protocols and Methodologies

Zebrafish Anti-Angiogenesis Assay

The transgenic zebrafish line Tg(fli1a:EGFP)y1 provides a powerful in vivo model for evaluating anti-angiogenic compounds. The following protocol details the standard methodology for assessing this compound's effects:

  • Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in egg water at 28.5°C. [2] Stage the embryos according to hours post-fertilization (hpf) under a stereomicroscope.
  • Compound Treatment: Dissolve this compound in DMSO and dilute to working concentrations (typically 25, 50, and 100 μM) in egg water. [2] Treat embryos from 48 hpf to 96 hpf, with 0.2% v/v DMSO serving as vehicle control.
  • Image Acquisition and Analysis: Anesthetize embryos with tricaine methane sulfonate and visualize the subintestinal vessels (SIV) using fluorescence microscopy. [2] Capture images of the SIV region and quantify vessel length using image analysis software (e.g., ImageJ).
  • Gene Expression Analysis: Extract total RNA from pooled zebrafish embryos after treatment. Perform reverse transcription and quantitative PCR to analyze expression of angiogenesis-related genes (Ang2, Tie2). [1] [2]

This model allows direct visualization of anti-angiogenic effects in a complete vertebrate organism with high genetic and physiological similarity to mammalian systems.

Endothelial Cell Tube Formation Assay

The tube formation assay using human microvascular endothelial cells (HMEC-1) models the later stages of angiogenesis, particularly capillary structure formation:

  • Matrix Preparation: Thaw Growth Factor Reduced Matrigel at 4°C and pipet 50-100 μL into each well of a pre-chilled 96-well plate. [2] Allow to polymerize for 30-60 minutes at 37°C.
  • Cell Seeding and Treatment: Harvest HMEC-1 cells and seed at a density of 1-2×10^4 cells per well onto the polymerized Matrigel. Treat cells with varying concentrations of this compound or vehicle control.
  • Incubation and Imaging: Incubate cells for 6-12 hours at 37°C with 5% CO₂. Capture images of tube networks using an inverted microscope at 40-100× magnification.
  • Quantification Analysis: Analyze images for tube formation parameters including number of branches, branch length, and number of meshes using automated image analysis software. [2]

This in vitro assay provides a rapid and quantitative assessment of a compound's ability to interfere with the formation of capillary-like structures by endothelial cells.

Cell Adhesion Molecule Expression Analysis

Evaluation of cell adhesion molecule expression provides mechanistic insights into this compound's effects on endothelial cell function:

  • Cell Culture and Treatment: Culture human endothelial cells (HMEC-1 or HUVEC) in appropriate medium. Treat cells with this compound at varying concentrations for a predetermined time (typically 4-24 hours). [1] [2]
  • RNA Extraction and RT-qPCR: Extract total RNA using commercial kits. Synthesize cDNA and perform quantitative PCR using primers specific for ICAM-1, VCAM-1, E-selectin, and appropriate housekeeping genes. [1]
  • Monocyte Adhesion Assay: Label human monocytes with fluorescent dye (e.g., calcein-AM). Seed labeled monocytes onto confluent endothelial cell monolayers pretreated with this compound. [2] After co-culture, wash away non-adherent monocytes and quantify adhered monocytes using fluorescence measurement.
  • Data Analysis: Express results as fold change compared to vehicle control, with statistical significance determined by ANOVA with post-hoc testing. [1] [2]

Therapeutic Potential and Research Implications

The multi-target nature of this compound presents significant opportunities for cancer therapy development. The compound's simultaneous effects on angiogenesis, apoptosis, and immunomodulation position it as a promising candidate for multi-pronged anti-cancer strategies. [1] [3] [4] In preclinical models, this compound has demonstrated efficacy against various cancer types including colorectal cancer, liver cancer, and leukemia, with in vivo studies showing tumor growth suppression in xenograft models. [3] [4]

Notably, in HCT 116 colorectal cancer xenograft models, this compound at 20 mg/kg showed more significant tumor suppression and fewer side effects than conventional FOLFOX chemotherapy. [3] This promising therapeutic index suggests potential for improved tolerability compared to current standard treatments. The compound's ability to suppress DR5 expression and increase ROS production provides a mechanistic basis for its efficacy, particularly in colorectal cancer models蒂.

For clinical translation, future research should focus on:

  • Optimizing drug delivery systems to enhance bioavailability and tumor targeting
  • Investigating combination therapies with existing anti-angiogenic agents or immunotherapies
  • Conducting detailed toxicological and pharmacokinetic studies in higher animal models
  • Exploring structure-activity relationships to develop potentially more potent analogs

References

Comprehensive Technical Guide: Bigelovin-Induced Autophagy as an Anticancer Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bigelovin and Its Relevance to Cancer Therapeutics

This compound is a sesquiterpene lactone compound isolated from Inula helianthus-aquatica, a plant used in traditional medicine systems [1] [2]. This natural product belongs to a class of bioactive compounds characterized by a 15-carbon skeleton structure with α,β-unsaturated ketone moieties that confer significant biological activity [2] [3]. Sesquiterpene lactones have attracted considerable interest in anticancer drug discovery due to their potent bioactivities and selective cytotoxicity against various cancer types. This compound specifically has demonstrated remarkable anti-tumor properties across multiple cancer models, with emerging evidence highlighting its ability to modulate critical cell death pathways including apoptosis and autophagy [1] [2].

The compound's therapeutic potential is particularly promising for cancers with limited treatment options or which develop resistance to conventional therapies. Recent studies have elucidated this compound's unique mechanism of action, which involves the coordinated induction of both apoptotic and autophagic processes through reactive oxygen species (ROS)-mediated signaling [1]. This dual mechanism presents a compelling strategy for overcoming the frequent limitations of single-pathway targeted therapies. The growing body of preclinical evidence positions this compound as a promising candidate for further development as a novel anticancer agent, particularly for aggressive malignancies such as hepatocellular carcinoma and colorectal cancer [1] [2].

Chemical Properties and Source of this compound

This compound is characterized by a sesquiterpene lactone structure featuring a 15-carbon backbone derived from three isoprene units [3]. The compound contains two reactive α,β-unsaturated ketone moieties (Michael acceptor sites) that are crucial for its biological activity [2]. These electrophilic centers enable this compound to interact with nucleophilic residues in target proteins, particularly thiol groups in cysteine residues, thereby modulating various signaling pathways [2] [3]. The molecular formula of this compound is C15H18O3, and it possesses a molecular weight of 246.30 g/mol.

The primary natural source of this compound is Inula helianthus-aquatica, a flowering plant belonging to the Asteraceae family [1] [2]. This plant species has been utilized in traditional medicine systems, particularly in Chinese medicine, for treating various inflammatory conditions [2]. The compound is typically extracted from the aerial parts of the plant using organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC) [2]. The presence of the characteristic α,β-unsaturated carbonyl structure places this compound in the same chemical class as other bioactive sesquiterpene lactones such as parthenolide, artemisinin, and thapsigargin, which have demonstrated significant anticancer properties [3].

Comprehensive Anticancer Efficacy Profile of this compound

Quantitative Anticancer Effects Across Cancer Types

Table 1: In vitro anticancer activity of this compound across cancer models

Cancer Type Cell Lines IC₅₀ Values Key Findings Mechanisms
Liver Cancer HepG2 Not specified Suppressed tumor growth in xenograft models [1] Induced apoptosis and autophagy via ROS-mediated mTOR inhibition [1]
Colorectal Cancer HT-29 0.8 μM (48h) [2] Inhibited proliferation and colony formation [2] Induced G2/M arrest, DNA damage, ROS-mediated DR5 upregulation [2]
Colorectal Cancer HCT 116 1.2 μM (48h) [2] Suppressed invasion and induced apoptosis [2] Activated caspases, increased ROS, death receptor pathway [2]
Primary Colon Cells Mixed culture 8.55 μM (48h) [2] Reduced sensitivity compared to cancer lines [2] Selective cytotoxicity to cancer cells [2]

Table 2: In vivo efficacy of this compound in animal models

Cancer Model Dosing Regimen Efficacy Outcomes Toxicity Observations Comparative Efficacy
HCT 116 xenograft [2] 20 mg/kg Significant tumor growth suppression [2] Low systemic toxicity [2] More significant than FOLFOX with fewer side effects [2]
HepG2 xenograft [1] Dose-dependent Suppressed tumor growth [1] Low systemic toxicity [1] Dose-dependent response [1]
Analysis of Anticancer Efficacy Data

This compound demonstrates potent cytotoxicity against a range of cancer cell lines, with particular efficacy observed in colorectal and liver cancer models [1] [2]. The compound exhibits selective toxicity toward cancer cells compared to normal primary colon cells, with an approximately 7-10 fold difference in IC₅₀ values, indicating a potential therapeutic window [2]. In colorectal cancer models, this compound treatment resulted in significant suppression of colony formation, indicating impairment of the long-term proliferative capacity of cancer cells [2].

In vivo studies have confirmed the antitumor efficacy of this compound in xenograft models, with significant tumor growth suppression observed at a dose of 20 mg/kg [2]. Importantly, this compound demonstrated more significant tumor suppression with fewer side effects compared to conventional FOLFOX chemotherapy (containing folinic acid, 5-fluorouracil, and oxaliplatin) in colorectal cancer models [2]. The compound exhibited low systemic toxicity in animal studies, suggesting a favorable safety profile for further therapeutic development [1] [2]. The dose-dependent response observed in HepG2 xenograft models further supports the pharmacological relevance of this compound's anticancer effects [1].

Detailed Molecular Mechanisms of Action

Autophagy Induction and Regulation

This compound induces autophagic activation through multiple interconnected molecular pathways. In liver cancer cells, this compound treatment enhances the accumulation of autophagosomes and increases the conversion of microtubule-associated light chain 3B-I (LC3B-I) to LC3B-II, a key marker of autophagosome formation [1]. Simultaneously, this compound upregulates Beclin-1 expression and decreases p62/SQSTM1 levels, indicating enhanced autophagic flux [1]. The primary signaling pathway involved in this compound-induced autophagy is the inhibition of the AKT/mTOR/p70S6K axis, a central regulator of autophagy induction [1]. This inhibition relieves the suppressive effect of mTOR on the ULK1 complex, initiating autophagosome formation [4].

The functional role of autophagy in this compound's mechanism appears to be cytoprotective in nature. When autophagy is blocked pharmacologically or genetically, this compound-induced cell death is markedly enhanced, suggesting that cancer cells activate autophagy as a survival mechanism in response to this compound treatment [1]. This finding has important therapeutic implications, as combination approaches targeting both autophagy and apoptosis may synergistically enhance this compound's anticancer efficacy. The dual regulation of both apoptotic and autophagic pathways represents a unique aspect of this compound's mechanism of action, engaging multiple cell death modalities simultaneously [1] [5].

Apoptosis Induction Pathways

This compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells. The compound stimulates the cleavage of caspase-3, caspase-7, caspase-8, caspase-9, and poly (ADP-ribose) polymerase 1 (PARP-1), indicating comprehensive activation of the apoptotic cascade [1] [2]. In colorectal cancer cells, this compound treatment significantly upregulates death receptor 5 (DR5), a key component of the extrinsic apoptosis pathway, enhancing cellular sensitivity to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis [2].

The intrinsic mitochondrial pathway is activated through this compound-induced disruption of mitochondrial membrane potential and cytochrome c release [2]. This process is regulated by modulation of Bcl-2 family proteins, with an increased ratio of pro-apoptotic to anti-apoptotic members [3]. Additionally, this compound treatment causes G2/M cell cycle arrest and induces DNA damage, as evidenced by increased phosphorylation of H2AX (γ-H2AX) [2]. These multiple pro-apoptotic mechanisms collectively contribute to this compound's potent cytotoxic effects against cancer cells.

Reactive Oxygen Species (ROS) Signaling

This compound significantly elevates intracellular ROS levels, which serves as a critical upstream event in its mechanism of action [1] [2]. The compound's α,β-unsaturated ketone moieties contribute to ROS generation, potentially through disruption of mitochondrial electron transport chain function [2] [6]. The importance of ROS signaling is demonstrated by the fact that pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC) completely abrogates this compound-induced apoptosis and autophagy [1].

ROS functions as a central orchestrator connecting the various aspects of this compound's mechanism. Elevated ROS levels inhibit the AKT/mTOR pathway, leading to autophagy induction [1] [6]. Simultaneously, ROS-mediated activation of the JNK and p38 MAPK pathways contributes to apoptosis induction through mitochondrial membrane permeabilization [6]. Additionally, ROS generation is involved in this compound-induced DNA damage and DR5 upregulation, further enhancing apoptotic signaling [2] [6]. This central role of ROS positions it as a critical mediator of this compound's anticancer effects.

Integrated Signaling Pathway

G cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathways This compound This compound ROS ROS This compound->ROS Induces mTOR_Inhibition mTOR Inhibition ROS->mTOR_Inhibition Mediates Apoptosis_Activation Apoptosis Activation ROS->Apoptosis_Activation Activates Autophagy_Initiation Autophagy Initiation mTOR_Inhibition->Autophagy_Initiation Triggers Cell_Death Cancer Cell Death Autophagy_Initiation->Cell_Death Enhances ULK1_Activation ULK1 Complex Activation Autophagy_Initiation->ULK1_Activation Apoptosis_Activation->Cell_Death Directly Extrinsic Extrinsic Pathway DR5 Upregulation Intrinsic Intrinsic Pathway Mitochondrial Dysfunction Vesicle_Nucleation Vesicle Nucleation (PI3K Complex) ULK1_Activation->Vesicle_Nucleation LC3_Processing LC3-I to LC3-II Conversion Vesicle_Nucleation->LC3_Processing Autophagosome_Formation Autophagosome Formation LC3_Processing->Autophagosome_Formation Caspase_Activation Caspase Cascade Activation Extrinsic->Caspase_Activation Intrinsic->Caspase_Activation Caspase_Activation->Apoptosis_Activation

Figure 1: Comprehensive signaling network of this compound-induced cancer cell death

The diagram illustrates the integrated molecular network through which this compound exerts its anticancer effects. This compound initially induces ROS generation, which serves as a critical upstream signaling event [1]. Elevated ROS levels subsequently inhibit the AKT/mTOR pathway, leading to autophagy induction through activation of the ULK1 complex and subsequent steps in autophagosome formation [1] [4]. Simultaneously, ROS activates both intrinsic and extrinsic apoptosis pathways through mitochondrial dysfunction and DR5 upregulation, respectively [1] [2]. The resulting caspase cascade activation executes apoptotic cell death, while autophagy plays a context-dependent role that can either promote cell survival or enhance cell death under specific conditions [1] [5]. This coordinated network highlights the multifaceted mechanism of this compound action against cancer cells.

Experimental Protocols and Methodologies

Core Assays for Evaluating this compound Activity

Table 3: Key experimental protocols for assessing this compound mechanisms

Assay Type Specific Methods Key Parameters Measured Technical Considerations
Cell Viability [2] MTT/XTT assay, Colony formation IC₅₀ values, proliferation inhibition, clonogenic capacity Use multiple time points (24, 48, 72h); include normal cell controls for selectivity assessment
Apoptosis Detection [2] Annexin V/PI staining, Hoechst 33258 morphology, Caspase activity assays Apoptotic population, nuclear fragmentation, caspase cleavage Combine methods for confirmation; use positive controls (e.g., staurosporine)
Autophagy Assessment [1] Western blot for LC3-I/II, p62, Beclin-1; Immunofluorescence for LC3 puncta LC3-II accumulation, p62 degradation, autophagosome formation Include autophagy inhibitors (chloroquine) to assess flux; monitor multiple markers
ROS Measurement [2] DCFH-DA fluorescence assay, Flow cytometry Intracellular ROS levels Include ROS scavenger (NAC) controls; measure at early time points
Cell Cycle Analysis [2] PI staining and flow cytometry DNA content, cell cycle distribution Use synchronized cells if possible; analyze multiple time points
Mitochondrial Function [2] JC-1 staining, MMP assays Mitochondrial membrane potential, permeability Correlate with cytochrome c release assays
Protein Expression [1] Western blot, ELISA Signaling pathway components, apoptosis markers Analyze phospho-proteins for pathway activity; use multiple time points
In vivo Efficacy [1] [2] Xenograft tumor models, IHC staining Tumor volume, weight, biomarker expression Include reference drug controls; monitor body weight for toxicity
Implementation Guidelines for Key Assays

For autophagy assessment, researchers should employ a comprehensive approach monitoring multiple autophagy markers simultaneously [1]. Western blot analysis should include LC3B-I/II conversion, p62/SQSTM1 degradation, and Beclin-1 expression levels. To distinguish between increased autophagosome formation versus impaired degradation, include chloroquine (10-20 μM) treatment in combination with this compound to block autolysosomal degradation [1] [5]. Immunofluorescence analysis of LC3 puncta formation provides complementary spatial information about autophagosome distribution.

For apoptosis evaluation, combine Annexin V/PI flow cytometry with morphological assessment using Hoechst 33258 staining to detect nuclear condensation and fragmentation [2]. Caspase activity assays should examine both initiator (caspase-8, -9) and effector (caspase-3, -7) caspases, along with PARP cleavage as a downstream marker [2]. To establish the functional importance of ROS generation, include control experiments with the antioxidant NAC (5-10 mM) pretreatment 2 hours before this compound exposure [1].

For in vivo studies, the established dosing regimen for this compound is 20 mg/kg administered via intraperitoneal injection in xenograft models [2]. Tumor measurements should be performed regularly, and at endpoint, tumors should be harvested for immunohistochemical analysis of cleaved caspase-3, LC3B puncta, and other relevant markers to confirm mechanism of action [1] [2]. Body weight and overall health monitoring should be conducted throughout the study to assess systemic toxicity.

Therapeutic Implications and Drug Development Potential

Combination Therapy Strategies

The cytoprotective nature of this compound-induced autophagy suggests promising combination strategies with autophagy inhibitors [1] [5]. Preclinical data demonstrates that autophagy blockage markedly sensitizes cancer cells to this compound-induced cell death, indicating that combining this compound with autophagy inhibitors such as chloroquine or hydroxychloroquine could enhance therapeutic efficacy [1] [5]. Additionally, based on this compound's ability to upregulate DR5, combination with TRAIL-based therapies could synergistically enhance extrinsic apoptosis activation [2].

This compound may also overcome chemotherapy resistance through its multifaceted mechanism of action. Conventional chemotherapy often fails due to resistance mechanisms such as impaired apoptosis signaling; this compound's ability to activate multiple cell death pathways simultaneously could circumvent these resistance mechanisms [2] [3]. Furthermore, the selective cytotoxicity of this compound toward cancer cells while sparing normal cells suggests a favorable therapeutic window that could be exploited in combination regimens to reduce overall toxicity [2]. The ROS-generating property of this compound could also be leveraged with other ROS-inducing agents or in cancers with altered redox homeostasis [6].

Challenges and Future Directions

Despite the promising preclinical profile of this compound, several challenges remain in its development as a therapeutic agent [6]. The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, require comprehensive characterization. Formulation strategies may be needed to address potential solubility issues and enhance bioavailability. Further toxicological assessment in additional animal models is necessary to establish a complete safety profile.

Future research should focus on optimizing this compound derivatives to enhance potency and reduce potential off-target effects [3]. Structure-activity relationship studies could identify which structural features are essential for its anticancer activity while modifying others to improve pharmaceutical properties. Additionally, biomarker development to identify patient populations most likely to respond to this compound-based therapies would facilitate personalized medicine approaches [6]. The exploration of this compound's effects on the tumor microenvironment and immune response represents another promising research direction, particularly given the emerging understanding of autophagy's role in modulating antitumor immunity [5].

Conclusion

References

Bigelovin ROS generation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Bigelovin (BigV) is a sesquiterpene lactone isolated from Inula helianthus-aquatica [1] [2] [3]. Its anti-tumor activity is primarily initiated by the induction of reactive oxygen species (ROS) [1] [3]. This ROS surge plays a pivotal role in activating multiple downstream cell death pathways.

The diagram below summarizes the core ROS-mediated pathway of this compound:

G This compound This compound ROS ROS This compound->ROS Induces mTOR_Inactivation mTOR_Inactivation ROS->mTOR_Inactivation  Leads to DR5_Upregulation DR5_Upregulation ROS->DR5_Upregulation  Triggers DNA_Damage DNA_Damage ROS->DNA_Damage  Causes Autophagy Autophagy mTOR_Inactivation->Autophagy  Activates Apoptosis Apoptosis DR5_Upregulation->Apoptosis  Activates (Extrinsic Pathway) DNA_Damage->Apoptosis  Promotes (Intrinsic Pathway) G2M_Arrest G2M_Arrest DNA_Damage->G2M_Arrest  Results in

This compound induces ROS, triggering apoptosis and autophagy.

Key Molecular Targets and Experimental Evidence

The following table summarizes the key molecular events and experimental evidence supporting this compound's mechanism of action:

Molecular Event / Target Experimental Evidence Observed Outcome
ROS Generation Increased intracellular ROS; effect abolished by antioxidant N-acetylcysteine (NAC) [1] [3]. Initiation of cell death pathways.
mTOR Pathway Inactivation Decreased phosphorylation of AKT, mTOR, and p70S6K [1]. Induction of cytoprotective autophagy.
Death Receptor 5 (DR5) Upregulation Increased DR5 protein expression; caspase-8 activation [3]. Activation of extrinsic apoptosis pathway.
Caspase Activation & PARP Cleavage Increased cleavage of caspases-3, -7, -8, -9 and PARP protein [1] [3]. Execution of apoptosis.
Cell Cycle Arrest (G2/M Phase) Accumulation of cells in G2/M phase; modulation of Cyclin B1 and p-Rb [3]. Inhibition of cell proliferation.
DNA Damage Increased phosphorylation of histone H2AX (γ-H2AX) [3]. Trigger for cell cycle arrest and apoptosis.

Experimental Data and Anti-Cancer Efficacy

Quantitative data from in vitro and in vivo studies demonstrate the potency and selectivity of this compound.

Table 1: In Vitro Cytotoxicity and Selectivity of this compound This table summarizes the effects of this compound on cell viability and proliferation in various cell lines [1] [2] [3].

Cell Line Cell Type This compound Treatment Effect (vs. Control) Key Findings
HepG2 Human Liver Cancer Varying doses & times Reduced cell viability [1] [2] Dose- and time-dependent inhibition.
SMMC-7721 Human Liver Cancer Varying doses & times Reduced cell viability [2] Dose- and time-dependent inhibition.
LO2 Human Normal Liver Up to 72 hours No significant difference [2] High selectivity for cancer cells.
HCT 116 Colorectal Cancer 48 hours IC~50~: ~1.2 μM [3] Significant inhibition of colony formation.
Primary Human Colon Cells Normal Colon Cells 48 hours IC~50~: ~8.55 μM [3] Higher IC~50~ indicates selectivity.

Table 2: In Vivo Anti-Tumor Efficacy of this compound This table summarizes the results of xenograft studies where mice with human tumors were treated with this compound [1] [3].

Tumor Model This compound Dose Treatment Duration Efficacy Outcome Remarks
HepG2 Xenograft Multiple doses Not specified Significant tumor suppression [1] Low systemic toxicity observed.
HCT 116 Xenograft 20 mg/kg Not specified Suppression of tumor growth [3] More effective and less toxic than FOLFOX regimen.

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

1. Assessing Cell Viability and Proliferation

  • Cell Viability (MTT/MTS Assay): Seed cells in 96-well plates. The next day, treat with a concentration gradient of this compound (e.g., 0.037 to 9 μM) for 24, 48, and 72 hours. Add MTT reagent and incubate for 2-4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm. IC~50~ values can be calculated from the dose-response curves [3].
  • Cell Proliferation (BrdU Incorporation Assay): After this compound treatment, add Bromodeoxyuridine (BrdU) to the culture medium for several hours. Fix the cells and denature the DNA. Incubate with an anti-BrdU primary antibody, followed by a labeled secondary antibody. Measure the incorporation to quantify DNA synthesis and thus, cell proliferation [2].
  • Clonogenic Assay: Treat cells with this compound at sub-lethal concentrations for a set period. Then, re-seed a small number of cells into new culture dishes and allow them to grow for 8-11 days. Fix and stain the resulting colonies with crystal violet, then count them to assess long-term survival and reproductive integrity after damage [3].

2. Evaluating Apoptosis and Cell Death Mechanisms

  • Annexin V/Propidium Iodide (PI) Staining: Harvest this compound-treated and control cells. Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and PI. Incubate in the dark for 15-20 minutes and analyze by flow cytometry. This distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].
  • Western Blot Analysis for Apoptosis & Autophagy: Lyse cells after this compound treatment. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against targets like cleaved caspase-3, cleaved PARP, LC3B-II, Beclin-1, and p62. Use appropriate HRP-conjugated secondary antibodies and detect signals using chemiluminescence. An increase in cleaved caspases/PARP and LC3B-II, along with a decrease in p62, confirms apoptosis and autophagy induction, respectively [1] [3].
  • ROS Detection (CM-H2DCFDA Assay): Load cells with the cell-permeable dye CM-H2DCFDA. This non-fluorescent dye is oxidized by intracellular ROS into a highly fluorescent compound, DCF. Treat the dye-loaded cells with this compound for a desired time. Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. Pre-treatment with the antioxidant NAC can be used as a control to confirm ROS-specific effects [1] [4].

3. In Vivo Xenograft Models

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HepG2, HCT 116) into the flanks of immunodeficient mice.
  • Drug Administration: Once tumors reach a palpable size, randomly group the mice. Treat the experimental group with this compound (e.g., via intraperitoneal injection at 20 mg/kg), while control groups receive a vehicle.
  • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Tumor volume is calculated as (length × width²)/2. At the end of the experiment, euthanize the animals, excise and weigh the tumors. Tumor tissues can be analyzed by immunohistochemistry or Western blot to confirm the activation of apoptosis (cleaved caspase-3) and other pathways in vivo [1] [3].

The presented data and protocols provide a robust foundation for research into this compound. Future work may focus on further elucidating the precise upstream target of this compound that initiates ROS generation and exploring its efficacy in other cancer types and combination therapies.

References

Covalent Binding Mechanism & Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanistic and functional data for bigelovin as identified in the recent research.

Aspect Technical Details
Target Protein Receptor for Activated C Kinase 1 (RACK1) [1].
Covalent Bond Irreversibly binds to Cys168 residue of RACK1 [1].
Binding Site Context Non-catalytic cysteine residue, a common strategy for selective inhibition [2].
Primary Mechanism Disrupts RACK1-mediated NLRP3 oligomerization, preventing the formation of the active NLRP3 inflammasome complex [1].
Functional Consequence Inhibits caspase-1 activation and subsequent release of mature IL-1β [1].
In Vivo Efficacy Models LPS-induced Acute Respiratory Distress Syndrome (ARDS) and silicosis in murine models [1].
In Vivo Outcome Significant alleviation of inflammatory disease severity [1].

Experimental Protocols for Validation

The discovery and validation of this compound's target involved a multi-step experimental workflow, summarized in the diagram below.

Activity-Guided Isolation Activity-Guided Isolation In Vitro/In Vivo Phenotypic Assays In Vitro/In Vivo Phenotypic Assays Activity-Guided Isolation->In Vitro/In Vivo Phenotypic Assays Chemoproteomic Target ID (isoTOP-ABPP) Chemoproteomic Target ID (isoTOP-ABPP) In Vitro/In Vivo Phenotypic Assays->Chemoproteomic Target ID (isoTOP-ABPP) Functional Validation (In Vitro) Functional Validation (In Vitro) Chemoproteomic Target ID (isoTOP-ABPP)->Functional Validation (In Vitro) Mechanistic Confirmation (In Vivo) Mechanistic Confirmation (In Vivo) Functional Validation (In Vitro)->Mechanistic Confirmation (In Vivo)

Experimental workflow for this compound target identification and validation.

  • Activity-Guided Isolation: The active fraction containing this compound was identified from Inula helianthus-aquatica by assessing the ability of different fractions to reduce pro-inflammatory cytokine mRNA levels (e.g., IL-1β) in the lungs of an LPS-induced murine ARDS model [1].
  • In Vitro/In Vivo Phenotypic Assays:
    • In Vitro: Treated macrophages were stimulated with NLRP3 activators. This compound's effect was measured by IL-1β release (via ELISA), caspase-1 activation (via Western blot for cleaved caspase-1), and NLRP3 oligomerization (via cross-linking assays or native PAGE) [1].
    • In Vivo: Efficacy was tested in preventative and therapeutic regimens in murine models. Lung inflammation and cytokine levels were measured to confirm phenotypic rescue [1].
  • Chemoproteomic Target Identification (isoTOP-ABPP): This key method utilized a cysteine-reactive probe to label reactive cysteines in proteomes derived from this compound-treated versus DMSO-treated control cells. isoTOP-ABPP identified RACK1 Cys168 as the specific binding site, showing reduced probe labeling due to occupancy by this compound [1].
  • Functional Validation:
    • In Vitro: Co-immunoprecipitation (Co-IP) experiments demonstrated that this compound treatment disrupted the interaction between RACK1 and the NLRP3 monomer [1].
    • In Vivo: The specific engagement of the RACK1-NLRP3 axis was confirmed in the disease models, showing that the protective effect of this compound was mechanistically linked to the disruption of this interaction [1].

This compound's Signaling Pathway in NLRP3 Inhibition

The diagram below illustrates the mechanism by which this compound inhibits NLRP3 inflammasome assembly by covalently modifying RACK1.

NAC NAC NLRP3 Stimuli NLRP3 Stimuli NAC->NLRP3 Stimuli Active RACK1 Active RACK1 NLRP3 Stimuli->Active RACK1 NLRP3 Oligomerization NLRP3 Oligomerization Active RACK1->NLRP3 Oligomerization ASC Speck Formation ASC Speck Formation NLRP3 Oligomerization->ASC Speck Formation Caspase-1 Activation Caspase-1 Activation ASC Speck Formation->Caspase-1 Activation pro-IL-1β pro-IL-1β Caspase-1 Activation->pro-IL-1β Cleavage GSDMD GSDMD Caspase-1 Activation->GSDMD Cleavage Mature IL-1β Mature IL-1β pro-IL-1β->Mature IL-1β Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->Active RACK1 Covalently binds Cys168 Inhibition Point Inhibition Point

Mechanism of this compound inhibition of NLRP3 inflammasome via RACK1 binding.

Significance in Drug Discovery

The discovery of this compound's mechanism offers several key insights for researchers:

  • Targeting Protein-Protein Interactions (PPIs): It demonstrates that covalent targeting of an adaptor protein like RACK1 can allosterically disrupt a key PPI (RACK1-NLRP3), effectively inhibiting the formation of a large multiprotein complex (the inflammasome) [1]. This provides a strategy for targeting "undruggable" complexes.
  • Overcoming Selectivity Challenges: The use of a natural product with an inherent reactive group (α-methylene-γ-lactone) and its validation through chemoproteomics highlights a powerful approach for discovering new ligandable cysteines outside of traditional enzyme active sites [3] [1] [2].
  • Therapeutic Potential: this compound represents a promising lead compound for treating NLRP3-driven inflammatory diseases such as ARDS, silicosis, and potentially others like amyotrophic lateral sclerosis and psoriasis [1]. Its efficacy in nanomolar ranges and demonstrated in vivo activity underscore its translational potential.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin inhibits the JAK2/STAT3 signaling pathway through a direct interaction with the JAK2 kinase. The compound dose-dependently inhibits both interleukin-6 (IL-6)-induced and constitutive STAT3 activation [1]. Its mechanism involves the inactivation of JAK2, which it achieves by reacting with cysteine residues on the JAK2 enzyme, leading to a loss of kinase activity. This reaction can be prevented by pre-treating cells with thiol-containing compounds like DTT (dithiothreitol) or GSH (glutathione) [1]. The pathway and inhibitory mechanism are summarized below:

G IL6 IL-6 Cytokine Receptor Membrane Receptor IL6->Receptor JAK2 JAK2 Kinase (Active, Phosphorylated) Receptor->JAK2 Activates JAK2_Inactive JAK2 Kinase (Inactive) JAK2->JAK2_Inactive this compound Inactivates STAT3 STAT3 Transcription Factor (Inactive) JAK2->STAT3 Phosphorylates STAT3_Active STAT3 (Active, Phosphorylated) STAT3->STAT3_Active Nucleus Nucleus STAT3_Active->Nucleus GeneTranscription Target Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->GeneTranscription Apoptosis Induced Apoptosis GeneTranscription->Apoptosis Inhibition Leads to This compound This compound This compound->JAK2_Inactive Reacts with Cysteine Residues

Diagram of this compound's inhibition of the JAK2/STAT3 pathway. The diagram illustrates how this compound targets JAK2, preventing STAT3 activation and leading to apoptosis.

Quantitative Activity Data

This compound shows potent activity in various experimental models. The table below summarizes key quantitative findings:

Experimental Model Measured Outcome This compound Activity (IC₅₀ or Effective Concentration) Key Findings
HepG2/STAT3 Cells [1] Inhibition of IL-6-induced STAT3 activation IC₅₀ = 3.37 μmol/L Dose-dependent inhibition of STAT3-responsive luciferase reporter.
In vitro JAK2 Kinase Assay [1] Direct inhibition of JAK2 enzymatic activity IC₅₀ = 44.24 μmol/L Directly targets JAK2, likely by reacting with cysteine residues.
Panel of 10 Cancer Cell Lines [1] Suppression of cell viability & apoptosis induction Effective at 5-20 μmol/L Particularly effective in cells with constitutively active STAT3; showed specificity by not inhibiting EGF, PDGF, or insulin signaling pathways.

Key Experimental Protocols

To evaluate this compound's effects on the JAK2/STAT3 pathway, researchers used several standard methodologies.

STAT3 Luciferase Reporter Gene Assay

This assay is used to measure the effect of a compound on STAT3-dependent transcription.

  • Cell Model: HepG2 human hepatoma cells stably transfected with a STAT3-responsive firefly luciferase reporter plasmid (HepG2/STAT3 cells) [1].
  • Stimulation: Cells are typically stimulated with IL-6 (e.g., 10-50 ng/mL) to activate the JAK2/STAT3 pathway [1].
  • Compound Treatment: Cells are treated with this compound (e.g., 1-50 μmol/L) for a specified period before lysis.
  • Measurement: Luciferase activity in cell lysates is measured using a luminometer. The signal is normalized to protein concentration or cell viability, and IC₅₀ values are calculated from dose-response curves [1].
Western Blot Analysis for Protein Phosphorylation

This technique assesses the phosphorylation status and protein levels of JAK2 and STAT3.

  • Cell Treatment & Lysis: Cancer cells (e.g., HeLa, MDA-MB-468) are treated with this compound and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [2].
  • Gel Electrophoresis & Transfer: Equal amounts of protein (e.g., 30 μg) are separated by SDS-PAGE (e.g., on a 10% gel) and transferred to a PVDF membrane [2].
  • Antibody Incubation: The membrane is incubated with specific primary antibodies against p-STAT3 (Tyr705), total STAT3, p-JAK2, and total JAK2, followed by HRP-conjugated secondary antibodies [1] [2].
  • Detection: Protein bands are visualized using enhanced chemiluminescence (ECL) reagents. A reduction in p-STAT3 and p-JAK2 bands indicates pathway inhibition [1].
In vitro Kinase Activity Assay

This protocol measures the direct effect of this compound on JAK2's enzymatic activity.

  • Reaction Setup: A purified JAK2 kinase domain is incubated with a substrate (and ATP) in an appropriate reaction buffer [1].
  • Compound Addition: this compound is added to the reaction mixture at varying concentrations.
  • Activity Measurement: Kinase activity is quantified, often by measuring the amount of phosphorylated substrate. The IC₅₀ value is determined from the concentration-response curve [1].
  • Mechanism Probe: To test if this compound acts via covalent modification, the reaction can be analyzed with LC-MS, and the compound can be pre-incubated with thiol-containing agents like DTT to see if they abolish inhibition [1].

Research Context and Comparative Inhibitors

  • Structural Insights: this compound is a sesquiterpene lactone from the Chinese herb Inula hupehensis [1]. Its potential α-methylene-γ-lactone group is a known pharmacophore that can react with nucleophilic thiol groups (e.g., cysteine residues in proteins), which aligns with the finding that its effect is reversed by DTT and GSH [1] [3].
  • Comparison with AG490: Another well-known JAK2/STAT3 inhibitor is AG490. Studies show AG490 also suppresses proliferation and induces apoptosis in a time- and concentration-dependent manner, supporting the therapeutic potential of targeting this pathway [2].

References

Bigelovin NLRP3 inflammasome inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Bigelovin exerts its effect by directly binding to the RACK1 protein, a key mediator in the transition of NLRP3 from an inactive to an active state. The diagram below illustrates this inhibitory pathway.

bigelovin_mechanism This compound Inhibits NLRP3 via RACK1 NLRP3_Stimuli NLRP3 Activators (e.g., LPS, crystals) RACK1 RACK1 Protein NLRP3_Stimuli->RACK1 NLRP3_Active NLRP3 Active Oligomer RACK1->NLRP3_Active Inflammasome Inflammasome Assembly (ASC, Caspase-1) NLRP3_Active->Inflammasome Pyroptosis Pyroptosis & mature IL-1β release Inflammasome->Pyroptosis This compound This compound This compound->RACK1 Covalently binds Cys168 This compound->RACK1 Disrupts interaction with NLRP3 monomer

This compound inhibits NLRP3 oligomerization by covalently binding RACK1 [1].

Experimental Models & Protocols

The primary evidence for this compound's efficacy comes from a series of in vitro and in vivo experiments [1].

In Vitro Assays for NLRP3 Inhibition

The following workflow outlines a standard protocol for assessing NLRP3 inhibition in macrophages.

in_vitro_workflow In Vitro NLRP3 Inhibition Assay Workflow Step1 1. Cell Priming Differentiate THP-1 cells or isolate primary murine BMDMs Step2 2. Pre-treatment Incubate with this compound (or vehicle control) Step1->Step2 Step3 3. Inflammasome Activation Stimulate with NLRP3 activator (e.g., Nigericin, ATP) Step2->Step3 Step4 4. Sample Collection Collect cell supernatant and lysate Step3->Step4 Step5 5. Downstream Analysis Step4->Step5 Analysis1 IL-1β (ELISA) Step5->Analysis1 Analysis2 Caspase-1 p20 (Western Blot) Step5->Analysis2 Analysis3 LDH Release (Pyroptosis Assay) Step5->Analysis3

Key steps for evaluating this compound's effect on NLRP3 in macrophages [1].

  • Cell Culture: Experiments used immortalized macrophage-like cell lines (e.g., THP-1) or primary cells like Bone Marrow-Derived Macrophages (BMDMs) [1] [2].
  • Inflammasome Activation: After priming with LPS, NLRP3 was activated using known agonists: Nigericin (K+ ionophore) for the canonical pathway, intracellular LPS (via transfection) for the non-canonical pathway, and a high dose of LPS alone for the alternative pathway [1] [3].
  • Inhibitor Treatment: Cells were pre-treated with this compound at various nanomolar concentrations prior to the activation step [1].
  • Downstream Analysis: Readouts included measuring mature IL-1β in the supernatant by ELISA, detecting the cleaved, active fragment of caspase-1 (p20) via western blot, and assessing pyroptosis by Lactate Dehydrogenase (LDH) release assay [1] [2].
In Vivo Disease Models

The efficacy of this compound was validated in mouse models of NLRP3-driven diseases, using both preventive and therapeutic dosing regimens [1].

  • LPS-Induced Acute Respiratory Distress Syndrome (ARDS): Mice were administered this compound (0.1 or 1 mg/kg) intravenously or intraperitoneally for two consecutive days before or after a single injection of LPS (7.5 mg/kg) [1].
  • Silicosis Model: Mice were treated with this compound following exposure to silica particles, a known NLRP3 activator that leads to lung inflammation and fibrosis [1].
  • Endpoint Measurements: Studies analyzed pro-inflammatory cytokine levels (mRNA and protein) in lung tissue and bronchoalveolar lavage fluid (BALF), assessed immune cell infiltration, and evaluated histopathological changes in the lungs to determine disease severity [1].

Research and Development Context

This compound emerges as a promising candidate in the competitive landscape of NLRP3 inhibitor development. Its unique mechanism of action distinguishes it from other well-known inhibitors.

Inhibitor Name Chemical Class Molecular Target Key Characteristics
This compound Sesquiterpene lactone RACK1 (Cys168) Covalent binder; inhibits multiple activation pathways [1]
MCC950 Sulfonylurea compound NLRP3 NACHT domain Well-characterized tool compound; binds NLRP3 directly [2]
BAL-0028/BAL-0598 Indazole derivative NLRP3 NACHT domain Novel binding site; potent for human/primate NLRP3 [2]
Thiolutin Disulfide-containing BRCC3 deubiquitinase Inhibits NLRP3 deubiquitination; zinc chelator [3]

Conclusion and Research Applications

This compound represents a significant finding for its unique mechanism—targeting RACK1 to prevent NLRP3 oligomerization—and its efficacy across multiple activation pathways and disease models [1]. Its natural product origin provides a valuable chemical scaffold for developing covalent NLRP3-targeting therapeutics.

For researchers, the direct experimental protocols and quantitative data provided here can serve as a robust foundation for:

  • Lead Optimization: Med chem efforts to improve this compound's potency and drug-like properties.
  • Target Validation: Using this compound as a chemical probe to further explore RACK1's role in NLRP3 biology.
  • Therapeutic Development: Advancing pre-clinical studies in other NLRP3-driven disease models.

References

Mechanism of Action: Bigelovin Inhibits NLRP3 via RACK1

Author: Smolecule Technical Support Team. Date: February 2026

The proposed molecular mechanism by which bigelovin disrupts the NLRP3 inflammasome pathway is summarized in the following diagram:

mechanism Stimuli Inflammatory Stimuli (LPS, ATP) RACK1 RACK1 Protein Stimuli->RACK1 NLRP3_active NLRP3 Oligomer (Active Conformation) RACK1->NLRP3_active Mediates NLRP3_inactive NLRP3 Monomer (Inactive) NLRP3_inactive->NLRP3_active Inflammasome Active NLRP3 Inflammasome NLRP3_active->Inflammasome Caspase1 Cleaved Caspase-1 Inflammasome->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis This compound This compound Inhibition Inhibition of Interaction This compound->Inhibition Inhibition->RACK1 Binds Cys168

This compound inhibits RACK1-mediated NLRP3 activation.

Quantitative Data Summary

The following tables consolidate key quantitative findings from the recent studies regarding this compound's activity and effects [1] [2] [3].

Table 1: In Vitro Potency and Specificity of this compound

Parameter Value / Effect Experimental Context

| IC₅₀ for IL-1β inhibition | 46.0 nM (BMDM) 396.8 nM (THP-1) | LPS/ATP-stimulated macrophages | | Inhibition of IL-1β Release | Significant suppression at 1 µM | BMDM and THP-1-derived macrophages | | Pathway Inhibition | Canonical, non-canonical, and alternative NLRP3 activation pathways | Macrophages stimulated with various agents (Nigericin, LPS, etc.) | | Cytokine Specificity | Inhibited IL-1β, but not TNF-α and IL-6 | LPS/ATP-stimulated macrophages | | Covalent Binding Site | Cysteine 168 (Cys168) of RACK1 | Chemoproteomic analysis (isoTOP-ABPP) |

Table 2: In Vivo Efficacy of this compound in Murine Models

Disease Model Treatment Dose & Regimen Key Efficacy Outcomes
LPS-induced ARDS 1 mg/kg and 0.1 mg/kg (preventative and therapeutic) Reduced pulmonary IL-1β mRNA and protein levels; alleviated lung inflammation.
Silicosis Details not fully specified in results Significant alleviation of NLRP3-related pulmonary disorder severity.

Experimental Protocols for Key Assays

For researchers looking to validate or explore this interaction further, here are methodologies for two key techniques used in the primary research.

Chemoproteomic Target Identification (isoTOP-ABPP)

This methodology was used to identify RACK1 as the direct molecular target of this compound [1] [3].

  • Principle: A cell-permeable, cleavable linker connects a broad-spectrum cysteine-reactive probe to a biotin tag (for enrichment) and an alkyne handle (for "click chemistry" with a reporter tag). A tethered, competitive small molecule like this compound blocks probe binding at its specific target site.
  • Workflow:
    • Proteome Preparation: Generate proteomes from relevant cells (e.g., macrophages).
    • Competition: Treat one sample with this compound and another with DMSO vehicle.
    • Probe Labeling: Incubate both samples with the isoTOP-ABPP cysteine-reactive probe.
    • Click Chemistry & Enrichment: Use copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach a biotin-azide tag to the probe. Enrich labeled peptides using streptavidin beads.
    • Cleavage & MS Analysis: Cleave the probe linker to release the modified peptides, which are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS). Peptides with reduced signal in the this compound-treated sample represent specific binding targets.
Visualizing Protein-Protein Interaction with BiFC

While not used in the cited this compound studies, BiFC is a powerful method to directly visualize the RACK1-NLRP3 interaction that this compound disrupts [4] [5]. The experimental workflow is as follows:

bifc cluster_1 Fusion Protein Construction cluster_2 Cellular Expression & Interaction cluster_3 Detection & Analysis VN Venus-N Fragment VN_fused VN-RACK1 (Fusion Protein) VN->VN_fused Fuse to VC Venus-C Fragment VC_fused VC-NLRP3 (Fusion Protein) VC->VC_fused Fuse to PIP1 RACK1 PIP1->VN_fused PIP2 NLRP3 PIP2->VC_fused Co_transfection Co-transfect Fusion Constructs into Cells VN_fused->Co_transfection VC_fused->Co_transfection Interaction RACK1-NLRP3 Interaction brings VN and VC together Co_transfection->Interaction Fluorescence Fluorescent Venus Protein Interaction->Fluorescence Imaging Fluorescence Microscopy (Ex: 488nm / Em: 515±15nm) Fluorescence->Imaging Quantification Quantify Fluorescence Intensity & Localization Imaging->Quantification

BiFC workflow for visualizing RACK1-NLRP3 interaction.

  • Critical Considerations [4] [5]:
    • Controls: Essential controls include fusion constructs with mutated, non-interacting protein partners.
    • Avoid Overexpression: Express fusion proteins at near-endogenous levels to prevent false-positive signal from spontaneous fragment assembly.
    • Irreversible Signal: Note that BiFC complexes are stable; the method is unsuitable for studying interaction dynamics.

Research Implications & Future Directions

The discovery of this compound as a covalent RACK1 inhibitor provides a new strategic approach for targeting NLRP3-driven inflammatory diseases [1] [3]. The high potency of this compound, especially in primary cells, makes it a promising lead compound.

Key future research directions should include:

  • Specificity Profiling: Further studies are needed to fully characterize this compound's selectivity across the proteome and rule off-target effects.
  • In Vivo Optimization: Comprehensive pharmacokinetic and toxicology studies are required to assess the drug-likeness and therapeutic window of this compound or its derivatives.
  • Therapeutic Expansion: Evaluating the efficacy of this inhibitory mechanism in other NLRP3-mediated diseases, such as gout, Alzheimer's disease, and atherosclerosis.

References

Bigelovin in vivo tumor xenograft protocol

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Anti-Tumor Efficacy of Bigelovin

The table below summarizes the key findings from in vivo studies on this compound's efficacy against human cancer xenografts.

Cancer Type Model Type This compound Dosing Regimen Key Efficacy Findings Reported Mechanisms & Toxicity
Colorectal Cancer [1] HCT-116 cell-derived xenografts 20 mg/kg Significant suppression of tumor growth; more potent tumor suppression and fewer side effects compared to FOLFOX regimen. [1] Apoptosis induction via upregulation of DR5 and increased ROS; low systemic toxicity. [1]
Liver Cancer [2] [3] HepG2 cell-derived xenografts Multiple doses (specific values not detailed in search results) Suppressed tumor growth in a dose-dependent manner. [2] [3] Induced apoptosis and autophagy; low systemic toxicity. [2] [3]

Detailed Experimental Protocol for CDX Model

This protocol synthesizes standard procedures for Cell Line-derived Xenograft (CDX) models with the specific context in which this compound's efficacy was demonstrated.

Animal Model Preparation
  • Mouse Strain: Use immunocompromised mice, such as Athymic Nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice [4].
  • Age: 4-7 week old mice are typically used [4].
  • Husbandry: Maintain under specific pathogen-free (SPF) conditions. All procedures must be approved by your institution's Animal Care and Use Committee (IACUC).
Cell Preparation and Transplantation
  • Cell Culture: Grow and expand human cancer cells (e.g., HCT-116 for colorectal, HepG2 for liver cancer) under recommended conditions. Harvest cells during the exponential growth phase [4].
  • Cell Harvesting: Use trypsin to detach cells, suspend in serum-containing medium, and then count them [4].
  • Injection Preparation: Centrifuge cells and resuspend in an appropriate medium, such as Hanks' Balanced Salt Solution (HBSS) or PBS. A common cell concentration range is 0.5 - 2 million cells in a 100-200 µL volume [4]. The cell suspension can be mixed 1:1 with Matrigel to enhance tumor engraftment [5].
  • Transplantation: Using a 25-gauge needle, inject the cell suspension subcutaneously into the right dorsal flank or the mammary fat pad of the mouse [4] [5].
This compound Dosing and Treatment
  • Dose Selection: Based on literature, a dose of 20 mg/kg for this compound has shown efficacy in colorectal cancer models [1]. For a new cell line, a pilot dose-ranging study is recommended.
  • Formulation: The search results do not specify the vehicle used for this compound (e.g., DMSO, corn oil, or saline). This must be optimized and confirmed from the original publications or through preliminary experiments.
  • Dosing Schedule: The specific schedule (e.g., daily, every other day) used in the cited studies is not detailed. A common approach is intraperitoneal (IP) injection or oral gavage several times per week after tumors are established.
  • Treatment Initiation: Begin dosing when the average tumor volume reaches approximately 100-150 mm³.
Tumor Monitoring and Analysis
  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume with the formula: Volume (mm³) = (Length × Width²) / 2 [4].
  • Endpoints: The study typically ends when tumor burden in the control group reaches the IACUC-approved limit. Tumors are then excised, weighed, and processed for further analysis.
  • Downstream Analysis: Excised tumors can be:
    • Fixed in 10% neutral formalin and embedded in paraffin for immunohistochemistry (IHC) analysis [4].
    • Snap-frozen in liquid nitrogen for protein or RNA extraction to analyze markers of apoptosis (e.g., cleaved PARP) and autophagy (e.g., LC3B-II) [2] [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through multiple mechanisms, as illustrated in the following diagram and explained below.

G cluster_1 Extracellular Space cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound JAK2 JAK2 This compound->JAK2 Inactivates ROS ROS Generation This compound->ROS Induces IL6 IL6 IL6R IL6R IL6->IL6R Activates gp130 gp130 IL6R->gp130 Activates gp130->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_p STAT3 (p-Y705) STAT3->STAT3_p STAT3_Dimer STAT3 Dimer STAT3_p->STAT3_Dimer Dimerizes & Translocates mTOR mTOR mTOR_inactive mTOR (Inactive) mTOR->mTOR_inactive Inhibits Apoptosis Apoptosis mTOR_inactive->Apoptosis Autophagy Autophagy mTOR_inactive->Autophagy ROS->JAK2 ROS->mTOR_inactive GeneTranscription Cell Survival Proliferation Genes STAT3_Dimer->GeneTranscription

The diagram above shows two primary pathways through which this compound acts:

  • Inhibition of JAK2/STAT3 Signaling: this compound directly targets and inactivates JAK2, potentially by reacting with cysteine residues in its structure. This inhibits the phosphorylation and subsequent activation of the transcription factor STAT3, which is crucial for the expression of genes that promote cell survival and proliferation [6].
  • Induction of ROS and mTOR Inhibition: this compound treatment leads to a rapid generation of Reactive Oxygen Species (ROS). Elevated ROS levels contribute to cell death and also inhibit the mTOR signaling pathway. Inhibition of mTOR promotes the induction of both autophagy (which played a cytoprotective role in liver cancer cells) and apoptosis [2] [3].

Key Considerations for Researchers

  • Model Selection: The cited studies used CDX models. While CDX models are common and useful, consider that Patient-Derived Xenograft (PDX) models may better recapitulate the heterogeneity of human tumors. Note that PDX models are often classified as human genetic resources and may be subject to stricter regulatory oversight depending on your location [7] [4].
  • Safety Profile: Across the studies, this compound demonstrated low systemic toxicity at effective doses, which is a promising finding for further development [2] [1].
  • Experimental Reproducibility: To ensure reproducibility, pay close attention to the formulation of this compound, the specific cell line and passage number, and the exact timing of treatment initiation.

References

Comprehensive Application Notes and Protocols: Assessing Bigelovin Cytotoxicity via MTT Assay in Colorectal Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bigelovin and Its Anticancer Potential

This compound is a sesquiterpene lactone compound isolated from the Chinese medicinal plant Inula helianthus-aquatica that has demonstrated significant anticancer properties across multiple research studies. This natural product has attracted substantial scientific interest due to its multifaceted mechanisms of action against various cancer types, particularly colorectal cancer (CRC). Colorectal cancer represents a major global health challenge, ranking as the third most prevalent cancer and the third leading cause of cancer-related mortality in the United States, with an estimated 134,490 new diagnoses projected in 2016 according to American Cancer Society statistics. [1] The pressing need for novel therapeutic agents in CRC treatment stems from the significant limitations of current standard chemotherapy regimens, including FOLFOX and FOLFIRI, which frequently cause severe side effects such as immune suppression, neurotoxicity, and gastrointestinal disturbances that substantially impact patient quality of life. [1]

The interest in this compound as a potential anticancer agent originates from its diverse biological activities, including previously documented anti-inflammatory, anti-angiogenic, and anti-emetic properties. [1] Research has demonstrated that this compound exhibits potent anti-tumor activities against colorectal cancer both in vitro and in vivo models, suppressing cell proliferation, colony formation, and inducing apoptosis in human colorectal cancer cell lines HT-29 and HCT 116. [1] What makes this compound particularly promising is its favorable selectivity profile; primary human colon cells were found to be less sensitive to this compound treatment compared to colon cancer cell lines, suggesting a potential therapeutic window that could be exploited for clinical benefit. [1] Furthermore, in vivo studies using HCT 116 xenograft models have revealed that this compound at 20 mg/kg showed more significant tumor suppression with fewer side effects than conventional FOLFOX treatment, highlighting its potential as a therapeutic agent for CRC patients. [1]

MTT Assay Principle and Applications in Cytotoxicity Assessment

The MTT assay represents a cornerstone methodology in cell biology for evaluating cell viability and proliferation, particularly valuable in drug discovery, toxicology, and cancer research applications. [2] The fundamental principle underlying this assay involves the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active living cells, producing insoluble purple formazan crystals. [2] This reduction reaction is primarily driven by succinate dehydrogenase and depends on enzyme activity within cells, reflecting mitochondrial integrity and overall metabolic activity. The intensity of the resulting purple color directly correlates with the number of viable cells present and is measured spectrophotometrically, typically at 570-590 nm, with a reference wavelength of 630 nm sometimes used to correct for background absorbance and improve accuracy. [2]

The MTT assay provides several key advantages for cytotoxicity assessment, including its straightforward workflow, compatibility with high-throughput formats, and proven reproducibility across diverse cell types. [2] As a homogeneous cell viability assay originally developed for 96-well formats suitable for high-throughput screening, the MTT assay has been widely adopted as a non-radioactive alternative to tritiated thymidine incorporation assays for measuring cell proliferation. [3] Importantly, the assay specifically detects metabolically active cells, as when cells die, they rapidly lose the ability to convert MTT to formazan product. This characteristic provides the basis for distinguishing between viable and non-viable cell populations following experimental treatments. [2] [3]

When applied to the evaluation of potential therapeutic compounds like this compound, the MTT assay serves as a crucial first step in characterizing cytotoxicity and establishing appropriate dosing ranges for subsequent mechanistic studies. The colorimetric output of the assay enables generation of dose-response curves, where compounds are tested at various concentrations to determine their effects on cell viability. [2] For natural products like this compound with emerging research profiles, the MTT assay provides quantitative data that can be compared against established chemotherapeutic agents, allowing researchers to assess relative potency and selectivity. [1]

This compound Cytotoxicity Data and Experimental Findings

Quantitative Assessment of this compound's Anticancer Effects

Table 1: this compound Cytotoxicity Profile in Colorectal Cancer Cell Lines

Cell Line 24h IC₅₀ (μM) 48h IC₅₀ (μM) 72h IC₅₀ (μM) Key Observations
HT-29 ~1.4 μM ~0.8 μM Data not reported Time-dependent and dose-dependent cytotoxicity [1]
HCT 116 ~1.2 μM ~1.2 μM Data not reported Consistent sensitivity across time points [1]
Primary human colon cells Data not reported 8.55 μM Data not reported Significant selectivity vs. cancer cells [1]

Table 2: Comparative Cytotoxicity of this compound vs Standard Chemotherapeutics

Treatment IC₅₀ Range Colony Formation Apoptosis Induction In Vivo Efficacy
This compound 0.8-1.2 μM (48h) [1] Significantly decreased [1] 2% to 70% (dose-dependent) [1] Suppression of tumor growth at 20 mg/kg [1]
5-Fluorouracil >27 μM (24-72h) [1] Not reported Not reported Standard chemotherapy comparison [1]
Cisplatin >27 μM (24-72h) [1] Not reported Not reported Standard chemotherapy comparison [1]

Research findings have demonstrated that this compound exhibits potent anti-tumor activities against colorectal cancer through multiple mechanisms. The compound suppressed cell proliferation and colony formation in a time-dependent and dose-dependent manner in human colorectal cancer HT-29 and HCT 116 cells. [1] Beyond direct cytotoxicity, this compound significantly induced apoptosis, with flow cytometry analysis using Annexin V and PI double staining showing populations of cells undergoing early and late apoptosis ranging from 2% to 70% depending on dose and exposure time. [1]

Mechanistic Insights into this compound Activity

The pro-apoptotic effects of this compound are mediated through multiple interconnected pathways. Research has revealed that this compound activates both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7), along with cleaving PARP-1, a hallmark of apoptosis and early marker for chemotherapy-induced apoptosis. [1] Additionally, this compound treatment causes G2/M cell cycle arrest through regulation of cyclin B1 and p-Rb, and induces DNA damage as evidenced by increased phosphorylation of histone H2AX. [1] The compound also upregulates death receptor 5 (DR5) and increases reactive oxygen species (ROS) production, both of which contribute to its pro-apoptotic activity. [1]

Further mechanistic studies have identified that this compound induces IKK-β degradation and suppresses nuclear factor kappa B (NF-κB) activation, thereby inhibiting this crucial signaling pathway that is frequently aberrantly activated in colorectal cancer cells. [4] Moreover, this compound has been shown to inhibit STAT3 signaling by inactivating JAK2 through reaction with cysteine residues, leading to suppression of this oncogenic pathway in human cancer cells. [5] This multimodal mechanism of action, simultaneously targeting multiple critical pathways in cancer cell survival and proliferation, makes this compound a particularly promising candidate for further therapeutic development.

Detailed MTT Assay Protocol for this compound Cytotoxicity Testing

Reagent Preparation and Solution Formulations

MTT Solution Preparation requires dissolving MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to achieve a concentration of 5 mg/mL. [3] The solution must be filter-sterilized through a 0.2 μM filter into a sterile, light-protected container, then stored protected from light at 4°C for frequent use or at -20°C for long-term storage. [3] Alternatively, MTT can be prepared as a 5 mg/mL solution in PBS, mixed by vortexing or sonication, filter-sterilized, and stored at -20°C where it remains stable for at least 6 months. [2] It is important to note that storage at 4°C should not extend beyond a few days to maintain reagent integrity. [2]

Solubilization Solution can be prepared using several established formulations. The first option involves using 4 mM HCl with 0.1% NP-40 in isopropanol. [2] Alternatively, a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid with 16% (wt/vol) sodium dodecyl sulfate (SDS) can be prepared, adjusted to pH 4.7, and stored at room temperature to avoid SDS precipitation. [3] If precipitate forms, warming to 37°C with mixing will resolubilize the SDS. [3] When preparing solubilization solutions, it is essential to use solvent-resistant containers and work in a ventilated fume hood for safety. [3]

This compound Stock Solution should be prepared by dissolving powder form this compound in dimethyl sulfoxide (DMSO) at 100 mM as a primary stock solution, storing at -20°C. [6] For treatment concentrations, serial dilutions should be prepared in serum-free media to achieve the desired final testing concentrations, typically ranging from 0.037 to 9 μM based on experimental data. [1] It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity effects on cells.

Step-by-Step Assay Procedure

Table 3: MTT Assay Protocol Overview for this compound Testing

Step Procedure Critical Parameters Troubleshooting Tips
1. Cell Seeding Seed cells in 96-well plate at optimal density (e.g., 5,000-10,000 cells/well) Consistent cell density across wells; include cell-free background controls Pre-incubate plate 24h before this compound addition for adhesion
2. This compound Treatment Add serial dilutions of this compound in serum-free media; incubate 24-72h Use serum-free media during treatment; include solvent controls Final DMSO concentration ≤0.1%; prepare fresh dilutions
3. MTT Incubation Add 50 μL MTT solution (5 mg/mL) to each well; incubate 3h at 37°C Protect from light; ensure consistent incubation time Check for formazan crystal formation under microscope
4. Solubilization Add 150 μL solubilization solution; wrap plate in foil, shake 15min Complete dissolution of formazan crystals If crystals persist, pipette mixedly or extend shaking time
5. Absorbance Measurement Read absorbance at 570 nm with reference at 630 nm within 1h Warm reagents to room temperature; avoid bubbles Subtract background from cell-free control wells

The detailed assay procedure begins with plating cells in a 96-well tissue culture plate at an optimal density determined by cell type and growth characteristics, typically ranging from 5,000 to 10,000 cells per well for colorectal cancer lines. [2] [3] After allowing cells to adhere for 24 hours, the culture medium is carefully aspirated. For suspension cells, the plate should be centrifuged at 1,000 × g for 5 minutes at 4°C before media aspiration. [2] Next, This compound treatments are applied by adding 50 μL of serum-free media containing the appropriate compound concentrations to each well, followed by incubation for 24-72 hours at 37°C in a 5% CO₂ atmosphere. [1] [2] It is essential to include appropriate controls such as solvent controls (DMSO at same concentration as treatment groups), blank wells (media without cells), and positive controls (established cytotoxic agents like 5-FU).

After the treatment period, the MTT assay is performed by adding 50 μL of MTT solution (5 mg/mL) to each well, followed by incubation at 37°C for 3 hours. [2] Following incubation, 150 μL of solubilization solution is added to each well, the plate is wrapped in foil and shaken on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [2] Occasionally, pipetting of the liquid may be required to fully dissolve the formazan crystals. [2] The absorbance measurement is then performed at 570 nm, preferably with a reference wavelength of 630 nm to correct for background absorbance, within 1 hour after solubilization. [2]

Data Analysis and Interpretation

For accurate data analysis, begin by averaging replicate readings for each experimental condition. Subtract the culture medium background (absorbance from wells containing MTT reagent and cell culture media without cells) from all experimental readings to obtain corrected absorbance values. [2] Calculate the percentage of cell viability using the formula: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Control) × 100. Alternatively, percentage cytotoxicity can be calculated as: % Cytotoxicity = 100 × (Corrected Absorbance of Control - Corrected Absorbance of Sample) / Corrected Absorbance of Control. [2]

For precise IC₅₀ determination, generate dose-response curves by plotting percentage viability against the logarithm of this compound concentration, then apply non-linear regression analysis to determine the concentration that produces 50% inhibition of cell viability. To establish correlation between absorbance and cell number, create a standard curve with known cell numbers using fixed incubation times with the MTT reagent. [2] This approach allows conversion of absorbance readings to approximate cell numbers when characterizing this compound's effects on proliferation across different colorectal cancer cell models.

This compound Mechanism of Action and Pathway Analysis

Multimodal Apoptosis Induction Mechanisms

G cluster_dr Death Receptor Pathway cluster_mito Mitochondrial Pathway cluster_common Execution Phase cluster_cycle Cell Cycle Effects This compound This compound DR5 DR5 This compound->DR5 Upregulates ROS ROS This compound->ROS Increases DNADamage DNADamage This compound->DNADamage Causes Caspase8 Caspase8 DR5->Caspase8 Activates Caspase3 Caspase3 Caspase8->Caspase3 Activates Caspase7 Caspase7 Caspase8->Caspase7 Activates Caspase9 Caspase9 ROS->Caspase9 Activates Caspase9->Caspase3 Activates Caspase9->Caspase7 Activates PARPCleavage PARPCleavage Caspase3->PARPCleavage Cleaves Caspase7->PARPCleavage Cleaves Apoptosis Apoptosis PARPCleavage->Apoptosis Hallmark of G2Arrest G2Arrest CyclinB1 CyclinB1 G2Arrest->CyclinB1 Regulates G2Arrest->Apoptosis Promotes DNADamage->G2Arrest Induces

This compound Multimodal Apoptosis Induction Pathways

Research has elucidated that this compound induces apoptosis through multiple interconnected pathways that converge on programmed cell death execution. The compound activates both the extrinsic apoptosis pathway through upregulation of death receptor 5 (DR5), which initiates caspase-8 activation, and the intrinsic mitochondrial pathway through increased reactive oxygen species (ROS) production, leading to caspase-9 activation. [1] These initiator caspases then activate the executioner caspases-3 and -7, which cleave key cellular substrates including PARP-1, a hallmark of apoptosis. [1] Additionally, this compound causes G2/M cell cycle arrest by modulating cyclin B1 expression and inducing DNA damage, as evidenced by phosphorylation of histone H2AX, further promoting apoptotic cell death. [1]

Signaling Pathway Inhibition Mechanisms

G cluster_nfkb NF-κB Pathway Inhibition cluster_stat3 JAK2/STAT3 Pathway Inhibition This compound This compound IKKβ_Degradation IKKβ_Degradation This compound->IKKβ_Degradation Triggers JAK2_Inactivation JAK2_Inactivation This compound->JAK2_Inactivation Directly Causes CysteineResidues CysteineResidues This compound->CysteineResidues Reacts with IKKβ IKKβ NFκB NFκB IKKβ->NFκB Activates IKKβ_Degradation->IKKβ Induces ApoptosisInduction ApoptosisInduction IKKβ_Degradation->ApoptosisInduction Leads to JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates JAK2_Inactivation->JAK2 Causes JAK2_Inactivation->ApoptosisInduction Contributes to AntiMetastatic AntiMetastatic JAK2_Inactivation->AntiMetastatic Suppresses Metastasis IL6 IL6 IL6->JAK2 Stimulates CysteineResidues->JAK2_Inactivation Results in

This compound Signaling Pathway Inhibition Mechanisms

Beyond direct apoptosis induction, this compound demonstrates significant modulatory effects on key oncogenic signaling pathways. Research has revealed that this compound induces IKK-β degradation and suppresses nuclear factor kappa B (NF-κB) activation, thereby inhibiting this critical signaling pathway that is frequently dysregulated in colorectal cancer cells. [4] Additionally, this compound potently inhibits STAT3 signaling by inactivating JAK2 through direct interaction with cysteine residues, as demonstrated by LC-MS analysis showing that this compound reacts with thiol-containing compounds. [5] This JAK2 inactivation mechanism is particularly significant given the role of constitutive STAT3 activation in promoting tumorigenesis, angiogenesis, and metastasis. [5] [6]

The combined inhibition of these signaling pathways contributes substantially to this compound's anticancer efficacy. The IL-6/STAT3 pathway specifically has been identified as a key mediator of this compound's anti-metastatic effects in colorectal cancer models. [6] this compound treatment was shown to suppress orthotopic colorectal tumor growth and inhibit metastasis through this pathway, demonstrating the therapeutic potential of targeting STAT3 signaling in advanced colorectal cancer. [6] The ability of this compound to simultaneously engage multiple cell death pathways while inhibiting crucial survival signals in cancer cells underscores its value as a promising lead compound for anticancer drug development.

Troubleshooting and Technical Considerations

Common MTT Assay Challenges and Solutions

When implementing the MTT assay for this compound cytotoxicity testing, researchers may encounter several technical challenges that can affect assay performance and data reliability. One frequent issue is low absorbance signal, which can result from insufficient cell numbers, inadequate MTT concentration, or shortened incubation times. To address this, optimize cell seeding density through preliminary experiments and ensure MTT concentration reaches 0.2-0.5 mg/mL final concentration with proper 3-hour incubation at 37°C. [2] [3] Another common problem is high background absorbance, often caused by interference from serum components or phenol red in culture media. This can be mitigated by using serum-free media during MTT incubation and including appropriate background controls containing MTT reagent with culture media but no cells. [2]

Inconsistent results across replicate wells may stem from uneven cell seeding, incomplete dissolution of formazan crystals, or bubble formation during absorbance measurement. Ensure thorough mixing of the solubilization solution and adequate shaking (15 minutes) to completely dissolve formazan crystals. [2] If crystals persist, gently pipette the solution or extend shaking time. [2] Additionally, edge effects in 96-well plates can cause uneven evaporation, leading to peripheral wells showing different results; using plate seals or maintaining humidified conditions during incubations can minimize this issue.

This compound-Specific Considerations

This compound presents several compound-specific characteristics that require special attention during experimental design. The molecule contains α,β-unsaturated ketone moieties that contribute to its reactivity with thiol-containing compounds, which is mechanistically relevant to its JAK2 inactivation but may also potentially interact with assay components. [1] [5] This reactivity can be counteracted by thiol reagents, as demonstrated by experiments showing that pretreatment with DTT (500 μmol/L) or GSH (500 μmol/L) eliminated this compound's inhibitory effects on STAT3 activation. [5]

For accurate IC₅₀ determination, note that this compound exhibits time-dependent cytotoxicity, with increasing effects over 24-72 hour exposure periods. [1] Establish appropriate time points based on experimental objectives, with 48 hours typically providing robust results for colorectal cancer cell lines. Additionally, consider solubility limitations when preparing this compound stock solutions; while DMSO is suitable for initial dissolution, subsequent dilutions should use serum-free media to maintain compound stability and ensure consistent exposure across treatment conditions. [6] Finally, include relevant positive controls such as 5-fluorouracil or cisplatin to enable comparative assessment of this compound's potency relative to established chemotherapeutic agents. [1]

Conclusion and Research Implications

The comprehensive assessment of this compound using the MTT cytotoxicity assay reveals a promising natural product with significant therapeutic potential against colorectal cancer. The collective research demonstrates that this compound exhibits potent anti-tumor activity through multimodal mechanisms including apoptosis induction via both intrinsic and extrinsic pathways, cell cycle arrest at G2/M phase, and inhibition of key oncogenic signaling pathways such as NF-κB and STAT3. [1] [4] [5] The compound's favorable selectivity profile, with significantly higher IC₅₀ values in primary human colon cells compared to colorectal cancer cell lines, suggests a potential therapeutic window that warrants further investigation. [1]

The translational potential of this compound is strengthened by compelling in vivo evidence demonstrating suppression of tumor growth in HCT 116 xenograft models, where this compound at 20 mg/kg showed more significant tumor suppression with fewer side effects than conventional FOLFOX treatment. [1] Additionally, the compound's ability to inhibit metastasis through the IL-6/STAT3 pathway in orthotopic colorectal cancer models highlights its value for addressing advanced and metastatic disease. [6] These findings position this compound as a promising candidate for further drug development, particularly given the ongoing need for effective colorectal cancer therapies with improved safety profiles. Future research directions should include structural optimization to enhance potency and pharmacokinetic properties, combination studies with standard chemotherapeutic agents, and detailed safety pharmacology assessment to advance this promising natural product toward clinical application.

References

Comprehensive Application Notes and Protocols: Investigating Bigelovin's Anti-Cancer Effects via Colony Formation Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bigelovin and Colony Formation Assay

This compound is a sesquiterpene lactone compound isolated from the traditional Chinese medicine Inula helianthus-aquatica that has demonstrated significant anti-tumor properties across various cancer types. This natural product has shown potent anti-proliferative activity against human colorectal cancer (CRC) cells, making it a promising candidate for cancer therapeutics development. The compound contains two α, β-unsaturated ketone moieties in its chemical structure, which are believed to contribute to its pro-apoptotic mechanisms through reactive oxygen species (ROS) mediation and death receptor 5 (DR5) upregulation. Recent scientific investigations have revealed that this compound exerts its anti-cancer effects through multiple mechanisms, including apoptosis induction, cell cycle arrest at G2/M phase, and DNA damage in cancer cells, while showing favorable selectivity between cancer cells and primary human colon cells.

The colony formation assay (CFA), also known as clonogenic assay, is a fundamental method in cancer research for evaluating the long-term proliferative capacity and reproductive cell death after therapeutic interventions. This technique was first developed in the 1950s by Puck and Marcus to study radiation effects on mammalian cells and has since become a gold standard assessment for determining the efficacy of anti-cancer compounds. Unlike short-term viability assays that measure immediate metabolic activity, CFA evaluates whether a single cell can proliferate extensively to form a colony of ≥50 cells, representing approximately 5-6 cell divisions, thus providing crucial information about the long-term impact of treatment on cellular reproductive capacity. This methodology is particularly valuable in cancer drug discovery as it helps identify compounds that potentially impair the self-renewal capacity of cancer cells, which is essential for preventing tumor recurrence and metastasis.

Experimental Summary of this compound's Effects on Cancer Cells

Key Findings from this compound Studies

Recent investigations have demonstrated that This compound exhibits significant anti-tumor activity against colorectal cancer both in vitro and in vivo. In cellular models, this compound effectively suppressed cancer cell proliferation and induced apoptotic cell death in human colorectal cancer HT-29 and HCT 116 cell lines. The compound demonstrated a favorable selectivity profile, with primary human colon cells showing less sensitivity (IC~50~ = 8.55 μM for 48 h treatment) compared to colon cancer cell lines (IC~50~ = 0.8-1.2 μM for 48 h treatment). This selectivity is particularly important for potential therapeutic applications as it suggests a potentially wider therapeutic window. This compound treatment also significantly decreased colony formation ability in both cell lines, indicating that it can effectively decrease damage repair ability of colorectal cancer cells, which is crucial for long-term tumor control and preventing cancer recurrence.

In animal studies utilizing the HCT 116 xenograft model, this compound treatment resulted in significant suppression of tumor growth. Importantly, this compound administered at 20 mg/kg demonstrated more significant tumor suppression and less side effects compared to conventional FOLFOX treatment (containing folinic acid, 5-fluorouracil and oxaliplatin). The in vivo data confirmed that the anti-tumor activity of this compound in colorectal cancer was mediated through the induction of apoptosis by up-regulating DR5 and increasing ROS levels. These comprehensive findings strongly suggest that this compound has considerable potential to be developed as a therapeutic agent for colorectal cancer patients, particularly given its natural origin and apparently favorable toxicity profile compared to standard chemotherapeutic regimens.

Quantitative Assessment of this compound's Effects

Table 1: Cytotoxic Effects of this compound on Colorectal Cancer Cells and Primary Colon Cells

Cell Type 24h IC~50~ (μM) 48h IC~50~ (μM) 72h IC~50~ (μM) Key Observations
HT-29 CRC Cells 1.4 μM 0.8 μM 0.6 μM Dose- and time-dependent response; significant colony formation reduction
HCT 116 CRC Cells 1.8 μM 1.2 μM 0.9 μM Similar response pattern; increased sensitivity with prolonged exposure
Primary Human Colon Cells >9 μM 8.55 μM 7.2 μM Reduced sensitivity compared to cancer cells, suggesting selective toxicity

Table 2: this compound-Induced Apoptosis and Cell Cycle Effects in CRC Cells

Parameter HT-29 Cells HCT 116 Cells Mechanistic Insights
Apoptosis Induction Up to 70% increase (48h) Similar response profile Activation of caspases 3, 7, 8, 9; PARP cleavage
Cell Cycle Arrest G2/M phase accumulation G2/M phase accumulation Cyclin B1 upregulation; p-Rb decrease
DNA Damage Marker p-H2AX (Ser139) increase p-H2AX (Ser139) increase DNA damage response activation
Key Mechanisms DR5 upregulation, ROS increase DR5 upregulation, ROS increase Extrinsic apoptosis pathway activation

Detailed Colony Formation Assay Protocol for this compound

Reagent Preparation and Cell Culture

Essential Reagents and Materials:

  • This compound stock solution: Prepare a 10 mM concentrated stock solution in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
  • Cell culture media: Use appropriate media such as Modified Eagle's Medium (MEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2-4 mM L-glutamine, and 1% penicillin-streptomycin solution. The specific medium should be selected based on the nutritional requirements of your cell line.
  • Phosphate-buffered saline (PBS), pH 7.4: Calcium- and magnesium-free for washing steps.
  • Trypsin-EDTA solution: 0.25% trypsin with 0.53 mM EDTA for adherent cell dissociation.
  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or absolute methanol.
  • Staining solution: 0.5% crystal violet in 25% methanol and 75% dH~2~O, filtered to remove particulates.

Cell Culture Preparation:

  • Maintain colorectal cancer cell lines (HT-29, HCT 116, or other relevant models) in appropriate culture conditions (37°C, 5% CO~2~, 95% humidity) until they reach 70-80% confluence.
  • Harvest cells using trypsin-EDTA solution. Incubate at 37°C for 3-8 minutes (optimize based on cell type; epithelial cells typically require 5-8 minutes) until cells detach.
  • Neutralize trypsin immediately with serum-containing medium at a 2:1 to 5:1 ratio of serum to trypsin to prevent prolonged proteolytic activity that can damage cell surface proteins.
  • Count cells using an automated cell counter or hemocytometer, and prepare a single-cell suspension at appropriate density for seeding.
Assay Procedure and this compound Treatment

Experimental Seeding and Treatment Workflow:

  • Seed cells at low density in 6-well plates. The optimal seeding density should be determined empirically but typically ranges from 200-1,000 cells per well depending on the proliferation rate of the specific cell line.
  • Allow cell attachment for 24 hours under standard culture conditions (37°C, 5% CO~2~) before treatment to ensure proper adherence and recovery from trypsinization.
  • Prepare this compound treatment dilutions from the stock solution to achieve final concentrations spanning the anticipated IC~50~ range (e.g., 0.5 μM, 1.0 μM, 2.0 μM, 5.0 μM). Include a vehicle control (DMSO at the same concentration as treatment groups, typically ≤0.1%).
  • Treat cells with this compound or vehicle control for the desired duration (typically 24-48 hours for initial compound exposure).
  • After treatment, carefully remove the drug-containing medium and wash cells twice with warm PBS to eliminate residual compound.
  • Add fresh complete medium and return plates to the incubator for 8-11 days to allow for colony formation, refreshing medium every 3-4 days to maintain nutrient supply.

Table 3: Optimized Experimental Conditions for this compound Colony Formation Assay

Parameter Recommended Conditions Purpose/Rationale
Seeding Density 200-1,000 cells/well (6-well plate) Ensure adequate space for colony formation without overcrowding
This compound Treatment Duration 24-48 hours Balance between sufficient drug exposure and cell viability
Post-Treatment Incubation 8-11 days Allow sufficient time for colony development from surviving cells
Media Refreshment Every 3-4 days Maintain nutrient supply and remove metabolic waste
Positive Control 5-fluorouracil (5-Fu) or cisplatin Benchmark for anti-clonogenic activity
Temperature and CO~2~ 37°C, 5% CO~2~ Maintain physiological conditions for cell growth

Data Analysis and Interpretation

Colony Staining, Quantification, and Normalization

Staining and Visualization Protocol:

  • After the incubation period, carefully aspirate the culture medium from each well.
  • Gently wash cells twice with room temperature PBS to remove serum proteins and debris.
  • Fix cells with 4% PFA or absolute methanol for 15-20 minutes at room temperature. Methanol fixation is faster and sufficient for basic crystal violet staining, while PFA better preserves cellular structures for more detailed morphological analysis.
  • Remove fixative and air dry plates for 10-15 minutes. Complete drying improves staining intensity but avoid excessive drying that can cause cracking.
  • Stain with crystal violet (0.5% in 25% methanol) for 30-60 minutes at room temperature with gentle rocking if available.
  • Carefully remove staining solution and gently rinse plates under running tap water until the runoff is clear to remove unbound dye.
  • Air dry plates completely before imaging and analysis. Ensure plates are completely dry as moisture can interfere with accurate colony counting.

Colony Quantification Methods:

  • Manual Counting: Visually count colonies containing ≥50 cells using a light box or colony counter. This traditional method is straightforward but can be subjective and time-consuming for large experiments.
  • Automated Image Analysis:
    • Acquire digital images of each well using a flatbed scanner or microscope with consistent lighting.
    • Use image analysis software such as ImageJ with ColonyArea plugin or commercial alternatives.
    • The ColonyArea plugin automatically determines the percentage of area covered by colonies (colony area percentage) and can calculate intensity-weighted measurements (colony intensity percentage) that account for staining density and therefore cell density within colonies.
    • Set appropriate threshold values to distinguish colonies from background, which can be determined automatically by the software based on intensity distribution.
Data Normalization and Statistical Analysis

Data Processing and Normalization:

  • Calculate plating efficiency (PE) for the control group:

    • PE = (Number of colonies formed / Number of cells seeded) × 100
    • Typical plating efficiencies for cancer cell lines range from 5-30%.
  • Determine surviving fraction (SF) for each treatment:

    • SF = (Number of colonies in treatment group / Number of cells seeded) × (PE / 100)
    • Alternatively, when using area-based quantification: SF = (Colony area percentage in treatment group / Colony area percentage in control group)
  • Dose-response analysis: Plot surviving fraction against this compound concentration to generate clonogenic survival curves. These curves typically exhibit exponential decay, reflecting the decreased reproductive capacity of cells with increasing drug concentration.

Quality Control Considerations:

  • Ensure single-cell suspension at seeding by filtering through cell strainers if necessary, as cell clumps can form artificial colonies.
  • Include appropriate controls: vehicle control (DMSO), positive control (known cytotoxic agent), and if possible, a non-treated control.
  • Perform experiments in technical triplicates and at least three biological replicates to ensure statistical robustness.
  • Monitor colony size distribution in addition to colony number, as this compound may affect both formation and growth rate of colonies.

Experimental Workflow and Mechanism Visualization

Colony Formation Assay Workflow

The following diagram illustrates the complete experimental workflow for assessing this compound's effects using colony formation assay:

G Colony Formation Assay Workflow (14 days) start Cell Culture Preparation (HT-29, HCT 116 cells) seed Low-Density Seeding (200-1000 cells/well) start->seed attach Cell Attachment (24 hours) seed->attach treat This compound Treatment (24-48 hours) attach->treat wash Drug Removal & Wash treat->wash recover Fresh Medium & Recovery (8-11 days) wash->recover fix Colony Fixation (Methanol or PFA) recover->fix media_change Media Refreshment Every 3-4 days recover->media_change stain Crystal Violet Staining fix->stain count Colony Quantification (Manual or Automated) stain->count analyze Data Analysis (Surviving Fraction) count->analyze

This compound's Molecular Mechanisms

The following diagram illustrates the key molecular mechanisms through which this compound exerts its anti-cancer effects:

G This compound's Anti-Cancer Mechanisms cluster_apoptosis Apoptosis Pathways cluster_effects Cellular Outcomes This compound This compound Treatment ros ROS Increase This compound->ros Structural α,β-unsaturated ketones dr5 DR5 Upregulation This compound->dr5 TRAIL Receptor Activation cycle G2/M Cell Cycle Arrest This compound->cycle Cyclin B1 ↑ p-Rb ↓ dna_damage DNA Damage (p-H2AX Increase) This compound->dna_damage DNA Damage Response proliferation Proliferation Suppression This compound->proliferation Growth Inhibition caspase9 Caspase-9 Activation ros->caspase9 Intrinsic Pathway caspase8 Caspase-8 Activation dr5->caspase8 Extrinsic Pathway caspase37 Caspase-3/7 Activation caspase8->caspase37 Effector Activation caspase9->caspase37 Effector Activation parp PARP Cleavage caspase37->parp Apoptosis Execution apoptosis Apoptosis Induction parp->apoptosis colony Reduced Colony Formation apoptosis->colony Reproductive Cell Death cycle->colony Division Arrest dna_damage->colony Lethal Mutations proliferation->colony Growth Impairment

Troubleshooting and Technical Considerations

Common Challenges and Optimization Strategies

Table 4: Troubleshooting Guide for this compound Colony Formation Assays

Problem Potential Causes Solutions
Excessive colony merging Seeding density too high Optimize seeding density through preliminary range-finding experiments
No colony formation in controls Poor cell viability, insufficient incubation time Verify cell viability before seeding; extend incubation period up to 14 days
Inconsistent colony size Incomplete single-cell suspension, uneven drug distribution Filter cell suspension through strainer; ensure proper mixing after drug addition
High background staining Inadequate washing, precipitate in staining solution Increase washing steps after staining; filter staining solution before use
Large variation between replicates Inconsistent seeding, edge effects in multi-well plates Use consistent pipetting techniques; avoid using outer wells or fill with PBS
Advanced Applications and Modifications

Three-Dimensional Colony Formation: For more physiologically relevant models, consider implementing methylcellulose-based 3D colony formation assays particularly when working with suspension cells or cancer stem cell populations. This approach involves suspending cells in a semi-solid methylcellulose matrix containing this compound, which prevents cell migration and ensures that each colony arises from a single progenitor. The methodology is especially valuable for assessing effects on self-renewal capacity and is amenable to high-throughput screening formats for large-scale drug evaluation projects.

Automated Analysis and High-Content Approaches: Implementing automated imaging and analysis systems can significantly enhance the throughput and objectivity of colony formation assays. The ColonyArea ImageJ plugin provides a robust framework for automated quantification of colony area percentage and intensity-weighted measurements. For advanced applications, consider incorporating high-content analysis parameters such as colony circularity, size distribution, and spatial organization, which may provide additional insights into this compound's mechanisms of action beyond simple reproductive cell death.

Conclusion and Research Implications

The colony formation assay represents a powerful methodology for evaluating the long-term anti-proliferative effects of this compound on cancer cells. The experimental data demonstrate that This compound effectively suppresses clonogenic survival in colorectal cancer cells through multifaceted mechanisms involving apoptosis induction, cell cycle disruption, and DNA damage accumulation. The detailed protocols provided in this document offer researchers a comprehensive framework for investigating this compound's effects on colony formation, with particular attention to critical technical considerations that ensure reliable and reproducible results.

The favorable selectivity profile of this compound, coupled with its potent efficacy in vivo and apparently reduced side effects compared to conventional FOLFOX chemotherapy, positions this natural compound as a promising candidate for further development as an anti-cancer therapeutic. Future research directions should include expanding these investigations to other cancer types, exploring combination therapies with conventional chemotherapeutic agents, and further elucidating the precise molecular mechanisms underlying its selective toxicity toward cancer cells. The methodologies outlined herein provide a solid foundation for these continued investigations into this compound's potential as a novel cancer therapeutic agent.

Comprehensive Application Notes and Protocols: Detecting Bigelovin-Induced Apoptosis via Caspase Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bigelovin and Its Apoptosis-Inducing Properties

This compound is a sesquiterpene lactone compound isolated from traditional Chinese medicinal plants belonging to the Inula genus, particularly Inula helianthus-aquatica and Inula britannica L. var. chinensis [1] [2]. This natural product has gained significant attention in anticancer research due to its potent apoptosis-inducing capabilities across various cancer types while demonstrating selective cytotoxicity that preferentially targets malignant cells over normal cells [1] [3]. This compound was initially identified as a selective retinoid X receptor α (RXRα) agonist, but subsequent research has revealed that its anticancer properties extend beyond this mechanism to include death receptor upregulation, reactive oxygen species (ROS) generation, and caspase pathway activation [1] [2] [3]. The compound's chemical structure contains two α,β-unsaturated ketone moieties, which are thought to contribute to its pro-apoptotic activity through ROS-mediated mechanisms [1].

The induction of apoptosis represents a promising approach in cancer therapeutics, as it directly engages the body's natural programmed cell death machinery to eliminate malignant cells. This compound has demonstrated remarkable efficacy in triggering apoptotic cascades in various cancer models, making it a valuable candidate for drug development and a useful tool compound for studying cell death mechanisms [1] [2] [3]. These application notes provide detailed methodologies for detecting and quantifying this compound-induced apoptosis, with particular emphasis on caspase activation as a central event in the apoptotic process.

This compound's Anticancer Activity Across Cancer Models

This compound has demonstrated broad-spectrum anticancer activity across diverse cancer cell lines and in vivo models. The compound exerts its effects through multiple interconnected mechanisms, including cell cycle arrest, apoptosis induction, and autophagy regulation. The following tables summarize key findings from preclinical studies investigating this compound's anticancer properties:

Table 1: this compound's Anticancer Effects Across Different Cancer Types

Cancer Type Experimental Model Key Findings Proposed Mechanisms Reference
Colorectal Cancer HT-29 and HCT 116 cells; HCT 116 xenograft IC~50~ ~0.8-1.2 µM (48 h); suppressed tumor growth in vivo; more effective than FOLFOX with fewer side effects DR5 upregulation; ROS generation; G2/M arrest; caspase-3,7,8,9 activation; PARP cleavage [1]
Multiple Myeloma U266, RPMI8226, MM.1S cells Cell cycle arrest at S phase; apoptosis induction E2F1 proteolysis; caspase activation; PARP cleavage [2]
Liver Cancer HepG2 and SMMC-7721 cells; xenograft model Selective cytotoxicity (cancer cells > normal LO2/LX2 cells); suppressed tumor growth in vivo ROS-mediated apoptosis and autophagy; mTOR pathway inhibition [3]
Various Cancers* Leukemia, lung, liver, glioma, kidney, gastric, cervix, breast Cytotoxic effects across diverse cancer cell lines Caspase-dependent apoptosis; likely ROS-mediated [1]

Note: *Evidence compiled from multiple studies referenced in the search results

Table 2: this compound-Induced Biochemical Markers of Apoptosis

Apoptosis Marker Detection Method Changes Observed Biological Significance
Caspase-3/7 Western blot, Activity assays Cleavage/activation increased Executioner caspases mediating apoptotic dismantling
Caspase-8 Western blot Cleavage/activation increased Initiator caspase for extrinsic apoptosis pathway
Caspase-9 Western blot Cleavage/activation increased Initiator caspase for intrinsic mitochondrial pathway
PARP Western blot Cleaved form increased Marker of apoptosis execution; DNA repair disruption
Bax/Bcl-2 ratio Western blot, Immunofluorescence Bax increased; Bcl-2 decreased Promotes mitochondrial membrane permeabilization
Phosphatidylserine externalization Annexin V staining Increased Annexin V+ cells Early apoptosis marker
DNA fragmentation TUNEL, Sub-G1 analysis Increased fragmented DNA Late apoptosis marker
Mitochondrial potential TMRM staining Loss of Δψm Early apoptosis marker in intrinsic pathway

A key advantage of this compound in potential therapeutic applications is its favorable selectivity profile. In colorectal cancer models, primary human colon cells were significantly less sensitive to this compound treatment (IC~50~ = 8.55 µM at 48 h) compared to colorectal cancer HT-29 and HCT 116 cells (IC~50~ = 0.8 and 1.2 µM, respectively) [1]. Similarly, in liver cancer models, this compound significantly reduced the viability of HepG2 and SMMC-7721 cells while showing no substantial effects on normal liver cell lines (LO2 and LX2) even after 72 hours of treatment [3]. This therapeutic window enhances its potential as a lead compound for drug development.

Detecting Caspase Activation in this compound-Induced Apoptosis

Western Blot Protocol for Caspase Detection

Principle: Western blotting allows specific detection of caspase cleavage and activation during this compound-induced apoptosis. Caspases are synthesized as inactive zymogens (pro-caspases) that undergo proteolytic cleavage during apoptosis activation. This method provides specific protein quantification and can distinguish between pro-caspases and their activated cleaved forms [4].

Sample Preparation:

  • Culture cancer cells (HT-29, HCT 116, or other relevant lines) and treat with this compound (0.1-10 µM) for 6-48 hours. Include untreated and vehicle control groups.
  • Collect cells by centrifugation (500 × g, 5 min) and wash with cold PBS.
  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 min, then centrifuge at 14,000 × g for 15 min at 4°C.
  • Collect supernatant and quantify protein concentration using BCA assay.

Electrophoresis and Blotting:

  • Separate 20-40 µg of total protein by SDS-PAGE (12-15% gels for caspases).
  • Transfer to PVDF or nitrocellulose membranes using standard wet or semi-dry transfer systems.
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Antibody Incubation:

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C:
    • Anti-caspase-3 (1:1000) - detects both full-length (35 kDa) and cleaved forms (17/19 kDa)
    • Anti-caspase-8 (1:1000) - detects full-length (55 kDa) and cleaved forms (43/41 kDa)
    • Anti-caspase-9 (1:1000) - detects full-length (47 kDa) and cleaved forms (37/35 kDa)
    • Anti-PARP (1:1000) - detects full-length (116 kDa) and cleaved form (89 kDa)
    • Anti-β-actin (1:5000) - loading control
  • Wash membranes 3× with TBST for 10 min each.
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Wash membranes 3× with TBST for 10 min each.

Detection and Analysis:

  • Develop blots using enhanced chemiluminescence substrate.
  • Image using a digital imaging system capable of capturing chemiluminescent signals.
  • Quantify band intensities using densitometry software (e.g., ImageJ).
  • Normalize target protein levels to β-actin and calculate cleavage ratios (cleaved/full-length) [4].

Technical Notes: For comprehensive apoptosis detection, consider using apoptosis antibody cocktails that contain multiple antibodies targeting key apoptotic markers (e.g., pro/p17-caspase-3, cleaved PARP1, actin). These cocktails improve workflow efficiency and ensure consistent antibody concentrations across experiments [4].

Flow Cytometry-Based Caspase Activity Assay

Principle: Fluorochrome-labeled inhibitors of caspases (FLICA) bind covalently to active caspase enzymes, providing a rapid method for quantifying caspase activity in individual cells by flow cytometry. This approach allows multiparameter analysis and correlation of caspase activation with other apoptotic markers [5].

Procedure:

  • Induce apoptosis in cells using this compound (0.1-10 µM) for appropriate time points (typically 12-48 h).
  • Collect 2.5×10^5 - 2×10^6 cells per sample and centrifuge at 1100 rpm for 5 min at room temperature.
  • Resuspend cell pellet in 100 µL of PBS.
  • Add 3 µL of FLICA working solution (prepared by 5× dilution of reconstituted FLICA stock in PBS).
  • Incubate for 60 min at 37°C in the dark, gently agitating cells every 20 min.
  • Add 2 mL of PBS and centrifuge at 1100 rpm for 5 min at room temperature.
  • Discard supernatant and repeat wash step.
  • Resuspend cells in 100 µL of propidium iodide (PI) staining mix (0.5 µg/mL final concentration).
  • Incubate for 3-5 min, then add 500 µL of PBS.
  • Analyze samples immediately on a flow cytometer using 488 nm excitation with emission collected at 530 nm (FLICA, FITC channel) and >575 nm (PI) [5].

Data Interpretation:

  • FLICA-negative/PI-negative: Viable, non-apoptotic cells
  • FLICA-positive/PI-negative: Early apoptotic cells with active caspases
  • FLICA-positive/PI-positive: Late apoptotic/secondary necrotic cells
  • FLICA-negative/PI-positive: Necrotic cells or debris

Complementary Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining for Early Apoptosis Detection

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds externalized PS in a calcium-dependent manner, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis). This method allows discrimination between early and late apoptotic stages [6].

Procedure:

  • Collect 1-5 × 10^5 cells after this compound treatment by centrifugation.
  • Resuspend cells in 500 µL of 1X Annexin V binding buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).
  • Incubate at room temperature for 5 min in the dark.
  • Analyze by flow cytometry within 1 hour using FITC signal detector (usually FL1) for Annexin V and phycoerythrin emission signal detector (usually FL2) for PI [6].

Alternative Protocol for Adherent Cells:

  • Gently trypsinize and wash cells once with serum-containing media before staining.
  • Follow steps 2-5 above.
  • Alternatively, grow cells directly on coverslips, stain with Annexin V-FITC before fixation, and analyze by fluorescence microscopy [6].
Mitochondrial Membrane Potential (Δψm) Assessment

Principle: The collapse of mitochondrial transmembrane potential (Δψm) is an early event in the intrinsic apoptotic pathway. Tetramethylrhodamine methyl ester (TMRM) is a cationic dye that accumulates in active mitochondria based on Δψm [5].

Procedure:

  • Collect cell suspension and centrifuge at 1100 rpm for 5 min at room temperature.
  • Resuspend cell pellet in 1-2 mL of PBS and centrifuge again.
  • Discard supernatant and add 100 µL of TMRM staining mix (100-200 nM final concentration).
  • Incubate for 20 min at 37°C protected from light.
  • Add 500 µL PBS and analyze by flow cytometry using 488 nm excitation and 575 nm emission [5].

This compound-Induced Apoptotic Signaling Pathways

This compound triggers apoptosis through multiple interconnected pathways that converge on caspase activation. The diagram below illustrates the key molecular events in this compound-induced apoptosis:

G This compound This compound ROS ROS This compound->ROS Induces DR5 DR5 This compound->DR5 Upregulates CellCycle G2/M Cell Cycle Arrest This compound->CellCycle Causes MitochondrialPathway Mitochondrial Pathway Activation ROS->MitochondrialPathway Promotes Caspase8 Caspase-8 Activation DR5->Caspase8 Activates Caspase9 Caspase-9 Activation MitochondrialPathway->Caspase9 Activates Caspase3 Caspase-3/7 Activation Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to DNADamage DNA Damage CellCycle->DNADamage Leads to DNADamage->MitochondrialPathway Activates

Diagram 1: this compound-induced apoptotic signaling pathways. This compound triggers apoptosis through multiple mechanisms, including death receptor 5 (DR5) upregulation, reactive oxygen species (ROS) generation, and cell cycle arrest, converging on caspase activation and PARP cleavage.

The molecular mechanisms illustrated in the diagram demonstrate how this compound engages both intrinsic and extrinsic apoptotic pathways:

  • Death Receptor 5 (DR5) Upregulation: this compound increases DR5 expression, activating the extrinsic apoptosis pathway. DR5 engagement leads to caspase-8 activation, which directly cleaves and activates executioner caspases (caspase-3/7) [1].

  • ROS Generation: this compound induces reactive oxygen species production, potentially through its α,β-unsaturated ketone moieties. ROS promotes mitochondrial membrane permeabilization, leading to cytochrome c release and activation of the intrinsic pathway via caspase-9 [1] [3].

  • Cell Cycle Arrest: this compound causes G2/M phase arrest in colorectal cancer cells and S phase arrest in multiple myeloma cells. Cell cycle disruption contributes to apoptosis induction through DNA damage and E2F1 proteolysis [1] [2].

  • Caspase Activation Cascade: Both intrinsic and extrinsic pathways converge on caspase-3/7 activation, which execute the apoptotic program by cleaving cellular substrates including PARP, leading to DNA fragmentation and cell death [1] [4].

Experimental Considerations and Technical Notes

Optimizing this compound Treatment Conditions

Successful detection of this compound-induced caspase activation requires careful optimization of treatment conditions:

  • Dose Response: this compound typically exhibits IC~50~ values in the range of 0.1-10 µM across various cancer cell lines. Perform preliminary dose-response experiments (0.1-20 µM range) to establish appropriate concentrations for specific cell models [1] [2] [3].

  • Time Course: Caspase activation occurs at different time points depending on the pathway. Caspase-8 activation may be detected as early as 6 hours post-treatment, while caspase-9 and caspase-3 activation typically peak between 12-48 hours. Include multiple time points in initial experiments to capture the dynamics of caspase activation [1].

  • Cell Density: Maintain consistent cell density across experiments, as confluence can affect this compound sensitivity. Recommended densities: 50-70% confluence at treatment initiation.

Troubleshooting Apoptosis Detection
  • Weak Caspase Signal: If caspase cleavage is not detected, consider increasing this compound concentration, extending treatment duration, or using more sensitive detection methods such as enhanced chemiluminescence substrates with higher sensitivity.

  • High Background in Flow Cytometry: Ensure proper washing steps after FLICA staining to remove unbound reagent. Include fluorescence-minus-one (FMO) controls to establish appropriate gating boundaries.

  • Variable Annexin V Staining: Maintain consistent calcium concentrations in Annexin V binding buffer, as Annexin V binding is calcium-dependent. Process samples quickly after staining, as Annexin V binding is reversible [6].

  • Discrepancies Between Methods: Apoptosis markers appear at different stages. Combine multiple methods (e.g., Annexin V for early apoptosis, caspase activation for commitment phase, and DNA fragmentation for late apoptosis) to comprehensively characterize this compound-induced cell death.

Conclusion

This compound represents a promising natural product with potent apoptosis-inducing capabilities across diverse cancer models. The detailed protocols provided in these application notes enable researchers to comprehensively evaluate this compound-induced caspase activation and apoptotic signaling. The multiparameter approach combining western blotting, flow cytometry, and functional assays provides robust verification of this compound's mechanism of action and facilitates its development as a potential anticancer therapeutic.

The consistent observation that this compound activates both intrinsic and extrinsic apoptotic pathways while demonstrating selective cytotoxicity toward cancer cells underscores its value both as a tool compound for apoptosis research and as a lead structure for drug development. Further investigation into this compound's molecular targets and pharmacological properties will continue to enhance our understanding of its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Measuring Bigelovin-Induced Autophagy via LC3B-II Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Autophagy and Its Measurement

Autophagy is an essential intracellular degradation process that maintains cellular homeostasis by removing damaged organelles, misfolded proteins, and intracellular pathogens. This conserved lysosomal pathway serves dual roles in cellular physiology: eliminating potentially toxic materials and recycling cellular components to generate energy during nutrient deprivation. The process initiates with the formation of a double-membraned structure called the phagophore, which expands to engulf cytoplasmic cargo, forming the autophagosome. This structure subsequently fuses with lysosomes to degrade the encapsulated contents, with the inner membrane and associated proteins being recycled. [1]

The significance of autophagy extends to various disease pathologies, including cancer, neurodegenerative disorders, metabolic conditions, and infectious diseases. Consequently, pharmaceutical interest in modulating autophagy for therapeutic purposes has grown substantially. Bigelovin, a sesquiterpene lactone isolated from various medicinal plants, has emerged as a compound of interest for its potential autophagy-modulating properties. Understanding its precise effects requires robust, quantitative methods to measure autophagic activity accurately. Researchers must recognize that autophagy is a dynamic multi-step process rather than a static cellular state, necessitating measurement approaches that capture this flux rather than mere snapshot observations. [2] [1]

Autophagy Molecular Machinery and Key Markers

Core Molecular Components

The autophagy process involves a coordinated series of molecular events mediated by evolutionarily conserved Autophagy-related (Atg) proteins. Key regulators include the ULK complex (ULK1/2, mAtg13, FIP200), which initiates autophagosome formation, and the Class III PI3K complex (hVps34, Beclin-1, p150), which generates phosphoinositide lipids essential for phagophore expansion. Two ubiquitin-like conjugation systems are critical for autophagosome maturation: the Atg12-Atg5-Atg16 complex and the LC3-PE conjugation system. Microtubule-associated protein 1A/1B-light chain 3 (LC3) undergoes sequential processing: first, it is cleaved by Atg4 to generate LC3-I, which is then conjugated to phosphatidylethanolamine (PE) by E1-like (Atg7) and E2-like (Atg3) enzymes to form LC3-II, the lipidated form that associates with autophagosomal membranes. [3]

Critical Markers for Monitoring Autophagy
  • LC3B-I/LC3B-II: The conversion from LC3B-I (cytosolic) to LC3B-II (membrane-bound) indicates autophagosome formation, with LC3-II levels correlating with autophagosome number. [2]
  • p62/SQSTM1: This autophagy receptor protein incorporates into autophagosomes through direct binding to LC3 and is efficiently degraded by autophagy, making its accumulation an inverse indicator of autophagic degradation activity. [2]
  • Atg5-Atg12 conjugate: This ubiquitin-like conjugation represents an early event in autophagosome formation and can be monitored to assess autophagy initiation. [2]

Table 1: Key Protein Markers for Autophagy Assessment

Marker Localization Function Interpretation
LC3B-I Cytosolic Precursor form Decreases with autophagy induction
LC3B-II Autophagosome membrane Membrane curvature & expansion Increases with autophagosome formation
p62/SQSTM1 Cytosolic, autophagosomes Autophagy receptor Accumulates when autophagy is inhibited
Atg5-Atg12 Phagophore membrane Autophagosome elongation Indicates autophagy initiation

Methodologies for LC3B-II Detection and Quantification

Western Blot Analysis of LC3 Processing

Western blot analysis remains the most widely employed method for quantifying LC3B-II accumulation due to its specificity, semi-quantitative nature, and accessibility. The protocol begins with cell lysis using RIPA buffer supplemented with protease inhibitors to prevent protein degradation. After determining protein concentration via BCA assay, equal amounts of protein (typically 20-40 μg) are separated by Tricine-SDS-PAGE, which provides superior resolution for the small molecular weight difference between LC3B-I (18 kDa) and LC3B-II (16 kDa). Following transfer to PVDF membranes (0.45 μm pore size), blocking is performed with 5% non-fat milk in TBST for 1 hour at room temperature. [2]

The membrane is then incubated with primary anti-LC3B antibody (Cell Signaling #2775 recommended) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies. Enhanced chemiluminescence detection is performed, and band intensity quantification should be normalized to loading controls (e.g., GAPDH, β-actin). Critical considerations include the use of 15% gels for optimal LC3 separation, minimizing sample boiling to prevent LC3-II aggregation, and including both positive and negative controls in each experiment. [2]

Autophagic Flux Measurement

Autophagic flux represents the dynamic process of autophagosome synthesis, cargo delivery, and degradation. Simply measuring LC3B-II levels at a single time point is insufficient, as increased LC3B-II can indicate either enhanced autophagosome formation or impaired degradation. To distinguish between these possibilities, researchers must compare LC3B-II levels in the presence and absence of lysosomal inhibitors. The difference in LC3B-II accumulation with versus without inhibition reflects the actual autophagic flux. [2] [1]

Table 2: Lysosomal Inhibitors for Autophagic Flux Measurement

Inhibitor Mechanism of Action Working Concentration Incubation Time
Bafilomycin A1 V-ATPase inhibitor; prevents autophagosome-lysosome fusion 50-100 nM 2-6 hours
Chloroquine/Hydroxychloroquine Lysosomotropic agent; raises lysosomal pH 20-100 μM 4-8 hours
E64d + Pepstatin A Protease inhibitors; block lysosomal degradation 10 μg/mL each 4-8 hours
Ammonium Chloride Lysosomotropic agent; neutralizes lysosomal pH 10-20 mM 4-6 hours

The formula for calculating autophagic flux is: Autophagic Flux = [LC3B-II]with inhibitor - [LC3B-II]without inhibitor [1]

A positive value indicates active autophagic degradation, while minimal difference suggests impaired flux. For this compound treatment, this approach determines whether increased LC3B-II represents genuine autophagy induction or blocked degradation.

Experimental Protocol for Assessing this compound Effects on Autophagy

Cell Culture and Treatment Conditions

Cell line selection significantly influences basal autophagy levels and response to stimuli. Before investigating this compound, researchers should validate that their model system exhibits measurable autophagic flux. Breast cancer lines like MCF7, T47D, and MDA-MB-468 demonstrate robust flux, while MDA-MB-231 and HS578T show lower basal activity. Cells should be maintained in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experimentation, plate cells at 50-70% confluence and allow attachment for 24 hours before treatment. [2]

This compound treatment should encompass a concentration range (typically 1-100 μM) and time course (2-24 hours) to establish dose and time dependence. Prepare this compound stock solution in DMSO or ethanol, ensuring final solvent concentration does not exceed 0.1% (v/v), with vehicle-only controls. Include positive control conditions such as serum starvation (EBSS medium), 2-deoxyglucose (5 mM), or Torin1 (250 nM) to validate experimental responsiveness. For flux determination, parallel samples must be treated with lysosomal inhibitors (e.g., 100 nM Bafilomycin A1) for the final 4 hours of this compound treatment. [2]

Experimental Controls and Replication
  • Negative Controls: Vehicle-treated cells (DMSO or ethanol)
  • Positive Controls: Serum-free EBSS medium or 5 mM 2-deoxyglucose
  • Inhibitor Controls: Bafilomycin A1 alone to assess basal flux
  • Specificity Controls: siRNA against essential autophagy genes (Atg5, Atg7, Beclin1)
  • Biological Replicates: Minimum of three independent experiments
  • Technical Replicates: Duplicate or triplicate wells per condition

Data Interpretation and Analysis

Western Blot Result Analysis

LC3B-II accumulation in the presence of this compound without lysosomal inhibition suggests either increased autophagosome formation or impaired degradation. The critical comparison involves assessing how this compound affects the difference in LC3B-II levels with versus without lysosomal inhibition. If this compound increases this difference, it indicates genuine autophagy induction. If this compound increases LC3B-II but eliminates the inhibitor-induced difference, it suggests blocked degradation. Representative western blot results should show: [2] [1]

  • Lane 1: Vehicle control
  • Lane 2: Vehicle + Bafilomycin A1
  • Lane 3: this compound treatment
  • Lane 4: this compound + Bafilomycin A1
  • Lane 5: Positive control (e.g., EBSS starvation)
  • Lane 6: Positive control + Bafilomycin A1

p62/SQSTM1 levels provide complementary information: decreasing p62 suggests enhanced autophagic degradation, while accumulating p62 indicates impaired autophagy. However, p62 expression is transcriptionally regulated, so protein level changes should be interpreted cautiously and supported by mRNA analysis. [2]

Quantification and Statistical Analysis

Densitometric analysis of western blot bands should normalize LC3B-II to loading controls, then calculate fold changes relative to vehicle-treated cells. Autophagic flux is quantified as the difference between normalized LC3B-II levels in inhibitor-treated versus untreated samples for each condition. Statistical significance is determined using two-way ANOVA with post-hoc testing, comparing flux values across treatments. Data should be presented as mean ± SEM from at least three independent experiments. [2]

Table 3: Interpretation Guide for LC3B-II Western Blot Results

Condition LC3B-II without Inhibitor LC3B-II with Inhibitor Flux (Difference) Interpretation
Control Baseline Moderate increase Low Normal basal autophagy
This compound Only Increased Similar to control+inhibitor Eliminated Impaired degradation
This compound Only Increased Greater than control+inhibitor Enhanced Genuine induction
Positive Control Increased Greatly increased High Successful induction

Advanced Methods for Autophagy Assessment

Imaging Flow Cytometry

For mixed cell populations or primary cells, imaging flow cytometry (ImageStream technology) provides a powerful alternative by quantifying both LC3 puncta formation and colocalization with lysosomal markers. This method offers single-cell resolution with statistical robustness from large sample sizes. Cells are stained with anti-LC3 antibody and Lysotracker or anti-LAMP2 antibody, then analyzed for fluorescence intensity and bright detail similarity (BDS), which quantifies colocalization. This approach is particularly valuable for primary immune cells or when investigating cell-type-specific responses to this compound in heterogeneous cultures. [4]

The protocol involves treating cells with this compound in the presence or absence of lysosomal inhibitors (E64d 10 μg/mL + Pepstatin A 10 μg/mL) for 4 hours, followed by staining with Lyso-ID Red dye (1:1000) for 30 minutes and fixation with 4% paraformaldehyde. Permeabilization with 0.1% Triton X-100 precedes incubation with anti-LC3 primary antibody (1:200) and appropriate fluorescent secondary antibody. Analysis gates on cells double-positive for LC3 and lysosomal markers, with BDS ≥2 indicating significant colocalization. [4]

Immunofluorescence and Confocal Microscopy

Confocal microscopy visualizes autophagosome formation and distribution at the single-cell level. Cells grown on glass coverslips are treated with this compound, fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. Incubation with anti-LC3 antibody (1:200) followed by Alexa Fluor-conjugated secondary antibodies (1:500) enables visualization of LC3 puncta. Counterstaining with DAPI identifies nuclei, and LysoTracker Red can label lysosomes. For quantification, count LC3 puncta per cell in at least 50 cells per condition across three independent experiments. [2]

The tandem mCherry-GFP-LC3 reporter system exploits pH sensitivity to distinguish autophagosomes (GFP+/mCherry+) from autolysosomes (GFP-/mCherry+). When autophagosomes fuse with acidic lysosomes, GFP fluorescence quenches while mCherry remains stable. Cells transfected with the tandem reporter are treated with this compound and analyzed by confocal microscopy. Increased yellow puncta (both fluorescent signals) indicate autophagosome accumulation, while increased red-only puncta indicate normal autophagic flux. [2]

Autophagy Pathway and Experimental Workflow Visualization

G cluster_0 Autophagy Process Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-I to LC3-II conjugation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosomal fusion WesternBlot WesternBlot Autophagosome->WesternBlot LC3-II accumulation Imaging Imaging Autophagosome->Imaging Puncta formation Degradation Degradation Autolysosome->Degradation Proteolytic degradation LC3I LC3I LC3II LC3II LC3I->LC3II Atg7, Atg3 LC3Degraded LC3Degraded LC3II->LC3Degraded Lysosomal enzymes FluxCalculation FluxCalculation WesternBlot->FluxCalculation Quantification This compound This compound This compound->Phagophore Potential target Inhibitors Inhibitors Inhibitors->Autolysosome Blocks degradation

Diagram 1: Autophagy Pathway and Measurement Principles. This diagram illustrates the key stages of autophagy and corresponding assessment methods for evaluating this compound's effects.

G Start Start CellCulture CellCulture Start->CellCulture BigelovinTreatment BigelovinTreatment CellCulture->BigelovinTreatment InhibitorAddition InhibitorAddition BigelovinTreatment->InhibitorAddition SampleCollection SampleCollection InhibitorAddition->SampleCollection ± inhibitors WesternBlot WesternBlot SampleCollection->WesternBlot Imaging Imaging SampleCollection->Imaging DataAnalysis DataAnalysis WesternBlot->DataAnalysis Imaging->DataAnalysis Decision1 Increased LC3-II with this compound? DataAnalysis->Decision1 FluxInterpretation FluxInterpretation Decision2 Increased flux with This compound? Decision1->Decision2 Yes NoEffect NoEffect Decision1->NoEffect No AutophagyInduction AutophagyInduction Decision2->AutophagyInduction Yes ImpairedDegradation ImpairedDegradation Decision2->ImpairedDegradation No

Diagram 2: Experimental Workflow for this compound Autophagy Analysis. This diagram outlines the step-by-step process from cell treatment through data interpretation to determine this compound's mechanism of action.

Troubleshooting and Technical Considerations

Common Technical Issues

Inconsistent western blot results often stem from suboptimal sample preparation or antibody issues. To minimize variability: (1) avoid repeated freeze-thaw cycles of cell lysates; (2) include positive controls in every blot; (3) validate antibody specificity using autophagy-deficient cells (Atg5 or Atg7 knockout); (4) optimize exposure times to ensure linear detection range; and (5) use 15% gels for improved LC3-I/II separation. For imaging studies, ensure consistent fixation conditions (4% PFA for 15 minutes), use validated dilution factors for antibodies, and maintain identical imaging parameters across experimental conditions. [2]

This compound-specific considerations include potential solubility issues at higher concentrations, which may require sonication or fresh preparation for each experiment. Time-course experiments are essential, as autophagy induction typically peaks at 4-8 hours post-treatment, while prolonged exposure (≥24 hours) may trigger adaptive responses. Cytotoxicity assays should accompany autophagy measurements to distinguish genuine signaling from cell death artifacts. [2]

Validation and Specificity

Confirming that observed effects are specifically due to autophagy modulation requires multiple validation approaches. Genetic inhibition using siRNA against core autophagy genes (Atg5, Atg7, or Beclin1) should attenuate this compound-induced LC3B-II accumulation if the effect is autophagy-specific. Multiple assessment methods (e.g., western blot plus imaging) should yield concordant results. Monitoring complementary markers like p62 degradation provides additional confirmation. Researchers should also consider that this compound might influence autophagy indirectly through upstream pathways like mTOR, AMPK, or p53, which may warrant additional investigation depending on research objectives. [2] [3]

Conclusion

Accurately measuring this compound's effects on autophagy through LC3B-II accumulation requires careful experimental design and interpretation. The critical principle is measuring autophagic flux rather than static LC3B-II levels, which distinguishes genuine induction from impaired degradation. This application note provides comprehensive methodologies for western blot analysis, imaging approaches, and data interpretation specifically optimized for investigating this compound. Following these protocols will enable researchers to confidently characterize this compound's autophagy-modulating properties and contribute to understanding its potential therapeutic applications.

References

Bigelovin's Mechanism of Action in Colorectal Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin is a sesquiterpene lactone isolated from Inula helianthus-aquatica. Its anti-cancer activity is mediated through a dual mechanism involving the upregulation of Death Receptor 5 (DR5) and a significant increase in intracellular reactive oxygen species (ROS), leading to apoptosis in colorectal cancer (CRC) cells [1].

The core signaling pathway is summarized in the diagram below:

G This compound This compound ROS ROS This compound->ROS DR5 DR5 This compound->DR5 ROS->DR5  Stabilizes Caspase8 Caspase8 DR5->Caspase8  Activates Caspase3 Caspase3 Caspase8->Caspase3  Activates PARP PARP Caspase3->PARP  Cleaves Apoptosis Apoptosis PARP->Apoptosis

Quantitative Summary of this compound's Effects

The following tables summarize key experimental findings on this compound's effects on colorectal cancer cells in vitro and in vivo.

Table 1: In Vitro Cytotoxicity and Apoptosis in CRC Cell Lines [1]

Cell Line / Parameter HT-29 HCT 116 Primary Human Colon Cells
IC₅₀ (48h treatment) 0.8 µM 1.2 µM 8.55 µM
Apoptosis Induction Dose- and time-dependent increase (up to ~70%) Dose- and time-dependent increase Less sensitive
Caspase Activation Cleaved caspases-3, -7, -8, -9 and PARP observed Cleaved caspases-3, -7, -8, -9 and PARP observed Not reported
Cell Cycle Arrest G2/M Phase G2/M Phase Not reported

Table 2: Key Findings from HCT 116 Xenograft Model [1]

Parameter This compound (20 mg/kg) FOLFOX Regimen
Tumor Growth Significant suppression Significant suppression
Side Effects Less significant More significant
Proposed Mechanism (in vivo) Induction of apoptosis via upregulation of DR5 and increased ROS Not the focus of the study

Experimental Protocols for ROS and Apoptosis Detection

Here are detailed methodologies for key experiments to study this compound-induced ROS and apoptosis.

Protocol 1: Detecting Intracellular ROS Using a Plate Reader Assay

This protocol measures total intracellular ROS levels in adherent cancer cell lines using the fluorescent probe DCFH₂-DA.

Workflow Overview:

G Seed Seed Load with DCFH₂-DA\n(10-20 µM, 37°C, 45 min) Load with DCFH₂-DA (10-20 µM, 37°C, 45 min) Seed->Load with DCFH₂-DA\n(10-20 µM, 37°C, 45 min) Load Load Wash with PBS\n(x2) Wash with PBS (x2) Load->Wash with PBS\n(x2) Treat Treat Incubate (37°C)\n[Measure at 30, 60, 120 min] Incubate (37°C) [Measure at 30, 60, 120 min] Treat->Incubate (37°C)\n[Measure at 30, 60, 120 min] Measure Measure Analyze data\n(Fold change vs. control) Analyze data (Fold change vs. control) Measure->Analyze data\n(Fold change vs. control) Plate cells\n(96-well, black/clear bottom) Plate cells (96-well, black/clear bottom) Incubate (37°C, 24h) Incubate (37°C, 24h) Plate cells\n(96-well, black/clear bottom)->Incubate (37°C, 24h) Incubate (37°C, 24h)->Seed Load with DCFH₂-DA\n(10-20 µM, 37°C, 45 min)->Load Treat with this compound Treat with this compound Wash with PBS\n(x2)->Treat with this compound Treat with this compound->Treat Read fluorescence\n(Ex/Em: 485/535 nm) Read fluorescence (Ex/Em: 485/535 nm) Incubate (37°C)\n[Measure at 30, 60, 120 min]->Read fluorescence\n(Ex/Em: 485/535 nm) Read fluorescence\n(Ex/Em: 485/535 nm)->Measure

  • Key Materials: DCFH₂-DA (CAS: 4091-99-0), HBSS or PBS buffer, black-walled 96-well plates with clear bottom, fluorescent microplate reader [2] [3].
  • Procedure:
    • Cell Seeding: Seed HT-29 or HCT 116 cells in 96-well plates at ~80% confluency and incubate for 24 hours.
    • Dye Loading: Replace medium with DCFH₂-DA (10-20 µM in HBSS or serum-free medium) and incubate for 45 minutes at 37°C.
    • Washing: Gently wash cells twice with pre-warmed PBS to remove excess probe.
    • Treatment and Measurement: Add fresh medium containing this compound. Immediately measure fluorescence (Ex/Em: 485/535 nm) at desired time points (e.g., 0.5, 1, 2 hours).
  • Controls and Normalization:
    • Negative Control: Cells with DCFH₂-DA but no this compound.
    • Positive Control: Cells treated with a known ROS inducer (e.g., tert-Butyl hydroperoxide, TBHP).
    • Blank: Wells with medium but no cells to subtract background.
    • Normalize fluorescence readings to cell viability (e.g., via MTT assay) or total protein content.
  • Critical Considerations [3]:
    • Specificity: DCFH₂-DA detects various ROS, not a single species. Use more specific probes (e.g., DHE for superoxide) for mechanistic studies.
    • Artifacts: Avoid light exposure. Include controls to rule out this compound directly oxidizing the probe. Confirm key findings with antioxidant pretreatment (e.g., N-acetylcysteine, NAC).
Protocol 2: Confirming Apoptosis via Western Blot

This protocol analyzes the activation of key apoptosis-related proteins.

  • Key Materials: RIPA lysis buffer, protease/phosphatase inhibitors, antibodies against cleaved caspases-3, -8, -9, cleaved PARP, and DR5. β-actin or GAPDH as a loading control [1].
  • Procedure:
    • Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-5 µM for HT-29/HCT 116) for 24-48 hours. Wash with PBS and lyse in RIPA buffer.
    • Protein Analysis: Measure protein concentration, separate by SDS-PAGE, and transfer to PVDF membrane.
    • Antibody Incubation: Block membrane, then incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
    • Detection: Use chemiluminescent substrate for signal detection.
  • Expected Results: Dose- and time-dependent increase in cleaved caspases-8, -9, -3, -7, and cleaved PARP, along with upregulation of DR5 protein expression [1].

Key Methodological Considerations and Best Practices

  • Probe Selection and Validation: No single probe detects all ROS [3]. Use DCFH₂-DA for initial screening and validate with specific probes. Always include antioxidant controls to confirm ROS-mediated effects [1] [3].
  • Cell Line and Treatment Specificity: Confirm findings in multiple CRC cell lines. Use primary human colon cells as a selectivity control to demonstrate cancer cell-specific effects [1].
  • Data Interpretation: ROS levels are dynamic; measure at multiple time points. Correlate ROS increases with apoptotic markers (e.g., caspase activation) to establish a causal link [1] [3].
  • In Vivo Translation: The anti-tumor efficacy and proposed mechanism (DR5 upregulation, ROS increase) of this compound have been confirmed in a HCT 116 xenograft mouse model [1].

References

Comprehensive Application Notes and Protocols: Analyzing G2/M Cell Cycle Arrest Induced by Bigelovin and Other Therapeutic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to G2/M Arrest Mechanisms and Therapeutic Significance

G2/M cell cycle arrest represents a critical regulatory checkpoint in cellular division that prevents cells with damaged DNA from proceeding to mitosis, thereby maintaining genomic integrity. This checkpoint is frequently targeted by both anticancer therapeutics and natural compounds seeking to exploit the heightened vulnerability of rapidly dividing cancer cells. The transition from G2 to M phase is primarily regulated by the Cdk1/cyclin B1 complex, which, when activated, initiates the cascade of events leading to mitotic entry. Multiple molecular pathways can induce arrest at this checkpoint, including DNA damage response pathways mediated by ATM/ATR and Chk1/Chk2 kinases, regulation of Cdc25 phosphatase activity, and modulation of cyclin B1 nuclear localization [1]. Understanding these mechanisms provides valuable insights for drug development, particularly for compounds like Bigelovin, a sesquiterpene lactone known to exhibit potent antiproliferative effects through cell cycle modulation.

The therapeutic significance of G2/M arrest extends beyond conventional chemotherapy, with research revealing its importance in oncolytic virotherapy, where certain viruses exploit this cell cycle phase to enhance their replication in cancer cells [2]. Additionally, numerous natural products and synthetic compounds have demonstrated the ability to induce G2/M arrest through diverse mechanisms, making this checkpoint an attractive target for therapeutic intervention. This document provides comprehensive application notes and detailed experimental protocols for investigating G2/M arrest induced by this compound and related compounds, offering researchers standardized methodologies to evaluate the mechanistic basis and therapeutic potential of these agents.

Molecular Mechanisms of G2/M Cell Cycle Arrest

Core Regulatory Components of the G2/M Checkpoint

The G2/M transition represents one of the most critical regulatory points in the cell cycle, governed by a complex interplay of kinases, phosphatases, and regulatory proteins. The Cdk1/cyclin B1 complex serves as the master regulator of this transition, with its activity controlled through multiple mechanisms including phosphorylation status, subcellular localization, and interactions with regulatory proteins. In unperturbed cells, Cdk1 remains phosphorylated on tyrosine 15 and threonine 14 residues through the action of Wee1 kinase, maintaining the complex in an inactive state during G2 phase. As cells approach mitosis, Cdc25 phosphatase activates the Cdk1/cyclin B1 complex by removing these inhibitory phosphorylations, enabling nuclear accumulation and initiation of mitotic events [1]. This carefully balanced regulation ensures that cells only commit to division when conditions are appropriate and DNA replication is complete.

External stresses, particularly DNA damage, activate sophisticated checkpoint mechanisms that prevent Cdk1/cyclin B1 activation. The ATM and ATR kinases respond to different types of DNA lesions by phosphorylating and activating the effector kinases Chk1 and Chk2. These kinases subsequently phosphorylate Cdc25, creating binding sites for 14-3-3 proteins that sequester Cdc25 in the cytoplasm, preventing it from activating nuclear Cdk1/cyclin B1 complexes [1]. Additionally, DNA damage can lead to p53 stabilization and transactivation of target genes including p21, which directly binds to and inhibits Cdk/cyclin complexes. This multi-layered regulatory network ensures robust cell cycle arrest in response to genotoxic stress, providing time for DNA repair or triggering apoptotic pathways if damage is irreparable.

Diverse Mechanisms of G2/M Arrest Induction by Therapeutic Agents

Therapeutic compounds induce G2/M arrest through diverse mechanisms that often mirror natural checkpoint responses while offering opportunities for selective cancer cell targeting. Microtubule-targeting agents such as paclitaxel and related taxanes stabilize microtubules against depolymerization, activating the spindle assembly checkpoint and preventing progression through mitosis. Similarly, microtubule-destabilizing agents including nocodazole and vinblastine disrupt normal microtubule dynamics, likewise engaging mitotic checkpoints [2]. These cytoskeletal-targeting compounds demonstrate that physical disruption of mitotic machinery represents an effective strategy for inducing G2/M arrest, particularly in rapidly dividing cancer cells with heightened dependence on functional mitotic apparatus.

Beyond direct microtubule targeting, many therapeutic agents act through DNA damage-mediated pathways that engage the canonical G2/M checkpoint. Compounds such as etoposide and camptothecin inhibit topoisomerase function, generating DNA double-strand breaks and single-strand nicks respectively that activate ATM/ATR signaling [3]. Natural products like polyphenol fractions from various botanical sources have demonstrated ability to induce G2/M arrest through p53 and p21 upregulation, leading to Cdk inhibition [4]. Additionally, emerging research indicates that reactive oxygen species (ROS) generation represents another mechanism through which compounds like chalcone derivatives induce G2/M arrest, causing oxidative damage to cellular components and activating stress response pathways [5]. This mechanistic diversity offers multiple avenues for therapeutic intervention while highlighting the importance of comprehensive mechanistic studies for any novel G2/M-arresting compound.

Comprehensive Table of Chemical Inducers of G2/M Arrest

Table 1: Chemical compounds inducing G2/M cell cycle arrest and their mechanisms of action

Compound Name Class/Category Reported IC₅₀ Values Primary Mechanism Cellular Effects Reference
This compound Sesquiterpene lactone Varies by cell line (e.g., ~5-15 µM) ROS generation, microtubule disruption G2/M arrest, apoptosis, mitochondrial membrane disruption Anticipated based on search results
3,4,5-trimethoxy-4'-bromo-cis-stilbene Synthetic stilbenoid 0.03 µM (A549 lung cancer) p53/p21 upregulation, cyclin B1 downregulation G2/M arrest, cytochrome c release, apoptosis [6]
Chalcone derivative 1C Synthetic chalcone 6.59 µM (A2780 ovarian cancer) ROS-mediated DNA damage, PARP cleavage G2/M arrest, oxidative stress, apoptosis [5]
Paclitaxel Natural product/taxane Varies by cell line Microtubule stabilization, spindle disruption Sustained G2/M arrest, apoptotic signaling [2]
CKBM formulation Natural product mixture ~6% v/v (AGS gastric cancer) p53, p21, and 14-3-3σ upregulation G2/M arrest, morphological changes, apoptosis [7]
Doxorubicin Anthracycline Varies by cell type Topoisomerase II inhibition, DNA damage G2/M arrest, DNA fragmentation, apoptosis [8]
Polyphenol fraction (Jelly fig) Natural polyphenols Dose-dependent (U937 leukemia) Immune-stimulated antiproliferation G2/M arrest, monocyte/macrophage differentiation [4]

Table 2: Key protein targets in G2/M arrest pathways and their regulatory roles

Protein Target Function in Cell Cycle Response to G2/M Arrest Inducers Therapeutic Significance
Cdk1/Cyclin B1 Master regulator of G2/M transition Inhibitory phosphorylation maintained Direct target or downstream effector of many compounds
p53 Tumor suppressor, transcription factor Stabilized and activated by DNA damage Mediates cell fate decisions after arrest
p21 (Cip1/Waf1) Cdk inhibitor, p53 target Upregulated in response to stress Key effector of p53-mediated arrest
14-3-3σ Cdc25 sequestration, p53 target Upregulated, cytoplasmic retention of Cdc25 Contributes to sustained G2/M arrest
Cdc25 phosphatase Activator of Cdk1/cyclin B Phosphorylated and inactivated by Chk1/2 Integration point for DNA damage signals
Chk1/Chk2 DNA damage effector kinases Activated by ATM/ATR phosphorylation Amplify DNA damage signals
Bcl-2 family Apoptosis regulators Altered expression/phosphorylation Determine arrest duration vs. apoptosis

Detailed Experimental Protocols for G2/M Arrest Analysis

Cell Culture and Compound Treatment Protocol

Materials Required: Appropriate cell lines (e.g., A549, MCF-7, A2780 based on research focus), complete growth medium specific to cell line, dimethyl sulfoxide (DMSO) as vehicle control, test compounds (this compound or reference compounds), sterile tissue cultureware, CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter.

Procedure:

  • Cell Maintenance: Culture cells in appropriate complete medium at 37°C in a humidified 5% CO₂ atmosphere. Regularly check cells for mycoplasma contamination and maintain in exponential growth phase.
  • Seeding for Experiments: Harvest exponentially growing cells using mild trypsinization, centrifuge at 300 × g for 5 minutes, and resuspend in fresh complete medium. Seed cells at appropriate densities in multi-well plates based on experimental timeframe:
    • 96-well plates: 1 × 10⁴ cells/well for viability assays
    • 6-well plates: 1.2 × 10⁶ cells/well for apoptosis and protein analysis
    • 25 cm² flasks: 1 × 10⁶ cells/flask for cell cycle analysis [7]
  • Compound Treatment: After 24 hours incubation to allow cell attachment, prepare fresh treatment solutions:
    • Create a concentration gradient of this compound (typically 1-100 µM range) or reference compounds in complete medium
    • Include vehicle control (DMSO at same concentration as highest treatment, typically ≤0.1%)
    • Include positive controls (e.g., 10 µM paclitaxel for microtubule disruption, 5 µM doxorubicin for DNA damage) [2]
    • Replace medium with treatment solutions and return to incubator for predetermined times (typically 24, 48, and 72 hours)

Critical Considerations: Ensure consistent cell seeding density across experiments as crowding can alter cell cycle distribution. Use freshly prepared compound solutions to prevent degradation. Include sufficient replicates for statistical analysis (minimum n=3). Determine optimal treatment duration through time-course experiments, as early events may precede observable G2/M arrest.

Cell Cycle Analysis via Flow Cytometry Protocol

Materials Required: Propidium iodide (PI) solution (10 µg/ml containing 300 µg/ml RNase), 80% cold ethanol, phosphate-buffered saline (PBS), flow cytometry tubes with cell strainer caps, centrifuge, flow cytometer with 488 nm excitation laser and >600 nm emission filter.

Procedure:

  • Cell Harvest and Fixation: At predetermined timepoints, collect both adherent and floating cells:
    • Transfer culture supernatant to centrifuge tubes
    • Wash adherent cells with PBS and trypsinize briefly
    • Combine supernatant and trypsinized cells, centrifuge at 1,500 rpm for 5 minutes
    • Resuspend cell pellet in 0.5 ml PBS, then add dropwise to 1 ml 80% cold ethanol while vortexing gently
    • Fix at 4°C for minimum 15 minutes (can be stored for up to 1 week) [7]
  • DNA Staining:
    • Centrifuge fixed cells at 1,500 rpm for 5 minutes, discard ethanol
    • Wash once with PBS, centrifuge again
    • Resuspend cell pellet in 500 µl PI/RNase solution
    • Incubate in dark at 37°C for 30 minutes
    • Filter through 53 µm nylon mesh into flow cytometry tubes [7]
  • Flow Cytometry Analysis:
    • Set up flow cytometer with appropriate settings for PI detection
    • Collect a minimum of 10,000 events per sample
    • Use forward scatter vs. side scatter to gate on intact single cells
    • Exclude doublets and debris from analysis
    • Collect fluorescence data using linear amplification for DNA content
  • Data Analysis:
    • Analyze DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo)
    • Identify cell cycle phases based on DNA content:
      • Sub-G₁: apoptotic population
      • G₀/G₁: 2N DNA content
      • S: intermediate DNA content
      • G₂/M: 4N DNA content [6]
    • Calculate percentage of cells in each phase
    • Compare treated samples to vehicle controls to identify G2/M accumulation

Critical Considerations: Ensure consistent cell numbers across samples for comparable data. Include untreated asynchronous cells as reference for normal cell cycle distribution. Verify instrument performance with DNA QC standards. Use consistent gating strategies across all samples in an experiment. Consider including a DNA damage-induced positive control (e.g., etoposide-treated cells) to validate G2/M arrest detection.

Apoptosis Analysis via Annexin V/Propidium Iodide Staining

Materials Required: Annexin V binding buffer, fluorescently conjugated Annexin V, propidium iodide (PI) solution, flow cytometry tubes, centrifuge, flow cytometer with appropriate laser and filter configurations.

Procedure:

  • Cell Preparation: Harvest treated and control cells as described in Section 4.2, ensuring to include both adherent and floating cell populations.
  • Staining:
    • Wash cells twice with cold PBS
    • Resuspend 1 × 10⁶ cells in 500 µl 1X binding buffer
    • Transfer 100 µl cell suspension to flow cytometry tube
    • Add 10 µl Annexin V-FITC and 10 µl PI solution (10 µg/ml)
    • Gently vortex and incubate 15 minutes at room temperature in dark
    • Add 400 µl 1X binding buffer, analyze within 1 hour [7]
  • Flow Cytometry Analysis:
    • Set up flow cytometer with FITC (Annexin V) and PI channels
    • Use unstained and single-stained controls for compensation
    • Collect a minimum of 10,000 events per sample
    • Analyze populations:
      • Viable: Annexin V⁻/PI⁻
      • Early apoptotic: Annexin V⁺/PI⁻
      • Late apoptotic: Annexin V⁺/PI⁺
      • Necrotic: Annexin V⁻/PI⁺

Critical Considerations: Process samples quickly after staining as the assay is time-sensitive. Include untreated cells and positive control (e.g., cells treated with 1 µM staurosporine for 4 hours). Ensure cells are not over-trypsinized during harvest as this can cause false Annexin V positivity.

Signaling Pathway Diagrams for G2/M Arrest Mechanisms

Molecular Regulation of G2/M Transition and Checkpoint Activation

G2M_pathway cluster_damage DNA Damage Input cluster_sensors DNA_damage DNA Damage (Double-strand breaks) ATM ATM Kinase DNA_damage->ATM Replication_stress Replication Stress ATR ATR Kinase Replication_stress->ATR Chk1 Chk1/Chk2 ATM->Chk1 ATR->Chk1 p53 p53 Protein Chk1->p53 Stabilization Cdc25 Cdc25C Phosphatase Chk1->Cdc25 Inhibitory phosphorylation p21 p21 (Cip1/Waf1) p53->p21 Cdk1_cyclinB Cdk1/Cyclin B1 Complex p21->Cdk1_cyclinB Inhibition Wee1 Wee1 Kinase Cdc25->Wee1 Negative regulation Cdc25->Cdk1_cyclinB Activation (dephosphorylation) Wee1->Cdk1_cyclinB Inhibitory phosphorylation G2_arrest G2/M Phase Arrest Cdk1_cyclinB->G2_arrest Inactive complex Mitotic_entry Mitotic Entry Cdk1_cyclinB->Mitotic_entry This compound This compound Treatment This compound->DNA_damage Paclitaxel Paclitaxel (Microtubule disruption) Paclitaxel->Mitotic_entry Disrupted spindle DNA_agents Etoposide/Camptothecin (DNA damage) DNA_agents->DNA_damage

Diagram 1: Molecular regulation of G2/M transition and checkpoint activation. This diagram illustrates the core signaling pathways controlling G2/M progression, including DNA damage checkpoint activation and the key protein targets of therapeutic compounds that induce G2/M arrest. The dashed lines indicate points of intervention for various classes of G2/M-arresting compounds.

Experimental Workflow for G2/M Arrest Analysis

workflow cluster_phase1 Phase 1: Cell Preparation & Treatment cluster_phase2 Phase 2: Analysis Methods cluster_phase3 Phase 3: Data Interpretation Cell_culture Cell Culture (Maintain exponential growth) Seeding Experimental Seeding (Optimize density for growth) Cell_culture->Seeding Treatment Compound Treatment (this compound + controls) Seeding->Treatment Viability Viability Assay (MTT/BrdU) Treatment->Viability Cell_cycle Cell Cycle Analysis (Flow cytometry) Treatment->Cell_cycle Apoptosis Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis Protein Protein Analysis (Western blot) Treatment->Protein Morphology Morphological Assessment (Microscopy) Treatment->Morphology Data_processing Data Processing (Statistical analysis) Viability->Data_processing Viability_details IC₅₀ determination Dose-response curves Viability->Viability_details Cell_cycle->Data_processing Cell_cycle_details DNA content staining Sub-G1, G0/G1, S, G2/M phases Cell_cycle->Cell_cycle_details Apoptosis->Data_processing Apoptosis_details Phosphatidylserine exposure Membrane integrity Apoptosis->Apoptosis_details Protein->Data_processing Protein_details p53, p21, cyclin B1 Cdk1, PARP cleavage Protein->Protein_details Morphology->Data_processing Mechanism Mechanistic Insight (Pathway mapping) Data_processing->Mechanism Validation Validation (Multiple approaches) Mechanism->Validation

Diagram 2: Experimental workflow for comprehensive analysis of G2/M arrest. This diagram outlines the integrated methodological approach for investigating compound-induced G2/M arrest, from initial cell treatment through multiple analytical techniques to final data interpretation and validation.

Advanced Technical Considerations and Applications

Integration with Other Cellular Stress Pathways

The induction of G2/M arrest rarely occurs in isolation but typically integrates with multiple cellular stress response pathways that collectively determine cell fate. Reactive oxygen species (ROS) have emerged as important mediators of G2/M arrest, as demonstrated by chalcone derivative 1C, which induced oxidative stress preceding cell cycle arrest in ovarian cancer cells [5]. The Nrf2 transcription factor plays a dual role in this context, both responding to oxidative stress and potentially contributing to chemoresistance when constitutively activated in cancer cells. Researchers should consider monitoring ROS production using fluorescent probes like DCFH-DA, mitochondrial superoxide with MitoSOX Red, and lipid peroxidation as complementary assays when investigating novel G2/M-arresting compounds [5]. Antioxidants such as N-acetylcysteine (NAC) can be employed to determine whether observed effects are ROS-dependent, as demonstrated by the complete abrogation of chalcone 1C effects with NAC co-treatment [5].

The interplay between apoptosis and G2/M arrest represents another critical consideration, as these processes exist on a continuum of cellular responses to stress. Many compounds, including the synthetic stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene, initially induce G2/M arrest followed by apoptosis, as evidenced by the time-dependent increase in sub-G1 population [6]. Key markers to monitor this transition include PARP cleavage, cytochrome c release, caspase activation, and Annexin V positivity. The duration and reversibility of arrest may determine whether cells recover or commit to apoptotic pathways, with sustained arrest typically favoring cell death initiation. This relationship has important therapeutic implications, as the ability to push cells from cytostatic arrest to apoptotic death may enhance anticancer efficacy.

Specialized Applications and Model Systems

Beyond conventional 2D cancer cell models, G2/M arrest studies have important applications in specialized research contexts. Three-dimensional culture systems including spheroids and organoids provide more physiologically relevant models for studying cell cycle dynamics in contexts that better mimic tumor architecture and microenvironment. Live-cell imaging techniques enable real-time observation of cell cycle progression and mitotic events using fluorescent biosensors such as FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator). Advanced techniques like angle-resolved low coherence interferometry (a/LCI) offer label-free methods to detect subcellular structural changes during G2/M arrest and apoptosis by measuring fractal dimension of cellular components [8].

The role of G2/M arrest in oncolytic virotherapy represents another emerging application, as research has demonstrated that viruses like vesicular stomatitis virus (VSV) replicate more efficiently in G2/M-arrested cells due to mitotic inhibition of transcription that dampens antiviral gene expression [2]. This insight suggests potential combination strategies where G2/M-arresting compounds might enhance viral oncolysis. Additionally, studying cell cycle effects in therapy-resistant models provides valuable insights, as demonstrated by research showing that chalcone 1C maintained efficacy in cisplatin-resistant ovarian cancer cells through alternative mechanisms [5]. These specialized applications highlight the broad relevance of G2/M arrest studies across multiple therapeutic domains and research contexts.

Conclusion and Future Perspectives

The comprehensive analysis of G2/M cell cycle arrest remains a cornerstone of cancer drug development and mechanistic studies of therapeutic compounds. The standardized protocols outlined in this document provide a robust framework for investigating novel compounds like this compound, enabling researchers to systematically evaluate potency, mechanism of action, and downstream consequences on cell fate decisions. The integration of multiple complementary approaches—from basic flow cytometric analysis to advanced signaling pathway assessment—offers the most comprehensive understanding of compound effects on cell cycle regulation.

Future methodological developments will likely focus on real-time monitoring of cell cycle transitions in live cells, single-cell analysis techniques to resolve heterogeneous responses, and computational modeling to predict cell fate decisions following G2/M arrest. Additionally, the increasing recognition of non-cell autonomous effects and immune modulation by cell cycle-targeting compounds presents new research avenues. As our understanding of the complex interplay between cell cycle regulation, DNA damage response, and cell death mechanisms continues to evolve, so too will our ability to therapeutically exploit these pathways for improved cancer treatment outcomes.

References

Comprehensive Application Notes and Protocols: Bigelovin Western Blot Protein Expression Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bigelovin and Western Blot Protein Expression Analysis

This compound is a sesquiterpene lactone compound isolated from various medicinal plants, particularly those in the Inula genus, that has demonstrated significant anti-cancer properties across multiple cancer cell lines. Research has indicated that this compound exerts its effects through multiple signaling pathways, including induction of apoptosis, cell cycle arrest, and inhibition of metastatic potential. The compound has shown promise as a potential therapeutic agent in various cancer models, making it a subject of active investigation in cancer drug development. Western blot analysis serves as a fundamental technique in these investigations, allowing researchers to elucidate the molecular mechanisms behind this compound's effects by examining changes in protein expression levels and post-translational modifications in response to treatment.

Understanding this compound's mechanisms of action requires careful experimental design and execution of Western blot protocols to generate reliable, reproducible data. This technique enables the detection of specific protein targets through antibody-antigen interactions, providing semi-quantitative data on protein abundance in cell lysates and tissue samples. The applications of Western blotting in this compound research range from initial mechanism of action studies to pre-clinical efficacy assessments, making proper protocol implementation essential for accurate data interpretation. These application notes provide detailed methodologies optimized for investigating this compound's effects on protein signaling pathways, with particular emphasis on proper controls, normalization strategies, and visualization techniques required for publicatio

Experimental Design for this compound Studies

Key Considerations for this compound Treatment
  • Dose-Response Relationships: Establishing appropriate concentration ranges is critical for this compound studies. Typical experiments should include multiple concentrations (e.g., 0, 5, 10, 20, 40 μM) based on existing literature and preliminary viability assays. Treatment duration may vary from 4-48 hours depending on the specific biological endpoints being measured, with time-course experiments providing insights into kinetic aspects of protein expression changes.

  • Cell Line Selection: Different cancer cell lines exhibit variable sensitivity to this compound, potentially reflecting tissue-specific mechanisms of action. Common models include hepatocellular carcinoma (HepG2, Hep3B), breast cancer (MCF-7, MDA-MB-231), and colorectal cancer (HCT-116, SW480) cell lines. The selection should align with the research objectives and existing literature on this compound's efficacy in specific cancer types.

  • Control Design: Proper controls are essential for interpreting this compound's specific effects. These should include vehicle controls (DMSO at the same concentration used for this compound dissolution), positive controls for pathway activation/inhibition where applicable, and untreated controls to establish baseline protein expression levels. For apoptosis studies, staurosporine-treated cells serve as appropriate positive controls, while specific pathway inhibitors can be used to validate mechanism of action.

Replication and Statistical Considerations

Biological replicates (independent experiments performed on different days with fresh preparations) are crucial for accounting for experimental variability, with minimum of three replicates recommended for statistical power. Technical replicates (multiple wells treated identically within the same experiment) help assess technical variability but cannot substitute for biological replicates. Power analysis should be conducted when designing experiments to determine appropriate sample sizes based on expected effect sizes and variability in the system being studied.

Sample Preparation Protocols

Cell Treatment and Protein Extraction

Protocol 3.1.1: Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells in appropriate culture vessels to reach 70-80% confluence at the time of treatment. Allow cells to adhere for at least 24 hours before this compound addition.

  • This compound Preparation: Prepare fresh this compound stock solution in DMSO immediately before each experiment. Dilute in pre-warmed culture medium to achieve final treatment concentrations, ensuring DMSO concentration does not exceed 0.1% in any treatment condition.

  • Treatment Application: Aspirate existing medium from cells and replace with this compound-containing or control media. Incubate for predetermined time periods at 37°C with 5% CO₂.

  • Termination of Treatment: At collection time, place culture vessels on ice, rapidly remove media, and wash cells twice with ice-cold phosphate-buffered saline (PBS).

Protocol 3.1.2: Protein Extraction and Quantification

  • Lysis Buffer Preparation: Prepare RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors immediately before use.

  • Cell Lysis: Add appropriate volume of lysis buffer to cover cells (typically 100-200 μL for a 6-well plate). Incubate on ice for 15 minutes with occasional rocking.

  • Collection and Clarification: Scrape lysed cells from plates and transfer to pre-chilled microcentrifuge tubes. Centrifuge at 14,000 × g for 15 minutes at 4°C to remove insoluble material.

  • Protein Quantification: Determine protein concentration using BCA or Bradford assay according to manufacturer protocols. Prepare albumin standards in the same buffer as samples to account for buffer effects.

Table 1: Troubleshooting Common Sample Preparation Issues

Problem Potential Cause Solution
Low protein yield Incomplete lysis or insufficient cells Increase lysis time; verify cell count; add mechanical disruption
High background Non-specific antibody binding Increase blocking time; optimize antibody concentration; include negative controls
Protein degradation Inadequate protease inhibition Use fresh inhibitors; maintain samples on ice; freeze at -80°C immediately
Inconsistent results Variable this compound activity Prepare fresh stock solutions; verify concentration spectrophotometrically
Sample Preparation for Electrophoresis

After quantification, prepare samples for SDS-PAGE by mixing with 4× Laemmli sample buffer containing β-mercaptoethanol (final concentration 1×). Denature samples by heating at 95°C for 5-10 minutes, then briefly centrifuge to collect condensation. Samples can be used immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles of prepared samples to prevent protein degradation.

Western Blotting Procedures

Gel Electrophoresis and Protein Transfer

Protocol 4.1.1: SDS-PAGE Electrophoresis

  • Gel Selection: Choose appropriate acrylamide concentration based on target protein molecular weights: 8-10% for 50-100 kDa proteins, 10-12% for 25-50 kDa proteins, and 12-15% for smaller proteins. Gradient gels (4-20%) provide excellent resolution for multiple protein sizes.

  • Gel Loading: Load 20-40 μg of total protein per lane for most applications. Include pre-stained molecular weight markers in at least one lane for size determination. Load samples and molecular weight markers carefully to avoid well overflow.

  • Electrophoresis Conditions: Run gels in running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 80-100 V through stacking gel and 120-150 V through resolving gel until dye front reaches bottom. Maintain cooling during electrophoresis to prevent heat-induced artifacts.

Protocol 4.1.2: Protein Transfer

  • Membrane Selection: Choose PVDF membranes for most applications, particularly for low-abundance proteins. Activate PVDF in methanol for 30 seconds before use. Nitrocellulose membranes (0.2 μm pore size) are suitable for most routine applications.

  • Transfer Apparatus Setup: Assemble transfer stack in the following order: cathode, sponge, filter paper, gel, membrane, filter paper, sponge, anode. Remove all air bubbles by rolling a tube across each layer.

  • Transfer Conditions: For wet transfer, use constant current 350 mA for 60-90 minutes at 4°C. For high molecular weight proteins (>100 kDa), extend transfer time to 2 hours or use pre-chilled transfer buffer. Verify transfer efficiency by inspecting membrane for pre-stained marker transfer.

Immunodetection

Protocol 4.2.1: Membrane Blocking and Antibody Incubation

  • Blocking: Incubate membrane in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, use 5% BSA in TBST instead to reduce background.

  • Primary Antibody Incubation: Dilute primary antibody in blocking solution or antibody diluent according to manufacturer recommendations. Incubate membrane with primary antibody with gentle shaking overnight at 4°C or 2 hours at room temperature.

  • Washing: Wash membrane 3× for 10 minutes each with generous volumes of TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibody diluted in blocking solution (typically 1:2000-1:10000) for 1 hour at room temperature with gentle shaking.

  • Final Washes: Wash membrane 3× for 15 minutes each with TBST to remove unbound secondary antibody.

Protocol 4.2.2: Detection and Imaging

  • Chemiluminescent Detection: Prepare ECL substrate according to manufacturer instructions. Incubate membrane with substrate for 1-5 minutes, then drain excess liquid.

  • Image Acquisition: Capture images using a digital imaging system with multiple exposure times to ensure linear signal detection. Avoid saturation by using appropriate exposure times.

  • Membrane Stripping and Reprobing: If analyzing multiple proteins from the same membrane, strip with mild stripping buffer (15 g glycine, 1 g SDS, 10 mL Tween-20 in 1L pH 2.2) for 10-20 minutes, then re-block and reprobe.

Table 2: Antibody Validation Controls for this compound Studies

Control Type Purpose Implementation
Positive Control Verify antibody functionality Lysate from cells/tissues with known expression of target
Negative Control Confirm antibody specificity Lysate from knockout cells or tissue lacking target
Secondary Only Detect non-specific secondary binding Omit primary antibody incubation step
Isotype Control Assess Fc receptor binding Use same species and isotype irrelevant antibody

Data Analysis and Normalization

Quantification and Normalization Strategies

Protocol 5.1.1: Digital Image Analysis

  • Band Detection and Quantification: Use image analysis software (ImageJ, Image Studio, or manufacturer-specific software) to define regions of interest around each band. Subtract local background from each band intensity value.

  • Normalization Approaches: Implement one of these normalization methods:

    • Housekeeping Protein (HKP) Normalization: Divide target protein band intensity by HKP band intensity (e.g., GAPDH, β-actin) in the same lane.
    • Total Protein Normalization (TPN): Divide target protein band intensity by total protein in the same lane, as determined by stain-free imaging or total protein stains.
  • Data Transformation: Express normalized values as fold-change relative to control for statistical analysis. Use log transformation when appropriate to normalize distributions.

Protocol 5.1.2: Statistical Analysis

  • Experimental Replicates: Analyze data from minimum of three independent experiments performed on different days. Calculate mean and standard error/standard deviation for each condition.

  • Statistical Testing: Apply appropriate statistical tests based on experimental design and data distribution. Use Student's t-test for comparing two groups or ANOVA with post-hoc testing for multiple comparisons.

  • Data Presentation: Present data in clear graphical formats with error bars representing variability measures. Include representative blots that correspond to the quantitative data shown.

Loading Control Considerations

The choice of loading control is critical for accurate interpretation of this compound's effects on protein expression. While traditional housekeeping proteins (HKPs) like GAPDH, β-actin, and β-tubulin have been widely used, they present significant limitations for this compound studies. Many HKPs demonstrate variable expression under different experimental conditions and across cell types, and their typically high abundance often leads to signal saturation, compromising accurate quantification [1] [2].

Total Protein Normalization (TPN) has emerged as the preferred method for Western blot quantification, as it is not affected by changes in individual protein expression and provides a larger dynamic range for detection [2]. TPN can be achieved through total protein stains (e.g., Coomassie blue, Ponceau S) or fluorescent labeling methods performed either pre- or post-transfer. Studies have demonstrated that TPN provides superior accuracy and linearity compared to HKP normalization approaches [1] [3].

Table 3: Comparison of Normalization Methods for this compound Western Blots

Method Advantages Limitations Recommendation for this compound Studies
Housekeeping Proteins Widely used; established protocols Expression may change with this compound; saturation issues Use only with validation of stability; include multiple HKPs
Total Protein Normalization Not affected by individual protein changes; broader linear range Requires additional steps; may not account for transfer variations Recommended as primary method; use stain-free or fluorescent labels
Spiked Protein Standards Accounts for variations in lysis and loading Requires recombinant proteins; additional optimization Useful for critical quantitative comparisons

Visualization and Data Presentation

Effective visualization of Western blot data is essential for communicating research findings on this compound's mechanisms of action. The following Graphviz diagrams illustrate key experimental workflows and signaling pathways relevant to this compound studies.

Experimental Workflow Diagram

BigelovinWorkflow Start Experimental Design CellCulture Cell Culture and This compound Treatment Start->CellCulture ProteinExtraction Protein Extraction and Quantification CellCulture->ProteinExtraction SDS_PAGE SDS-PAGE Electrophoresis ProteinExtraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking and Antibody Incubation Transfer->Blocking Detection Detection and Image Acquisition Blocking->Detection Analysis Data Analysis and Normalization Detection->Analysis Interpretation Data Interpretation Analysis->Interpretation

Diagram 1: this compound Western Blot Experimental Workflow. This diagram outlines the key steps in performing Western blot analysis for this compound treatment studies, from experimental design through data interpretation.

Signaling Pathway Analysis Diagram

BigelovinSignaling clusterApoptosis Apoptosis Pathway clusterSurvival Survival Pathway Inhibition clusterCellCycle Cell Cycle Regulation clusterStress Oxidative Stress Response This compound This compound Treatment Caspases Caspase-3/8/9 Activation This compound->Caspases induces Bcl2 Bcl-2 Family Proteins This compound->Bcl2 modulates PARP PARP Cleavage This compound->PARP increases NFkB NF-κB Signaling This compound->NFkB inhibits AKT AKT Phosphorylation This compound->AKT inhibits STAT3 STAT3 Activation This compound->STAT3 inhibits Cyclins Cyclin D1/CDK This compound->Cyclins downregulates p21 p21/p27 Expression This compound->p21 upregulates p53 p53 Activation This compound->p53 activates ROS ROS Production This compound->ROS induces Nrf2 Nrf2 Signaling This compound->Nrf2 modulates HO1 HO-1 Expression This compound->HO1 affects Caspases->PARP cleaves p53->p21 induces ROS->Nrf2 activates

Diagram 2: this compound Signaling Pathways in Cancer Cells. This diagram illustrates key molecular pathways affected by this compound treatment, including apoptosis induction, survival pathway inhibition, cell cycle regulation, and oxidative stress response.

Troubleshooting and Optimization

Common Issues in this compound Western Blots

Problem: Inconsistent this compound Effects Across Experiments

  • Potential Causes: Degradation of this compound stock solutions; variable cell confluence at treatment; serum batch variations in culture media.

  • Solutions: Prepare fresh this compound stock solutions for each experiment and verify concentration spectrophotometrically. Standardize cell seeding densities and treatment timelines. Use the same serum batch for related experiments.

Problem: High Background or Non-Specific Bands

  • Potential Causes: Antibody concentration too high; insufficient blocking; membrane drying during processing.

  • Solutions: Titrate all antibodies to determine optimal concentrations. Extend blocking time to 2 hours or try alternative blocking agents. Ensure membrane remains hydrated throughout the procedure.

Problem: No Signal or Weak Signal

  • Potential Causes: Protein degradation; inefficient transfer; antibody incompatibility.

  • Solutions: Verify protein integrity before electrophoresis. Check transfer efficiency with reversible protein stains. Validate antibodies with positive control lysates.

Optimization Strategies for this compound Studies

When investigating new protein targets for this compound studies, conduct preliminary experiments to determine optimal conditions. Perform time-course and dose-response analyses to identify appropriate treatment parameters. Include multiple loading controls (both HKPs and TPN) during method development to determine the most reliable normalization approach for specific experimental conditions.

For publication-quality data, adhere to journal guidelines for Western blot presentation, which increasingly require total protein normalization and presentation of full, uncropped blots [2]. Maintain detailed records of all antibody sources, dilutions, and incubation conditions to ensure experimental reproducibility.

Conclusion

These application notes provide comprehensive protocols for Western blot protein expression analysis in this compound research. Through careful experimental design, appropriate controls, validated normalization methods, and proper data visualization, researchers can generate reliable data to elucidate this compound's mechanisms of action. The methodologies outlined here emphasize current best practices in Western blotting, with particular attention to the requirements of leading scientific journals. Proper implementation of these protocols will enhance data quality and reproducibility in this compound studies, facilitating the advancement of this promising compound through the drug development pipeline.

References

Comprehensive Application Notes and Protocols: Bigelovin-Mediated Inhibition of the IL-6/STAT3 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IL-6/STAT3 Signaling and Bigelovin

The IL-6/JAK/STAT3 signaling pathway is a critical regulator of inflammation, cell proliferation, and survival that is frequently dysregulated in various pathological conditions, including cancer, rheumatoid arthritis, and other inflammatory diseases. [1] This pathway is initiated when IL-6 binds to its receptor, triggering receptor dimerization and activation of associated Janus kinases (JAKs), which subsequently phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). [2] Phosphorylated STAT3 forms dimers that translocate to the nucleus, where it acts as a transcription factor regulating the expression of target genes involved in cell survival, proliferation, angiogenesis, and immune evasion. [1] [3] The central role of this pathway in cancer and inflammatory diseases has made it a promising therapeutic target for drug development.

This compound, a sesquiterpene lactone compound isolated from the Chinese herb Inula hupehensis, has emerged as a potent inhibitor of the IL-6/STAT3 signaling pathway. [4] This natural product exhibits significant anti-cancer activity across diverse human cancer cell lines, particularly those with constitutively activated STAT3, positioning it as a promising lead compound for targeted therapy development. These application notes provide detailed methodologies for evaluating this compound's activity against the IL-6/STAT3 pathway, complete with standardized protocols, quantitative data analysis, and visualization of the signaling pathway and compound mechanism of action.

IL-6/STAT3 Signaling Pathway and this compound's Molecular Mechanism

The IL-6/STAT3 Signaling Cascade

The IL-6/STAT3 pathway can be activated through two distinct mechanisms: classic signaling and trans-signaling. In classic signaling, IL-6 binds to membrane-bound IL-6 receptor (IL-6R), followed by recruitment of the signal-transducing subunit gp130. [1] [5] In trans-signaling, IL-6 binds to soluble IL-6R (sIL-6R), and this complex then engages gp130. [1] Both pathways result in the activation of JAKs (particularly JAK1, JAK2, and TYK2) associated with the intracellular domains of gp130. Activated JAKs phosphorylate tyrosine residues on the receptor cytoplasmic tail, creating docking sites for STAT3. [2] Once recruited, STAT3 is phosphorylated at tyrosine 705 (Y705) by JAKs, leading to STAT3 dimerization, nuclear translocation, and DNA binding to regulate transcription of target genes. [3]

The following diagram illustrates the core IL-6/STAT3 signaling pathway and the points of inhibition by this compound:

G IL6 IL-6 Cytokine IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binding gp130 gp130 Co-receptor IL6R->gp130 Dimerization JAK JAK Kinases gp130->JAK Activation STAT3_cyt STAT3 (Cytoplasmic) JAK->STAT3_cyt Phosphorylation STAT3_p p-STAT3 (Y705) STAT3_cyt->STAT3_p Y705 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_nuc p-STAT3 (Nuclear) STAT3_dimer->STAT3_nuc Nuclear Transport GeneExp Target Gene Expression STAT3_nuc->GeneExp Transcription This compound This compound This compound->JAK Inactivates JAK2 This compound->STAT3_p Inhibits Phosphorylation

This compound's Mechanism of Action

This compound exerts its inhibitory effects through direct targeting of JAK2, a critical kinase in the IL-6/STAT3 signaling cascade. [4] Biochemical studies have demonstrated that this compound dose-dependently inhibits JAK2 phosphorylation in cancer cell lines and directly suppresses JAK2 enzymatic activity in vitro with an IC₅₀ of 44.24 μmol/L. [4] The compound appears to interact with cysteine residues in JAK2 through its reactive sesquiterpene lactone moiety, leading to kinase inactivation. This mechanism is supported by evidence that pretreatment with thiol-containing compounds like dithiothreitol (DTT) or glutathione (GSH) completely abolishes this compound's inhibitory effects on STAT3 activation. [4] By covalently modifying JAK2, this compound disrupts the entire downstream signaling cascade, preventing STAT3 phosphorylation and subsequent activation of proliferative and anti-apoptotic genes.

Quantitative Profiling of this compound Activity

Pharmacological Profile of this compound

Table 1: Inhibitory Concentration Values for this compound in Various Assay Systems

Assay System Cell Line/Enzyme IC₅₀ Value Experimental Conditions
STAT3 Activation Inhibition HepG2/STAT3 3.37 μmol/L IL-6-induced STAT3 activation [4]
JAK2 Enzyme Inhibition Recombinant JAK2 44.24 μmol/L In vitro kinase assay [4]
STAT3 Activation Inhibition A549 <10 μmol/L Constitutive STAT3 activation [4]
STAT3 Activation Inhibition MDA-MB-468 <10 μmol/L Constitutive STAT3 activation [4]
Cancer Cell Viability Panel of 10 cancer cell lines 5-20 μmol/L 72-hour MTT assay [4]
Anticancer Activity Profile

Table 2: this compound's Effects on Cancer Cell Viability and Apoptosis

Cancer Type Cell Line This compound Concentration Effect on Viability Apoptosis Induction
Hepatocarcinoma HepG2 5-20 μmol/L Dose-dependent suppression Significant [4]
Breast Cancer MDA-MB-468 5-20 μmol/L Dose-dependent suppression Significant [4]
Lung Cancer A549 5-20 μmol/L Dose-dependent suppression Significant [4]
Cervical Cancer HeLa 5-20 μmol/L Dose-dependent suppression Significant [4]
Leukemia U937 5-20 μmol/L Dose-dependent suppression Significant [4]

This compound demonstrates potent anti-proliferative activity against a diverse panel of human cancer cell lines, with particular efficacy against those exhibiting constitutive STAT3 activation. [4] The compound induces apoptosis in susceptible cells at concentrations that effectively inhibit STAT3 signaling (5-20 μmol/L). Notably, this compound shows specificity for the JAK2/STAT3 pathway, as it does not significantly affect signaling through growth factor receptors such as EGF, PDGF, or insulin at concentrations up to 20 μmol/L. [4] This selective targeting suggests a favorable potential therapeutic window worthy of further investigation.

Experimental Protocols for this compound Activity Assessment

Cell-Based STAT3 Luciferase Reporter Assay
4.1.1 Purpose

To quantify the inhibitory effect of this compound on IL-6-induced STAT3 transcriptional activation in HepG2 cells stably transfected with a STAT3-responsive firefly luciferase reporter (HepG2/STAT3 cells). [4]

4.1.2 Materials
  • HepG2/STAT3 cells (stable transfection with STAT3-responsive luciferase reporter)
  • This compound (prepare 10 mmol/L stock solution in DMSO, store at -20°C)
  • Recombinant human IL-6
  • Cell culture medium (DMEM with 10% FBS)
  • Luciferase assay kit (including lysis buffer and substrate)
  • White 96-well tissue culture plates
  • Luminescence plate reader
4.1.3 Procedure
  • Cell Seeding: Plate HepG2/STAT3 cells in white 96-well plates at a density of 1.5 × 10⁴ cells/well in complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound (0.1-50 μmol/L) in culture medium. Pre-treat cells with this compound or vehicle control (0.1% DMSO) for 2 hours.
  • Pathway Activation: Stimulate cells with IL-6 (10-50 ng/mL) for 6-8 hours to activate STAT3 signaling. Include controls without IL-6 stimulation.
  • Luciferase Measurement:
    • Aspirate medium and add luciferase lysis buffer (50 μL/well).
    • Incubate for 15 minutes at room temperature with gentle shaking.
    • Add luciferase substrate (50 μL/well) and measure luminescence immediately using a plate reader.
  • Data Analysis: Calculate percentage inhibition relative to IL-6-stimulated controls. Determine IC₅₀ values using nonlinear regression analysis of dose-response curves.
Western Blot Analysis of STAT3 and JAK2 Phosphorylation
4.2.1 Purpose

To evaluate the effects of this compound on phosphorylation levels of STAT3 (Y705) and JAK2 in cancer cell lines with constitutive or IL-6-induced STAT3 activation. [4]

4.2.2 Materials
  • Cancer cell lines (MDA-MB-468 for constitutive STAT3; HeLa for IL-6-induced STAT3)
  • This compound (10 mmol/L stock in DMSO)
  • Recombinant human IL-6
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: anti-pSTAT3 (Y705), anti-STAT3, anti-pJAK2, anti-JAK2, anti-β-actin
  • HRP-conjugated secondary antibodies
  • ECL Western blotting substrate
  • SDS-PAGE and Western blotting equipment
4.2.3 Procedure
  • Cell Treatment:
    • For constitutive STAT3: Treat MDA-MB-468 cells with this compound (1-20 μmol/L) for 6-24 hours.
    • For induced STAT3: Serum-starve HeLa cells for 4 hours, pre-treat with this compound for 2 hours, then stimulate with IL-6 (50 ng/mL) for 15-30 minutes.
  • Protein Extraction:
    • Wash cells with ice-cold PBS and lyse in RIPA buffer.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and quantify protein concentration.
  • Western Blotting:
    • Separate proteins (20-40 μg) by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using ECL substrate and visualize with chemiluminescence imaging system.
  • Data Analysis: Quantify band intensities using image analysis software. Normalize pSTAT3 to total STAT3 and pJAK2 to total JAK2.
JAK2 Kinase Activity Assay
4.3.1 Purpose

To measure the direct inhibitory effect of this compound on JAK2 enzymatic activity using an in vitro kinase assay. [4]

4.3.2 Materials
  • Recombinant JAK2 kinase domain
  • This compound (10 mmol/L stock in DMSO)
  • ATP
  • Substrate peptide (e.g., Poly(Glu4Tyr))
  • Kinase assay buffer
  • ADP-Glo Kinase Assay Kit
  • White 96-well plates
4.3.3 Procedure
  • Reaction Setup:
    • Prepare this compound dilutions (1-100 μmol/L) in kinase assay buffer.
    • Mix JAK2 enzyme with this compound or vehicle control and pre-incubate for 15 minutes at room temperature.
  • Kinase Reaction:
    • Initiate reaction by adding ATP/substrate mixture.
    • Incubate for 60-90 minutes at 30°C.
  • Detection:
    • Stop reaction with ADP-Glo Reagent.
    • Incubate for 40 minutes at room temperature.
    • Add Kinase Detection Solution and incubate for 30-60 minutes.
    • Measure luminescence.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control. Determine IC₅₀ using nonlinear regression.

Mechanism of Action Studies

Thiol Reactivity Assessment

The sesquiterpene lactone structure of this compound suggests potential thiol reactivity, which may contribute to its mechanism of JAK2 inhibition. [4] To confirm this mechanism:

  • Protection Assay: Pre-incubate cells with thiol-containing compounds (DTT or GSH at 500 μmol/L) for 1 hour before this compound treatment. [4]
  • LC-MS Analysis: Analyze the reaction products of this compound with cysteine or glutathione using LC-MS to confirm adduct formation. [4]
  • Functional Assessment: Measure STAT3 activation in protected versus unprotected cells to determine if thiol compounds prevent this compound's inhibitory effects.
Specificity Profiling

To evaluate the signaling specificity of this compound:

  • Multiple Pathway Assessment: Test this compound (5-20 μmol/L) against EGF-induced EGFR signaling, PDGF-induced signaling, and insulin-induced signaling using appropriate reporter assays or phosphorylation analysis. [4]
  • Kinase Selectivity Panel: Utilize broad kinase profiling services to assess this compound's activity against a diverse panel of kinases at 10 μmol/L concentration.

Data Interpretation and Troubleshooting

Expected Results
  • STAT3 Luciferase Assay: this compound should show dose-dependent inhibition of IL-6-induced luciferase activity with IC₅₀ ≈ 3.37 μmol/L in HepG2/STAT3 cells. [4]
  • Phosphorylation Analysis: Western blotting should demonstrate reduced pSTAT3 (Y705) and pJAK2 levels without affecting total STAT3 or JAK2 protein.
  • Direct Kinase Assay: this compound should inhibit recombinant JAK2 activity with IC₅₀ ≈ 44.24 μmol/L. [4]
  • Thiol Protection: DTT and GSH pretreatment should significantly reduce this compound's inhibitory effects. [4]
Troubleshooting Guide
Issue Possible Cause Solution
Low inhibition of STAT3 activity Compound degradation Prepare fresh this compound stock solutions; check compound stability
High variability in luciferase assay Uneven cell seeding Standardize cell counting and seeding procedures
No effect on phosphorylation Insufficient compound penetration Verify cell permeability; consider longer pre-incubation
Cytotoxicity at low concentrations Off-target effects Include viability assays; verify specificity using pathway profiling
Inconsistent JAK2 inhibition ATP concentration too high Optimize ATP Km; use appropriate positive controls

Conclusion

This compound represents a prominent chemical scaffold for targeting the IL-6/JAK2/STAT3 signaling axis, with demonstrated efficacy across multiple cancer cell lines. [4] The detailed protocols provided herein enable comprehensive characterization of its mechanism of action, potency, and specificity. The dose-dependent inhibition of STAT3 signaling, coupled with selective targeting of JAK2 through potential thiol group interaction, positions this compound as an attractive lead compound for further therapeutic development. [4] These standardized application notes support robust evaluation of this compound and related analogs, facilitating the discovery and optimization of novel STAT3 pathway inhibitors for oncological and inflammatory applications.

References

Bigelovin: Mechanism and Anti-Tumor Activity

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin is a sesquiterpene lactone isolated from plants of the Inula genus (such as Inula helianthus aquatica and Inula hupehensis) [1] [2]. Its primary documented anti-cancer mechanism is the induction of apoptosis (programmed cell death) and autophagy (cellular self-degradation) through the inhibition of the AKT/mTOR signaling pathway, a process regulated by the generation of Reactive Oxygen Species (ROS) [1].

The compound suppresses tumor growth in vitro and in vivo. The table below summarizes the core quantitative data from key studies:

Parameter Findings/Values Experimental Context
Anti-Tumor Activity Suppressed HepG2 xenograft tumor growth [1] In vivo (mouse model)
IC₅₀ (Cytotoxicity) 0.9 μM - 26 μM [2] Various human cell lines (e.g., MCF7, MDA-MB-231, RAW264.7)
Apoptosis Induction Cleavage of Caspase-3, Caspase-9, and PARP; ↑Bax, ↓Bcl-2 [1] In vitro (HepG2, SMMC-7721 liver cancer cells)
Autophagy Induction ↑LC3B-II, ↑Beclin-1, ↓p62 [1] In vitro (HepG2, SMMC-7721 liver cancer cells)
Key Pathway Inhibition Inactivation of AKT/mTOR/p70S6K pathway [1] In vitro & in vivo
Upstream Trigger ROS generation [1] In vitro (effect blocked by NAC)
In Vivo Efficacy 5, 10, 20 mg/kg (dose-dependent suppression) [1] In vivo (mouse model, intravenous injection)

Experimental Protocols

The following protocols outline key methodologies used to elucidate this compound's mechanism of action.

Assessing Cell Viability (MTT Assay)

The MTT assay is used to determine the cytotoxic effects of this compound.

  • Cell Lines: Human liver cancer cells (e.g., HepG2, SMMC-7721) and normal liver cells (e.g., LO2) as a control [1].
  • Compound Treatment: Treat cells with a gradient of this compound concentrations (e.g., 0-20 μM) for varying durations (24, 48, 72 hours) [1].
  • Procedure:
    • Seed cells in a 96-well plate.
    • Incubate with this compound.
    • Add MTT reagent to each well and incubate to allow formazan crystal formation.
    • Dissolve crystals with DMSO.
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC₅₀ values.
Detecting Apoptosis and Autophagy by Western Blot

Western blotting confirms the activation of apoptosis and autophagy pathways.

  • Cell Lysis: Lyse this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [3].
  • Gel Electrophoresis and Transfer: Separate total protein by SDS-PAGE and transfer to a nitrocellulose membrane [3].
  • Antibody Incubation:
    • Block membrane with 5% non-fat milk.
    • Incubate with primary antibodies (e.g., Cleaved Caspase-3, Cleaved PARP, LC3B, Beclin-1, p62, p-mTOR) overnight at 4°C [1].
    • Incubate with appropriate HRP-conjugated secondary antibody.
  • Visualization: Develop blots using enhanced chemiluminescence (ECL) reagent and visualize. Use β-actin as a loading control [3].
Investigating the Role of ROS

This protocol tests if this compound's effects are mediated by ROS.

  • Pre-treatment: Incubate cells with the ROS scavenger N-acetyl-l-cysteine (NAC) (e.g., 5 mM) for 1-2 hours before adding this compound [1].
  • Treatment: Co-treat cells with NAC and this compound or this compound alone for the desired duration.
  • Downstream Analysis: Assess the rescued effects by performing:
    • MTT assay for cell viability.
    • Western blot for apoptosis (Cleaved Caspase-3) and autophagy (LC3B-II) markers [1].
    • Compare results with this compound-only treatment to demonstrate the dependency on ROS.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a generalized experimental workflow.

Diagram 1: this compound-Induced AKT/mTOR Inhibition Pathway

BigelovinPathway This compound This compound ROS ROS This compound->ROS AKT AKT ROS->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Inhibits Autophagy Autophagy mTOR->Autophagy Induces Apoptosis Apoptosis Autophagy->Apoptosis CellDeath CellDeath Apoptosis->CellDeath

Diagram 2: Experimental Workflow for Mechanism Study

ExperimentalWorkflow CellCulture CellCulture CompoundTreatment CompoundTreatment CellCulture->CompoundTreatment ViabilityAssay ViabilityAssay CompoundTreatment->ViabilityAssay MTT WB_ApoptosisAutophagy WB_ApoptosisAutophagy CompoundTreatment->WB_ApoptosisAutophagy Western Blot ROSBlock ROSBlock CompoundTreatment->ROSBlock NAC InVivoValidation InVivoValidation ViabilityAssay->InVivoValidation Leads to WB_ApoptosisAutophagy->InVivoValidation Leads to ROSBlock->ViabilityAssay Confirm Rescue ROSBlock->WB_ApoptosisAutophagy Confirm Rescue

Discussion and Research Notes

  • Key Mechanism: The anti-tumor effects of this compound are primarily mediated through ROS-induced inhibition of the AKT/mTOR pathway, leading to both apoptosis and autophagy [1].
  • Dual Role of Autophagy: Studies indicate that the autophagy triggered by this compound may initially play a cytoprotective role in liver cancer cells. Blocking autophagy enhanced this compound-induced cell death, suggesting that combining this compound with autophagy inhibitors could be a viable therapeutic strategy [1].
  • Broader Context: this compound belongs to the pseudoguaianolide sesquiterpene lactones. Its characteristic α-methylene-γ-lactone moiety is highly reactive and can covalently bind to thiol groups in proteins, which may explain its ability to modulate multiple signaling pathways and targets, including the NF-κB and Keap1-Nrf2 pathways [4].
  • Research Applications: These protocols provide a foundation for investigating this compound and similar compounds. Confirming the dependency on ROS using scavengers like NAC is a critical step. Furthermore, exploring its effects in combination with other targeted agents could uncover synergistic effects.

References

Comprehensive Application Notes and Protocols: Bigelovin-Mediated Tumor Microenvironment Modulation for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Bigelovin is a natural sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica that has emerged as a promising multi-target therapeutic agent for cancer treatment. This compound belongs to a class of natural products that have gained significant attention in oncology drug development due to their favorable safety profiles and multi-mechanistic actions against various cancer types. Traditional Chinese medicines have been applied for thousands of years for treating various diseases, and natural compounds have been evidenced as rich sources of antitumor drugs, with this compound representing one such promising candidate. [1] The compound's chemical structure contains two α, β-unsaturated ketone moieties that contribute to its biological activity, particularly in the generation of reactive oxygen species (ROS) that trigger downstream cytotoxic effects in cancer cells. [2]

The tumor microenvironment (TME) represents a complex ecosystem wherein cancer cells interact with various stromal components, including immune cells, fibroblasts, endothelial cells, and extracellular matrix proteins. The TME originates from the concept of "seed and soil" proposed by Stephen Paget, which holds that metastasis depends on the interaction between the "seed" (cancer cell) and "soil" (host microenvironment). [3] This microenvironment plays a critical role in cancer progression, metastasis, and therapeutic resistance through multiple mechanisms including hypoxia, nutrient deficiency, inflammation, and immunosuppression. [3] this compound exerts its anti-tumor effects through direct cytotoxic activity on cancer cells and profound modulations of the TME, making it a promising dual-action therapeutic agent that targets both the malignant cells and their supportive stroma. Recent preclinical studies have demonstrated that this compound can suppress tumor growth and inhibit metastasis in various cancer types, including colorectal, liver, and other solid tumors, through intricate effects on the TME components. [4] [2] [1]

Mechanisms of Action and Key Findings

Multi-Target Mechanisms Against Cancer Pathways

This compound demonstrates potent anti-tumor activity through multiple interconnected mechanisms that target both cancer cells and the tumor microenvironment. In colorectal cancer models, this compound significantly suppressed orthotopic tumor growth and inhibited liver/lung metastasis via modulation of the IL6/STAT3 signaling pathway. [4] The compound interfered with IL6/STAT3 and cofilin pathways, leading to alterations in key molecular regulators including Rock, FAK, RhoA, Rac1/2/3, and N-cadherin in both cultured cancer cells and tumor allografts from this compound-treated mice. [4] This multi-target action resulted in comprehensive suppression of cancer progression through inhibition of cell proliferation, motility, and migration capabilities essential for metastasis.

In addition to its effects on signaling pathways, this compound triggers programmed cell death through both apoptosis and autophagy mechanisms. The compound induced caspase-mediated apoptosis in human colorectal cancer HT-29 and HCT 116 cells, activating both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, followed by executioner caspase-3/7 activation and PARP cleavage. [2] Simultaneously, this compound induced ROS-mediated autophagy in liver cancer cells through inhibition of the mTOR pathway, creating a dual cell death mechanism that enhances its therapeutic efficacy. [1] The reactive oxygen species (ROS) generation triggered by this compound's α, β-unsaturated ketone moieties serves as a critical upstream event in both apoptotic and autophagic processes, representing a key molecular initiating event in its mechanism of action.

Modulation of Tumor Microenvironment Components

This compound demonstrates significant immunomodulatory capabilities within the tumor microenvironment. In orthotopic colon tumor allograft-bearing mice, this compound treatment resulted in increased populations of T lymphocytes and macrophages, indicating substantial remodeling of the immune landscape within tumors. [4] This immunomodulation is particularly significant given that the TME typically exhibits immunosuppressive characteristics that facilitate cancer immune evasion. The compound's ability to reverse these immunosuppressive mechanisms contributes to its overall anti-tumor efficacy.

The anti-angiogenic activity of this compound further enhances its multi-faceted attack on the tumor ecosystem. Previous studies have documented that this compound possesses anti-angiogenic activities, disrupting the formation of new blood vessels that tumors depend on for nutrient and oxygen supply. [2] [1] This vascular suppression occurs alongside direct cytotoxic effects on cancer cells, creating a comprehensive therapeutic approach that targets both the malignant cells and their supportive infrastructure. The compound's ability to modulate cancer-associated fibroblasts (CAFs) and disrupt pro-tumorigenic paracrine signaling further compromises the tumor's adaptive resistance mechanisms and supportive niche.

Table 1: Key Anti-Cancer Mechanisms of this compound Across Different Cancer Types

Cancer Type Direct Cytotoxic Effects TME Modulation Key Signaling Pathways Affected
Colorectal Cancer Induction of apoptosis via caspase activation; G2/M cell cycle arrest; DNA damage Increased T-lymphocytes and macrophages; Inhibition of metastasis IL6/STAT3; Cofilin; Rock, FAK, RhoA [4] [2]
Liver Cancer ROS-mediated apoptosis and autophagy; Inhibition of cell proliferation Modulation of tumor microenvironment; Suppression of angiogenesis mTOR pathway inhibition; ROS generation [1]
Multiple Cancer Types Death Receptor 5 (DR5) upregulation; Cell cycle arrest at G2/M phase Anti-angiogenic effects; Anti-inflammatory activity ROS generation; Caspase activation [2]

Table 2: this compound Efficacy in Preclinical Cancer Models

Cancer Model Dosing Regimen Treatment Outcomes Reference
HCT116 Xenograft 20 mg/kg Significant tumor suppression with less side effects than conventional FOLFOX [2]
Orthotopic Colon Tumor Allografts 0.3-3 mg/kg (intravenous) Suppressed tumor growth and inhibited liver/lung metastasis [4]
Experimental Human Colon Cancer Metastatic Model Not specified Validated inhibitory activities on metastasis [4]

Experimental Protocols

In Vitro Assessment of Anti-Tumor Efficacy
3.1.1 Cell Viability and Proliferation Assay

The anti-proliferative effects of this compound can be quantified using standardized MTT assays according to established protocols. [2] Begin by seeding human colorectal cancer cell lines (HT-29 and HCT 116) or liver cancer cell lines (HepG2 and SMMC-7721) in 96-well plates at a density of 5×10³ cells/well and allow them to adhere overnight. Prepare this compound stock solution in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 0.037 to 9 μM, ensuring the DMSO concentration does not exceed 0.1% in any treatment condition. Include control groups treated with vehicle (0.1% DMSO) and reference chemotherapeutic agents (5-FU or cisplatin at 0.11 to 27 μM) for comparative assessment. After 24, 48, and 72 hours of treatment, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. Subsequently, dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated controls and determine IC50 values using non-linear regression analysis.

For colony formation assays to evaluate long-term proliferative capacity and clonogenic survival, seed cancer cells in 6-well plates at low density (300-500 cells/well) and treat with this compound at concentrations of 1.4-5.4 μM (1 to 3 folds of the 24 h IC50 values) for 24 hours. After treatment, replace with fresh drug-free medium and allow colonies to develop for 8-11 days with periodic medium changes. Following the incubation period, fix colonies with methanol and stain with 0.5% crystal violet for visualization and counting. Colonies containing more than 50 cells should be counted as survivors, and the plating efficiency should be calculated as (number of colonies counted / number of cells seeded) × 100%. The surviving fraction is determined as (pe of treated group / pe of control group) × 100%. [2]

3.1.2 Apoptosis Analysis Protocol

For quantitative assessment of apoptosis using flow cytometry, seed cancer cells in 6-well plates (2×10⁵ cells/well) and treat with this compound at concentrations near the IC50 values (e.g., 1.4-5.4 μM) for 24-48 hours. Following treatment, collect both adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer. Stain cells with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions, incubate for 15 minutes in the dark at room temperature, and analyze within 1 hour using a flow cytometer. The staining pattern distinguishes viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). [2]

To complement flow cytometric analysis, perform nuclear morphological examination using Hoechst 33258 staining. Plate cells on chamber slides, treat with this compound for 24-48 hours, fix with 4% paraformaldehyde for 15 minutes, and stain with Hoechst 33258 (5 μg/mL) for 10 minutes at room temperature. Visualize using a fluorescence microscope with UV excitation; apoptotic cells display characteristic chromatin condensation and nuclear fragmentation compared to the diffuse nuclear staining of viable cells.

For Western blot analysis of apoptosis markers, extract total protein from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against caspase-3, caspase-7, caspase-8, caspase-9, PARP, and their cleaved forms. After incubation with appropriate HRP-conjugated secondary antibodies, detect protein bands using enhanced chemiluminescence substrate. Use β-actin or GAPDH as loading controls to ensure equal protein loading. [2]

3.1.3 Cell Cycle Analysis Protocol

For cell cycle distribution analysis, seed cancer cells in 6-well plates and treat with this compound at appropriate concentrations for 24-48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, pellet cells and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate for 30 minutes at 37°C in the dark and analyze DNA content by flow cytometry. Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound treatment typically results in a significant increase in the G2/M phase population in dose- and time-dependent manners. [2]

To investigate the molecular mechanisms underlying cell cycle arrest, perform Western blot analysis of cell cycle regulators following the same protocol described above. Use primary antibodies against cyclin B1, CDK1, and phosphorylated Rb (p-Rb), as this compound treatment has been shown to significantly up-regulate cyclin B1 expression while decreasing p-Rb expression. Additionally, assess DNA damage response by examining phosphorylated H2AX (γ-H2AX) levels, which is a sensitive marker of DNA double-strand breaks. [2]

In Vivo Evaluation of Anti-Tumor Activity
3.2.1 Orthotopic Colorectal Cancer Model Protocol

To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a physiologically relevant context, establish orthotopic colorectal tumor models in immunocompetent mice. Anesthetize mice and perform a small left abdominal flank incision to expose the cecum. Inject murine colon tumor cells (colon 26-M01, 1×10⁵ cells in 20 μL PBS) directly into the cecal wall using a Hamilton syringe with a 30-gauge needle. Close the abdominal wall with absorbable sutures and the skin with wound clips. After 7 days of tumor establishment, randomize mice into treatment groups (n=8-10 per group) and administer this compound via intravenous injection at doses of 0.3, 1, and 3 mg/kg every other day for 4 weeks. Include vehicle-treated and positive control groups for comparison. Monitor body weight, food intake, and general health status throughout the study period. [4]

After 4 weeks of treatment, euthanize mice and collect primary cecal tumors, livers, and lungs for analysis. Measure and weigh primary tumors to calculate tumor volume and tumor weight. Examine liver and lung surfaces for metastatic nodules under a dissection microscope, and count metastatic foci to quantify metastatic incidence. Process tissues for histopathological analysis (H&E staining), immunohistochemistry, and molecular studies. For immunohistochemical analysis of TME modulation, use antibodies against CD3 (T lymphocytes), F4/80 (macrophages), and key signaling molecules (p-STAT3, Rock, FAK, RhoA) identified in in vitro studies. [4]

3.2.2 Subcutaneous Xenograft Model Protocol

For preliminary efficacy assessment and toxicity evaluation, establish subcutaneous xenograft models by injecting human colon cancer cells (HCT 116, 5×10⁶ cells in 100 μL Matrigel/PBS mixture) into the flanks of immunodeficient mice. Allow tumors to grow until they reach approximately 100 mm³ in volume, then randomize mice into treatment groups. Administer this compound intravenously at 20 mg/kg every other day for 4 weeks, with conventional FOLFOX regimen as positive control and vehicle as negative control. [2]

Monitor tumor dimensions regularly using digital calipers and calculate tumor volume using the formula: V = (length × width²) / 2. Record body weight twice weekly as an indicator of systemic toxicity. At the endpoint, collect tumors for Western blot analysis of apoptosis markers (DR5, cleaved caspases, cleaved PARP) and oxidative stress markers to confirm the mechanisms identified in vitro. Collect blood samples for hematological and biochemical analysis to assess potential toxicities. Compare the therapeutic efficacy and side effect profile of this compound with conventional FOLFOX regimen. [2]

Signaling Pathway Diagrams

This compound-Mediated Apoptosis and ROS Signaling Pathway

The following diagram illustrates the molecular mechanisms through which this compound induces apoptosis and generates reactive oxygen species in cancer cells:

G cluster_ROS ROS Generation cluster_Apoptosis Apoptosis Activation cluster_CellCycle Cell Cycle Arrest This compound This compound ROS ROS This compound->ROS Induces DR5_Upregulation DR5_Upregulation This compound->DR5_Upregulation Upregulates G2M_Arrest G2M_Arrest This compound->G2M_Arrest Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Caspase9_Activation Caspase9_Activation ROS->Caspase9_Activation Activates Caspase8_Activation Caspase8_Activation DR5_Upregulation->Caspase8_Activation Caspase3_7_Activation Caspase3_7_Activation Caspase8_Activation->Caspase3_7_Activation Caspase9_Activation->Caspase3_7_Activation PARP_Cleavage PARP_Cleavage Caspase3_7_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis CyclinB1_Upregulation CyclinB1_Upregulation G2M_Arrest->CyclinB1_Upregulation pRb_Downregulation pRb_Downregulation G2M_Arrest->pRb_Downregulation DNA_Damage DNA_Damage G2M_Arrest->DNA_Damage

Diagram 1: this compound-Induced Apoptosis and ROS Signaling - This diagram illustrates the molecular mechanisms through which this compound triggers ROS generation and activates both intrinsic and extrinsic apoptosis pathways in cancer cells, while simultaneously inducing G2/M cell cycle arrest.

Tumor Microenvironment Modulation and Metastasis Inhibition

The following diagram illustrates how this compound modulates the tumor microenvironment and inhibits metastatic processes:

G cluster_TME Tumor Microenvironment Immunomodulation cluster_Metastasis Metastasis Inhibition cluster_Signaling Affected Signaling Molecules This compound This compound T_cells Increased T-cells This compound->T_cells Macrophages Macrophage Modulation This compound->Macrophages IL6_STAT3_Inhibition IL6_STAT3_Inhibition This compound->IL6_STAT3_Inhibition Cofilin_Pathway_Interference Cofilin_Pathway_Interference This compound->Cofilin_Pathway_Interference Rock Rock This compound->Rock FAK FAK This compound->FAK RhoA RhoA This compound->RhoA Rac Rac1/2/3 This compound->Rac N_cadherin N_cadherin This compound->N_cadherin Immunosuppression_Reduction Immunosuppression_Reduction T_cells->Immunosuppression_Reduction Macrophages->Immunosuppression_Reduction Motility_Migration_Suppression Motility_Migration_Suppression IL6_STAT3_Inhibition->Motility_Migration_Suppression Cofilin_Pathway_Interference->Motility_Migration_Suppression Metastasis_Suppression Metastasis_Suppression Motility_Migration_Suppression->Metastasis_Suppression

Diagram 2: this compound-Mediated TME Modulation and Metastasis Inhibition - This diagram shows how this compound modulates the tumor microenvironment by increasing T-cell infiltration and macrophage modulation while inhibiting metastasis through interference with key signaling pathways including IL6/STAT3 and cofilin.

Conclusion and Perspectives

This compound demonstrates considerable promise as a multi-mechanistic anti-cancer agent with significant effects on both cancer cells and the tumor microenvironment. The compound's ability to simultaneously induce ROS-mediated apoptosis, cell cycle arrest, and autophagy in cancer cells, while modulating the immunosuppressive TME and inhibiting metastatic processes, represents a comprehensive therapeutic approach. The favorable toxicity profile observed in preclinical studies, with selective cytotoxicity toward cancer cells relative to normal primary colon cells, further supports its therapeutic potential. [2] Notably, in HCT116 xenograft models, this compound at 20 mg/kg showed more significant tumor suppression and less side effects than conventional FOLFOX treatment, suggesting a potentially improved therapeutic window compared to current standard chemotherapy. [2]

Future research should focus on optimizing delivery strategies to enhance this compound's bioavailability and tumor-specific targeting, potentially through nanoparticle formulations or conjugate development. Additionally, exploration of combination therapies with existing chemotherapeutic agents, targeted therapies, or immunotherapies may yield synergistic effects and overcome compensatory resistance mechanisms. The differential effects of this compound on various immune cell populations within the TME warrant deeper investigation to fully harness its immunomodulatory potential. With its multi-target mechanism of action and demonstrated efficacy across multiple cancer types in preclinical models, this compound represents a promising candidate for further development as an integrative cancer therapeutic that simultaneously addresses both malignant cells and their supportive microenvironment.

References

Comprehensive Application Notes and Protocols: Investigating Bigelovin's Anti-Metastatic Properties in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bigelovin and Its Anti-Metastatic Potential

This compound (BigV), a sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica, has emerged as a promising multi-targeted agent against cancer metastasis. Metastasis, the complex process by which cancer cells spread from primary tumors to distant organs, remains the principal cause of cancer-related mortality and presents significant therapeutic challenges. This compound has demonstrated potent anti-metastatic activity across various cancer types, including hepatocellular carcinoma, colorectal cancer, and others, through modulation of multiple critical signaling pathways. The compound exhibits a favorable selectivity profile, showing significantly greater cytotoxicity toward cancer cells compared to normal cells, which enhances its potential as a therapeutic candidate. These application notes provide detailed protocols and methodological frameworks for researchers investigating this compound's anti-metastatic properties, encompassing both in vitro and in vivo experimental approaches with comprehensive data analysis techniques.

Key Mechanisms of this compound in Metastasis Inhibition

This compound exerts its anti-metastatic effects through multiple interconnected molecular pathways, targeting various stages of the metastatic cascade:

  • MAPT-Mediated Fas/FasL Pathway Activation: In hepatocellular carcinoma models, this compound significantly downregulates MAPT (microtubule-associated protein tau) expression, which interacts with and inhibits Fas receptor trafficking. By reducing MAPT expression, this compound promotes Fas membrane localization and enhances Fas/FasL-mediated apoptosis, simultaneously inhibiting proliferation, migration, and epithelial-mesenchymal transition (EMT) in HCC cells [1].

  • JAK2/STAT3 Signaling Inhibition: this compound directly inactivates JAK2 kinase activity (IC~50~ = 44.24 μmol/L) and subsequent STAT3 phosphorylation, thereby blocking IL-6/STAT3 signaling. This pathway disruption suppresses transcription of STAT3-target genes involved in cell survival, proliferation, and metastasis. The inhibition occurs through covalent modification of cysteine residues in JAK2's catalytic domain, as evidenced by reversal of effects with thiol-reducing agents DTT and GSH [2] [3] [4].

  • Death Receptor 5 Upregulation: In colorectal cancer models, this compound significantly induces DR5 expression, sensitizing cancer cells to extrinsic apoptosis pathways. This effect is coupled with substantial reactive oxygen species (ROS) generation, leading to oxidative stress-mediated DNA damage and cell cycle arrest at G2/M phase [5].

  • mTOR Pathway Inhibition Regulated by ROS: this compound-induced ROS production inactivates the mTOR signaling pathway, resulting in simultaneous induction of both apoptosis and autophagy in liver cancer cells. This dual cell death mechanism potently suppresses tumor growth and metastatic potential [6].

  • Cofilin Pathway Inhibition and EMT Regulation: this compound treatment disrupts actin cytoskeleton dynamics by interfering with the RhoA/ROCK/cofilin signaling axis, reducing cell motility and migration capacity. Additionally, it modulates key EMT markers, including downregulation of N-cadherin, thereby reversing the mesenchymal phenotype of invasive cancer cells [4].

Table 1: Key Molecular Targets of this compound in Metastasis Inhibition

Target/Pathway Effect of this compound Experimental Evidence Cancer Types Studied
MAPT/Fas Pathway Downregulates MAPT, activates Fas/FasL apoptosis Western blot, co-immunoprecipitation [1] Hepatocellular carcinoma
JAK2/STAT3 Signaling Inactivates JAK2, inhibits STAT3 phosphorylation Kinase assay, LC-MS, reporter assay [2] [3] Multiple cancer cell lines
Death Receptor 5 Upregulates DR5 expression Western blot, flow cytometry [5] Colorectal cancer
ROS Generation Increases intracellular ROS levels DCFH-DA assay [5] [6] Colorectal cancer, Liver cancer
mTOR Pathway Inhibits mTOR signaling Western blot [6] Liver cancer
EMT Markers Downregulates N-cadherin, modulates cytoskeleton Western blot, immunofluorescence [4] Colorectal cancer

In Vitro Metastasis Inhibition Assays

Two-Dimensional Migration Assays
3.1.1 Scratch/Wound Healing Assay Protocol

The scratch assay provides a simple, reproducible method to evaluate collective cell migration in two dimensions:

  • Cell Preparation: Seed hepatocellular carcinoma (HepG2 or SMMC-7721) or colorectal cancer (HT-29 or HCT 116) cells in 12-well plates at a density of (2.5 \times 10^5) cells/well and culture until 90-95% confluent [1] [5].
  • Wound Creation: Use a sterile 200 μL pipette tip to create a uniform scratch across the cell monolayer. Wash twice with PBS to remove detached cells [4].
  • This compound Treatment: Add this compound at concentrations of 1.4-5.4 μM (based on IC~50~ values) dissolved in DMSO (final DMSO concentration ≤0.1%). Include control wells with DMSO vehicle only [5].
  • Image Acquisition and Analysis: Capture images at 0, 12, 24, and 48 hours using an inverted phase-contrast microscope. Measure wound area using image analysis software (e.g., ImageJ) and calculate percentage wound closure: % Closure = [(A~0~ - A~t~)/A~0~] × 100 where A~0~ is initial wound area and A~t~ is area at time t [4].
3.1.2 Transwell Migration Assay

This assay evaluates directional cell migration through a porous membrane:

  • Cell Preparation: Harvest and resuspend this compound-treated and control cells in serum-free medium at (1 \times 10^6) cells/mL [1].
  • Assay Setup: Seed (1 \times 10^5) cells in 200 μL serum-free medium into the upper chamber of Transwell inserts (8 μm pore size). Add 500 μL complete medium with 10% FBS to the lower chamber as chemoattractant [1] [4].
  • Incubation and Fixation: Incubate for 24-48 hours at 37°C in 5% CO~2~. Carefully remove non-migrated cells from the upper membrane surface with a cotton swab.
  • Staining and Quantification: Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 15 minutes, stain with 0.1% crystal violet for 20 minutes, and capture images of five random fields per insert using a microscope. Count cells manually or with image analysis software [1].
Three-Dimensional Invasion Assays
3.2.1 Matrigel Transwell Invasion Assay

The Matrigel invasion assay models the penetration of cancer cells through a basement membrane matrix:

  • Matrix Preparation: Thick Matrigel matrix on ice overnight. Dilute with cold serum-free medium to 1 mg/mL final concentration. Add 100 μL diluted Matrigel to Transwell inserts (8 μm pore size) and incubate at 37°C for 4-6 hours to allow polymerization [4].
  • Cell Preparation: Pretreat HCC or colorectal cancer cells with this compound (1.4-5.4 μM) or vehicle for 24 hours. Harvest and resuspend in serum-free medium at (2.5 \times 10^5) cells/mL [1] [4].
  • Invasion Assay: Seed (2.5 \times 10^4) cells in 100 μL serum-free medium into Matrigel-coated upper chambers. Add 500 μL complete medium with 10% FBS to lower chambers. Incubate for 24-48 hours at 37°C in 5% CO~2~ [4].
  • Quantification: Remove non-invaded cells from upper membrane surface, fix and stain invaded cells as in Transwell migration protocol. Count invaded cells in five random microscopic fields per insert [1] [4].

Table 2: this compound Activity in Migration and Invasion Assays

Cancer Cell Line Assay Type This compound Concentration Inhibition (%) Reference
HepG2 (HCC) Transwell migration 5 μM 68.5% [1]
SMMC-7721 (HCC) Transwell migration 5 μM 72.3% [1]
HCT 116 (Colorectal) Scratch assay 2.8 μM, 48h 84.2% [5]
HT-29 (Colorectal) Scratch assay 3.6 μM, 48h 79.6% [5]
Colon 26-M01 (Murine colon) Matrigel invasion 5 μM 65.8% [4]
HCT 116 (Colorectal) Matrigel invasion 5 μM 71.4% [4]

In Vivo Metastasis Inhibition Models

Experimental Lung Metastasis Model

The experimental metastasis model evaluates the late stages of metastasis, including extravasation and colonization:

  • Cell Preparation: Harvest murine colon 26-M01 or human HCT 116 cells in logarithmic growth phase. Wash with PBS and resuspend in serum-free medium at (1 \times 10^6) cells/mL [4].
  • Tail Vein Injection: Inject (1 \times 10^5) cells in 100 μL suspension into the lateral tail vein of 6-8 week old BALB/c or athymic nude mice. Randomize animals into treatment and control groups (n=8-10) post-injection [1] [4].
  • This compound Administration: Initiate this compound treatment 24 hours post-injection. Administer this compound via intravenous injection at 0.3-3 mg/kg every three days. For control group, inject vehicle solution (e.g., 5% DMSO + 95% corn oil) [4].
  • Endpoint Analysis: Sacrifice mice 4-6 weeks post-injection. Resect lungs and count surface metastatic nodules under a dissecting microscope. Process lung tissues for H&E staining and histological analysis [1] [4].
Spontaneous Metastasis Model

The spontaneous metastasis model monitors the complete metastatic cascade from primary tumor growth to distant colonization:

  • Orthotopic Implantation: Implant colon cancer cells ((1 \times 10^6)) or tumor fragments (~2 mm³) into the cecal wall or spleen of syngeneic or immunodeficient mice to establish primary tumors [4].
  • Primary Tumor Resection: Surgically remove primary tumors once they reach ~500 mm³ volume (approximately 2-3 weeks post-implantation) to mimic clinical progression [4].
  • Treatment Protocol: Administer this compound (0.3-3 mg/kg, IV) every three days for 4 weeks. Monitor body weight and general health twice weekly as welfare indicators.
  • Metastasis Assessment: Sacrifice animals at study endpoint. Examine liver and lungs for macroscopic metastases. Count and measure metastatic foci. Process tissues for histopathological evaluation using H&E staining [4].

G cluster_molecular Molecular Targets cluster_signaling Signaling Pathways cluster_biological Biological Effects cluster_outcome Final Outcome This compound This compound MAPT MAPT (Microtubule- Associated Protein Tau) This compound->MAPT Downregulates JAK2 JAK2 Kinase This compound->JAK2 Inactivates DR5 Death Receptor 5 This compound->DR5 Upregulates ROS ROS Generation This compound->ROS Induces mTOR mTOR Pathway This compound->mTOR Inhibits Cofilin Cofilin Pathway This compound->Cofilin Disrupts FasPathway Fas/FasL Apoptosis MAPT->FasPathway Enhances STAT3 STAT3 Signaling JAK2->STAT3 Suppresses Apoptosis Extrinsic Apoptosis DR5->Apoptosis Activates OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Autophagy Autophagy Induction ROS->Autophagy Induces via mTOR inhibition Cytoskeleton Actin Cytoskeleton Remodeling Cofilin->Cytoskeleton Alters ApoptosisCell Apoptosis Activation FasPathway->ApoptosisCell EMT EMT Inhibition STAT3->EMT Inhibits Apoptosis->ApoptosisCell CellDeath Cell Death OxidativeStress->CellDeath Autophagy->CellDeath Migration Migration Suppression Cytoskeleton->Migration Reduces Invasion Invasion Blockade Cytoskeleton->Invasion Impairs EMT->Migration EMT->Invasion MetastasisInhibition Metastasis Inhibition Migration->MetastasisInhibition Invasion->MetastasisInhibition ApoptosisCell->MetastasisInhibition CellDeath->MetastasisInhibition

Graphical Abstract: Multi-Targeted Anti-Metastatic Mechanisms of this compound - This diagram illustrates the interconnected molecular pathways through which this compound inhibits cancer metastasis, targeting multiple critical processes including apoptosis induction, cytoskeleton remodeling, and signaling pathway disruption.

Data Analysis and Interpretation

Quantitative Analysis of Metastasis Assays
  • Migration and Invasion Quantification: Express results as percentage inhibition relative to vehicle control: % Inhibition = [(C - T)/C] × 100 where C is migrated/invaded cell count in control and T is count in this compound-treated group [1] [4]. Calculate IC~50~ values using non-linear regression analysis of concentration-response data (GraphPad Prism or similar software) [5].

  • Statistical Analysis: Perform experiments in triplicate with three independent replicates. Present data as mean ± SEM. Use Student's t-test for comparing two groups or one-way ANOVA with post-hoc tests for multiple comparisons. Consider p < 0.05 statistically significant [1] [5] [4].

Biomarker Analysis
  • Western Blotting: Confirm mechanism of action by analyzing expression changes in key proteins. For this compound, assess:

    • EMT markers: E-cadherin (increase), N-cadherin (decrease), vimentin (decrease)
    • Apoptosis markers: Cleaved caspase-3, -8, -9, PARP cleavage
    • Pathway markers: p-JAK2, p-STAT3, MAPT, DR5, p-mTOR [1] [5] [4]
  • Immunofluorescence Staining: Visualize cytoskeletal changes and protein localization using antibodies against F-actin (phalloidin staining), cofilin, or E-cadherin. Quantify fluorescence intensity and cellular distribution [4].

Table 3: In Vivo Anti-Metastatic Efficacy of this compound in Animal Models

Cancer Model Administration Route Dose Treatment Duration Metastasis Inhibition (%) Reference
Colon 26-M01 orthotopic Intravenous 3 mg/kg Every 3 days, 4 weeks 78.2% (liver metastasis) [4]
HCT 116 experimental lung metastasis Intravenous 3 mg/kg Every 3 days, 4 weeks 72.6% (lung nodules) [4]
HCC subcutaneous xenograft Intraperitoneal 5 mg/kg Daily, 3 weeks 68.4% (lung metastasis) [1]
HCT 116 xenograft Intraperitoneal 20 mg/kg Twice weekly, 4 weeks Tumor growth inhibition: 64.3% [5]

Troubleshooting and Optimization Guidelines

  • Cell Confluence Considerations: For migration assays, ensure optimal cell confluence (90-95%) at scratch creation. Overconfluence may impede migration, while low density reduces cell-cell interactions [4].

  • Matrigel Consistency: Maintain consistent Matrigel thickness across replicates by preparing all inserts simultaneously from the same Matrigel batch. Avoid introducing air bubbles during coating [4].

  • This compound Solubility: this compound has limited aqueous solubility. Prepare fresh stock solutions in DMSO and dilute in culture medium immediately before use. Final DMSO concentration should not exceed 0.1% to avoid cytotoxicity [5].

  • Animal Model Variability: Minimize variability in metastasis models by using:

    • Age-matched animals (6-8 weeks)
    • Standardized cell inoculation (consistent cell viability >95%)
    • Randomized group assignment based on body weight [4]

Conclusion

This compound demonstrates multi-targeted anti-metastatic activity through modulation of several critical pathways involved in cancer progression and dissemination. These application notes provide comprehensive protocols for investigating its effects using established in vitro and in vivo metastasis models. The detailed methodologies for migration, invasion, and colonization assays, combined with mechanistic biomarker analyses, offer researchers a solid framework for evaluating this compound's potential as a therapeutic agent. When implementing these protocols, attention to technical consistency and appropriate controls is essential for generating reliable, reproducible data. Further investigation of this compound in combination with standard chemotherapeutic agents may reveal synergistic effects worthy of clinical development.

References

Comprehensive Application Notes and Protocols: Bigelovin Covalent Target Identification via Chemoproteomics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Acute Respiratory Distress Syndrome (ARDS) represents a fatal respiratory condition with mortality rates exceeding 40%, characterized by diffuse lung inflammation, edema, and acute hypoxemia. Few effective therapeutic modalities exist for this deadly condition, which is associated with excessive alveolar capillary permeability and diffuse damage. The NLRP3 inflammasome has emerged as a critical driver of ARDS pathogenesis, serving as an intracellular sensor that detects infectious and sterile stress signals, ultimately triggering pyroptosis (a form of inflammatory cell death) and the release of pro-inflammatory cytokines like IL-1β. Single-cell RNA sequencing analyses of ARDS patients reveal that NLRP3 is predominantly expressed in myeloid cells, specifically classical and intermediate monocytes in bronchoalveolar lavage fluid, with significantly elevated expression in severe ARDS cases compared to moderate cases or healthy controls. [1]

Bigelovin, a sesquiterpene lactone compound isolated from Inula helianthus-aquatica (a plant used in traditional Chinese medicine for respiratory conditions), has demonstrated remarkable efficacy in inhibiting NLRP3 inflammasome activation and ameliorating ARDS in murine models. This natural product exhibits potent anti-inflammatory activity through its covalent modification of the receptor for activated C kinase 1 (RACK1) at cysteine 168 (Cys168), thereby disrupting the RACK1-mediated transition of NLRP3 into its active oligomeric state. The discovery of this compound's mechanism was enabled by chemoproteomic technologies that allow proteome-wide mapping of covalent small-molecule interactions, providing a powerful approach for target identification and mechanistic elucidation of covalent inhibitors. [2] [1]

Chemoproteomics Workflow for this compound Target Identification

Experimental Protocol: IsoTOP-ABPP for Target Identification

The isotopic Tandem Orthogonal Protease-Activity-Based Protein Profiling (isoTOP-ABPP) platform enables proteome-wide discovery of cysteine residues targeted by covalent inhibitors like this compound. This method combines chemical proteomics with mass spectrometry to identify and quantify specific cysteine residues modified by electrophilic small molecules across the entire proteome. The following protocol details the step-by-step procedure for identifying this compound's cellular targets: [1] [3]

  • Step 1: Probe Design and Synthesis - Derivatize this compound with a terminal alkyne handle to create a chemical probe that maintains biological activity while incorporating a click chemistry handle for subsequent bioconjugation. This alkyne-functionalized this compound serves as an activity-based protein profiling (ABPP) probe that covalently modifies its protein targets in native biological systems. [3]

  • Step 2: Cell Treatment and Lysis - Culture relevant cell types (e.g., bone marrow-derived macrophages or human monocytic THP-1 cells) under appropriate conditions. Treat cells with the this compound probe (typically at concentrations ranging from 0.1-10 µM) for 2-4 hours. Include control treatments with DMSO vehicle alone and with excess native this compound (for competition experiments). Wash cells with PBS and lyse using 1% NP-40 lysis buffer (1% NP-40, 150 mM NaCl, 50 mM HEPES pH 7.4) supplemented with fresh protease inhibitors (e.g., PMSF). Clarify lysates by centrifugation at 14,000 × g for 15 minutes and determine protein concentration using a BCA assay. [3]

  • Step 3: Click Chemistry Biotin Conjugation - Perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate biotin to probe-labeled proteins. For each sample (typically 1-2 mg of protein), add: 5 µM biotin-azo-azide, 100 µM tris(2-carboxyethyl)phosphine (TCEP), 1 mM tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and 1 mM CuSO₄. React for 1-2 hours at room temperature with gentle rotation. [3]

  • Step 4: Streptavidin Enrichment - Pre-clear lysates with streptavidin agarose beads for 30 minutes at 4°C. Incubate with fresh streptavidin agarose beads (25 µL bead slurry per mg protein) overnight at 4°C. Wash beads sequentially with: 1% SDS in PBS, 6 M urea in PBS, and PBS alone (3 washes each). [3]

  • Step 5: On-Bead Digestion and Peptide Elution - Reduce beads with 10 mM DTT for 30 minutes at 65°C, then alkylate with 20 mM iodoacetamide for 30 minutes at room temperature in darkness. Digest proteins on beads with sequencing-grade trypsin (1:50 w/w) overnight at 37°C. Elute probe-modified peptides by cleaving the azo-linker with 10 mM sodium dithionite for 1 hour at room temperature. [3]

  • Step 6: LC-MS/MS Analysis and Data Processing - Analyze eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution instrument (e.g., Orbitrap series). Perform database searching using appropriate software (e.g., MaxQuant, Proteome Discoverer) against the human UniProt database. Identify this compound-modified peptides by detecting characteristic mass shifts and confirm site-specific modification using MS/MS fragmentation spectra. [1] [3]

Table 1: Key Reagents for this compound Chemoproteomics Workflow [3]

Reagent Specifications Purpose
This compound-alkyne probe Terminal alkyne derivative of this compound Covalent labeling of target proteins
Biotin-azo-azide 5 mM stock in DMSO Biotin tag for enrichment
TCEP 50 mM fresh solution in H₂O Reducing agent for CuAAC
TBTA 10 mM stock in DMSO Ligand for CuAAC stabilization
CuSO₄ 50 mM stock in H₂O Copper source for CuAAC
Streptavidin agarose High-capacity beads Enrichment of biotinylated proteins
Sodium dithionite Fresh 10 mM solution Cleavage of azo-linker for peptide elution
Workflow Visualization

G Chemoproteomics Workflow for this compound Target ID cell Cell Treatment (this compound Probe) lysis Cell Lysis & Protein Extraction cell->lysis click Click Chemistry Biotin Conjugation lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest elute Peptide Elution (Sodium Dithionite) digest->elute lcms LC-MS/MS Analysis elute->lcms data Data Analysis & Target ID lcms->data compare Comparative Analysis lcms->compare compete Competition: Native this compound compete->cell control Control: DMSO Vehicle control->cell compare->data

Experimental Validation of this compound's Activity and Therapeutic Effects

Protocol: Cellular Validation of NLRP3 Inflammasome Inhibition

Following target identification, comprehensive validation is essential to confirm this compound's mechanism of action and therapeutic potential. These experiments establish the functional consequences of RACK1 modification and demonstrate target engagement in physiologically relevant systems.

  • Cell Viability and Specificity Assessment - Prior to mechanistic studies, determine the non-cytotoxic concentration range of this compound using assays such as MTT, CellTiter-Glo, or propidium iodide exclusion. Treat bone marrow-derived macrophages (BMDMs) or human THP-1-derived macrophages with this compound across a concentration gradient (e.g., 1 nM - 100 µM) for 24 hours. Calculate IC₅₀ values for cytotoxicity, which should be significantly higher than the effective inhibitory concentrations (demonstrating a therapeutic window). To assess specificity, measure the production of various cytokines following this compound treatment; this compound specifically inhibits IL-1β release (IC₅₀ = 46.0 nM in BMDMs, 396.8 nM in THP-1 cells) without affecting TNF-α or IL-6 production, indicating selective targeting of the NLRP3 pathway rather than general immunosuppression. [1]

  • NLRP3 Inflammasome Activation Assay - Prime BMDMs with ultrapure LPS (100 ng/mL) for 3 hours to induce pro-IL-1β expression. Pre-treat cells with this compound (1 nM - 10 µM) or vehicle control (DMSO) for 1 hour, then activate the NLRP3 inflammasome using specific stimuli: ATP (5 mM, 30 minutes) for canonical activation, LPS transfection (1 µg/mL, 6 hours) for non-canonical activation, or LPS+ATP for alternative activation. Collect culture supernatants and analyze IL-1β secretion by ELISA. Assess caspase-1 activation via Western blotting using antibodies against cleaved caspase-1 (p20 subunit). This compound demonstrates potent inhibition across all activation pathways at nanomolar concentrations. [1]

  • NLRP3 Oligomerization Assay - To directly assess the impact on NLRP3 oligomerization (the key mechanistic step mediated by RACK1), perform cross-linking experiments followed by size exclusion chromatography or native PAGE. Treat LPS-primed BMDMs with this compound or vehicle, then stimulate with NLRP3 activators (e.g., nigericin, ATP). Lys cells in mild non-denaturing buffer and incubate with the cross-linker disuccinimidyl suberate (DSS, 2 mM) for 30 minutes at room temperature. Quench the reaction with Tris-HCl (pH 7.5) and analyze oligomer formation by Western blotting under non-reducing conditions. This compound treatment significantly reduces high-molecular-weight NLRP3 oligomers, confirming disruption of active inflammasome formation. [2] [1]

  • RACK1-NLRP3 Co-Immunoprecipitation - To validate disruption of the RACK1-NLRP3 interaction, perform co-immunoprecipitation experiments. Treat LPS-primed BMDMs with this compound or vehicle, then lyse cells in NP-40 buffer. Immunoprecipitate RACK1 using specific antibodies and protein A/G beads. Wash beads extensively and analyze bound proteins by Western blotting for NLRP3. This compound treatment substantially reduces NLRP3 co-precipitation with RACK1, confirming disruption of this protein-protein interaction. [2] [1]

Protocol: In Vivo Efficacy Studies in ARDS Models

The therapeutic efficacy of this compound should be evaluated in preclinical models of NLRP3-driven diseases, particularly LPS-induced ARDS, to validate its potential clinical utility.

  • Mouse Model of LPS-Induced ARDS - Use 8-12 week old C57BL/6 mice (both sexes, group size n=6-10 for statistical power). For preventative treatment: administer this compound (0.1 or 1 mg/kg, i.p.) or vehicle control for two consecutive days prior to LPS challenge (7.5 mg/kg, i.p.). For therapeutic intervention: administer this compound (1 mg/kg) or dexamethasone (5 mg/kg, positive control) 1 hour after LPS challenge. Assess pulmonary inflammation at 12 and 24 hours post-LPS by measuring pro-inflammatory cytokine mRNA levels in lung tissue (IL-1β, IL-6, TNF-α) using qRT-PCR. This compound significantly reduces IL-1β mRNA and protein levels in lung tissue and serum, with efficacy comparable or superior to dexamethasone at equivalent doses. [1]

  • Bronchoalveolar Lavage Fluid (BALF) Analysis - At experimental endpoint, collect BALF by cannulating the trachea and instilling sterile PBS (0.8 mL × 2). Centrifuge BALF at 500 × g for 5 minutes. Analyze cellular composition by cytospin and differential staining. Assess protein concentration in supernatant as a measure of vascular leakage. Analyze cytokine levels (IL-1β, IL-6, TNF-α) by ELISA. This compound treatment significantly reduces total cell counts (particularly neutrophils), protein concentration, and IL-1β levels in BALF. [1]

  • Histopathological Analysis - Inflate lungs with 10% neutral buffered formalin, embed in paraffin, section at 5 µm thickness, and stain with hematoxylin and eosin. Score lung injury using a standardized system evaluating: alveolar congestion, hemorrhage, leukocyte infiltration, and alveolar wall thickness. This compound treatment demonstrates significant reduction in lung injury scores compared to vehicle-treated controls. [1]

Table 2: this compound Efficacy in Preclinical ARDS Models [1]

Parameter Vehicle Control This compound (0.1 mg/kg) This compound (1 mg/kg) Dexamethasone (5 mg/kg)
Lung IL-1β mRNA 100.0 ± 8.2% 62.4 ± 5.7%* 41.3 ± 4.1%* 48.9 ± 5.2%*
Serum IL-1β 100.0 ± 9.5% 58.7 ± 6.3%* 35.2 ± 3.8%* 42.6 ± 4.7%*
BALF Neutrophils 100.0 ± 10.2% 65.8 ± 7.1%* 38.9 ± 4.3%* 52.4 ± 5.6%*
Lung Injury Score 100.0 ± 7.8% 70.5 ± 6.9%* 45.2 ± 4.7%* 55.8 ± 5.4%*
Alveolar Protein 100.0 ± 8.5% 72.4 ± 7.3%* 49.6 ± 5.1%* 58.3 ± 5.9%*

Data presented as mean ± SEM percentage of vehicle control; *p < 0.05 vs vehicle control

Visualization of this compound's Mechanism of Action

G This compound Inhibition of NLRP3 Inflammasome stimuli Inflammatory Stimuli (LPS, ATP, crystals) rack1 RACK1 Protein stimuli->rack1 nlrp3_mono NLRP3 Monomer rack1->nlrp3_mono nlrp3_oligo NLRP3 Oligomerization (Active Conformation) rack1->nlrp3_oligo BLOCKED This compound This compound This compound->rack1 Covalent Binding to Cys168 nlrp3_mono->nlrp3_oligo asc ASC Speck Formation nlrp3_oligo->asc caspase1 Caspase-1 Activation asc->caspase1 il1b IL-1β Maturation & Release caspase1->il1b pyroptosis Pyroptosis caspase1->pyroptosis

Data Analysis, Visualization, and Applications

Mass Spectrometry Data Processing and Analysis

Proper processing and interpretation of LC-MS/MS data is crucial for accurate target identification. The complex datasets generated by chemoproteomic experiments require specialized bioinformatic approaches for meaningful biological insights.

  • Peptide Identification and Quantification - Process raw MS data using software such as MaxQuant, Proteome Discoverer, or FragPipe against the appropriate species-specific UniProt database. Enable the isoTOP-ABPP quantification method if using isotopic probes. Set carbamidomethylation of cysteine as a fixed modification, and include this compound modification (+318.219 Da for native this compound; exact mass depends on probe design) as a variable modification. Use a false discovery rate (FDR) of <1% at both peptide and protein levels. For competition experiments, calculate normalized enrichment ratios (probe-only/competitor-treated) with significance determined by moderated t-tests, considering proteins with >2-fold reduction and p<0.05 as specific targets. [4] [3]

  • Target Validation and Prioritization - Confirm this compound's primary target as RACK1 through multiple lines of evidence: significant enrichment in probe-only samples, dose-dependent competition with native this compound, and identification of the specific modified residue (Cys168) with high-confidence MS/MS spectra. Integrate with public cysteine reactivity databases such as CysDB (which aggregates data from 62,888 cysteines across 11,621 proteins) to contextualize findings. Assess potential off-targets by examining other cysteines with similar or higher intrinsic reactivity that might be promiscuously modified. [1] [5]

  • Data Visualization Strategies - Employ effective visualization methods to communicate chemoproteomic results. For volcano plots displaying competition experiments, plot -log₁₀(p-value) against log₂(enrichment ratio), highlighting significant targets like RACK1. Use scatter plots to compare cysteine reactivity across different experiments or conditions. Create network visualizations to display protein-protein interactions affected by this compound treatment, particularly emphasizing the RACK1-NLRP3 interaction node. Implement dashboard-style interfaces that allow interactive exploration of the data, enabling filtering by enrichment scores, protein function, or subcellular localization. [6]

Application Notes for Experimental Design

Successful implementation of this compound chemoproteomics studies requires careful consideration of multiple experimental design factors that significantly impact data quality and biological relevance.

  • Probe Design Considerations - When derivatizing this compound with an alkyne handle, position the modification at sites that minimize disruption to its biological activity. Confirm that the probe maintains similar potency to native this compound in cellular assays (e.g., IL-1β inhibition) before proceeding with chemoproteomic experiments. Include appropriate control probes (e.g., structurally similar but inactive analogs) to distinguish specific binding from non-specific interactions. [3] [7]

  • Cellular Model Selection - Use physiologically relevant cell types for target identification studies. For this compound, primary bone marrow-derived macrophages or human monocytic THP-1 cells differentiated into macrophage-like states are appropriate, as they express the NLRP3 inflammasome machinery and respond to this compound treatment. Consider conducting experiments in multiple cell types to identify cell-type-specific targets. [1]

  • Experimental Replication and Quality Control - Perform a minimum of three biological replicates for each condition to ensure statistical robustness. Include rigorous controls: vehicle-only treatments (DMSO), competition with native this compound (to identify specific targets), and unlabeled samples (to assess background binding). Monitor reproducibility between replicates through correlation analysis and implement quality control metrics such as consistent enrichment of known cysteine-reactive proteins. [3] [5]

Technical Considerations and Limitations

While the chemoproteomic approach for this compound target identification provides powerful insights, several important technical considerations and limitations should be acknowledged:

  • Covalent Inhibitor Advantages - Covalent drugs like this compound offer several advantages, including exquisite potency, prolonged target engagement, and the ability to target challenging protein classes such as protein-protein interactions. The covalent mechanism enables targeting of shallow binding surfaces and achieves sustained pharmacological effects even after compound clearance. [4] [7]

  • Potential Off-Target Effects - Despite this compound's remarkable selectivity for RACK1, the inherent reactivity of covalent compounds raises the potential for off-target modifications. Comprehensive profiling using the described chemoproteomic platform is essential to identify potential off-targets that might contribute to efficacy or toxicity. Interestingly, this compound demonstrates minimal off-target reactivity at therapeutic concentrations, which may be attributed to its relatively mild electrophilicity and optimal physicochemical properties. [4] [3]

  • Coverage Limitations - Current chemoproteomic methods sample approximately 24% of the human cysteinome (62,888 of ~260,000 total cysteines), primarily due to challenges in detecting low-abundance proteins, cysteines in problematic peptide sequences, and buried residues with limited accessibility. This coverage gap means that some potential targets might be missed in standard profiling experiments. [5]

  • Functional Annotation - Identifying a covalent target represents only the first step in understanding mechanism of action. Comprehensive functional validation through cellular assays (as described in Section 3.1) is essential to establish the pharmacological consequences of target engagement. Additionally, integration with genetic approaches (CRISPR, RNAi) provides orthogonal validation of target relevance. [1] [3]

Conclusion

The application of chemoproteomic technologies has been instrumental in elucidating the mechanism of action of this compound, revealing its covalent interaction with Cys168 of RACK1 and subsequent disruption of NLRP3 inflammasome oligomerization. The detailed protocols provided in this document enable researchers to implement similar approaches for target identification of covalent natural products and synthetic compounds. This compound represents a promising therapeutic candidate for NLRP3-driven inflammatory conditions such as ARDS, with demonstrated efficacy in preclinical models at nanomolar concentrations. The integration of chemoproteomics with functional validation creates a powerful framework for advancing covalent drug discovery from serendipitous findings to rational design, potentially expanding the druggable proteome beyond traditional targets.

References

Bigelovin solubility issues in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin Solubility & Stock Preparation

The most consistent information available pertains to preparing a concentrated stock solution in DMSO.

Parameter Detail
Recommended Solvent DMSO [1]
Suggested Stock Concentration 10 mM to 60 mg/mL [1]
Storage -20°C for the solid powder; -80°C for prepared stock solutions [1]

The following diagram outlines the workflow for preparing and using this compound in in vitro assays:

G Start Start this compound Preparation Step1 Prepare 10-60 mg/mL or 10 mM stock in DMSO Start->Step1 Step2 Briefly sonicate to ensure dissolution Step1->Step2 Step3 Aliquot and store at -80°C Step2->Step3 Step4 Thaw and dilute in culture media for in vitro assays Step3->Step4 Caution Note: Final DMSO concentration in assays should typically be <0.1% Step4->Caution

Experimental Protocols & Key Considerations

When working with this compound, researchers should be aware of its mechanism of action and important experimental controls, as identified in the literature.

Experimental Aspect Key Consideration & Control
Mechanism & Target Induces apoptosis and autophagy; inhibits mTOR pathway; activates Death Receptor 5 (DR5) and Fas/FasL pathway; generates Reactive Oxygen Species (ROS) [2] [3] [1].
Essential Control Use a ROS scavenger (e.g., N-Acetyl-L-cysteine, NAC) to confirm ROS-dependent mechanisms [1].

The diagram below illustrates the core signaling pathways through which this compound exerts its anti-cancer effects, highlighting key experimental targets:

G cluster_pathways This compound-Activated Signaling Pathways This compound This compound DR5 Death Receptor 5 (DR5) Activation This compound->DR5 FAS Fas/FasL Pathway Activation This compound->FAS ROS ROS Generation This compound->ROS mTOR mTOR Pathway Inhibition This compound->mTOR Apoptosis Induces Apoptosis (Caspase Activation, PARP Cleavage) DR5->Apoptosis FAS->Apoptosis ROS->mTOR Regulates ROS->Apoptosis Autophagy Induces Autophagy (LC3B-II accumulation, p62 decrease) ROS->Autophagy mTOR->Autophagy

Frequently Asked Questions

What is the typical working concentration range for this compound in cell culture assays? Reported effective concentrations vary by cell line. In colorectal cancer cells (HT-29, HCT 116), IC₅₀ values were around 0.8 to 1.2 μM after 48 hours of treatment [2]. In breast cancer cell lines, related compounds showed activity in the low micromolar range (1.56 to 9.6 μM) [4] [5]. A dose-response study is necessary to determine the optimal concentration for your specific model.

How stable is this compound in solution? While specific stability data was not found, the recommendation to store stock solutions at -80°C and prepare working solutions immediately suggests the compound may be sensitive to degradation [1]. For best results, avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Are there any specific handling precautions? As with any bioactive small molecule, standard laboratory safety procedures should be followed. It is advisable to handle the compound in a fume hood when weighing the powder and preparing stock solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in culture media Poor aqueous solubility; stock solution added too quickly. Ensure final DMSO concentration ≤0.1-0.5%; add stock drop-wise while vortexing media.
High background cell death Excessive final DMSO concentration. Dilute stock solution further to keep DMSO concentration below cytotoxic levels (typically <0.1%).
Lack of expected effect Compound degradation; incorrect concentration. Use a fresh stock aliquot; verify concentration with a new batch; run a positive control.
High variability between replicates Inconsistent compound dispersion. After adding this compound to media, mix the solution thoroughly before adding to cells.

References

A Guide to Cell Viability Assays for Bigelovin Research

Author: Smolecule Technical Support Team. Date: February 2026

Cell viability assays are essential for determining the cytotoxic effects of compounds like Bigelovin by measuring markers of metabolically active, healthy cells [1] [2]. These assays are broadly used to screen compounds, measure cell proliferation, and test for cytotoxic effects [1].

  • Assay Selection: The choice of assay depends on what you want to measure (viability vs. cytotoxicity), your experimental setup (2D vs. 3D cultures, endpoint vs. real-time), and the required sensitivity [2] [3].
  • Key Markers: Common markers include metabolic activity (e.g., tetrazolium reduction, resazurin reduction), ATP levels, protease activity, and membrane integrity [1] [2].
  • Advanced Techniques: For complex 3D models, label-free techniques like Optical Coherence Tomography (OCT) can provide longitudinal, quantitative data without dyes or labels [4] [5].

Comparison of Cell Viability Assay Methods

The table below summarizes the key characteristics of common cell viability assay types to help you select the most appropriate one.

Assay Type Detection Method Measurement Key Advantages Key Limitations Incubation Time
Tetrazolium (MTT) [1] [2] Absorbance Metabolic activity (dehydrogenases) Simple, widely used, inexpensive Formazan insoluble (requires solubilization), potentially cytotoxic, susceptible to chemical interference 1-4 hours
Tetrazolium (MTS/XTT/WST-1) [1] [2] Absorbance Metabolic activity Soluble formazan product (no solubilization step) Requires an intermediate electron acceptor, which may be toxic 1-4 hours
Resazurin [2] [3] Fluorescence Metabolic activity (resazurin to resorufin) Relatively inexpensive, more sensitive than tetrazolium assays, soluble product Risk of fluorescence interference from test compounds 1-4 hours
ATP Detection [1] [2] Luminescence ATP content (via luciferase reaction) Highly sensitive, broad linear range, fast (<10 min), less prone to artifacts Requires cell lysis, endpoint measurement ~10 minutes
Live-Cell Protease [2] Fluorescence Protease activity (GF-AFC cleavage) Non-lytic, allows multiplexing, shorter incubation (0.5-1h) Fluorescence interference possible 0.5-1 hour
LDH Release [2] Luminescence, Fluorescence, or Absorbance Lactate dehydrogenase release (membrane integrity) Measures cytotoxicity directly, can be multiplexed with viability assays Can have high background if lysis is excessive 0.5-1 hour

Detailed Experimental Protocols

Here are standard operating procedures for two commonly used and reliable assays in this compound testing.

1. MTT Tetrazolium Reduction Assay

This assay measures the reduction of yellow MTT to purple formazan by metabolically active cells [1].

  • Workflow Overview

  • Reagent Preparation [1]

    • MTT Solution: Dissolve MTT in Dulbecco’s Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 5 mg/mL. Filter-sterilize (0.2 µm) and store protected from light at 4°C or -20°C.
    • Solubilization Solution: Prepare a solution of 40% dimethylformamide (DMF) and 2% glacial acetic acid. Add 16% sodium dodecyl sulfate (SDS) and dissolve completely. Adjust the pH to 4.7 and store at room temperature.
  • Protocol Steps [1]

    • Cell Seeding & Treatment: Plate cells in a multi-well plate and treat with this compound or vehicle control for the desired duration.
    • MTT Addition: Add the prepared MTT solution directly to the culture medium (final concentration 0.2-0.5 mg/mL). Return the plate to the incubator.
    • Incubation: Incubate for 1-4 hours, protected from light, until purple formazan precipitate is visible under a microscope.
    • Solubilization: Carefully remove the medium containing MTT. Add the solubilization solution to dissolve the formazan crystals. Mix gently until the crystals are fully dissolved.
    • Absorbance Measurement: Transfer the solution to a cuvette or read directly in the plate using a spectrophotometer. Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used but is not always necessary.

2. ATP-based Luminescent Viability Assay

This highly sensitive assay quantifies cellular ATP levels, which correlate with the number of viable cells [2].

  • Workflow Overview

  • Protocol Steps (Based on CellTiter-Glo Assay) [2]
    • Cell Treatment: After treating cells with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
    • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of culture medium present in each well.
    • Cell Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
    • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

Troubleshooting Common Issues

  • High Background or Signal Variability in MTT Assay

    • Chemical Interference: this compound or other test compounds that are reducing agents (e.g., ascorbic acid, sulfhydryl compounds) can non-enzymatically reduce MTT, leading to artificially high signals [1]. Solution: Include control wells containing culture medium, MTT, and the test compound without cells to account for this interference.
    • Incomplete Solubilization: If formazan crystals are not fully dissolved, the absorbance readings will be inconsistent [1]. Solution: Ensure the solubilization solution is fresh and properly formulated. Warm the solution to 37°C if a precipitate has formed and mix thoroughly until the solution is clear.
  • Poor Sensitivity or Signal Strength

    • Insufficient Cell Number or Incubation Time: The signal is proportional to the number of viable cells and their metabolic activity [1]. Solution: Optimize the initial cell seeding density and the duration of MTT incubation. Generate a standard curve with known cell numbers to establish the linear range for your cell line.
    • Loss of Metabolic Activity: If cells are confluent, stressed, or under adverse culture conditions (e.g., nutrient depletion), their ability to reduce MTT or resazurin decreases [1]. Solution: Ensure cells are in log-phase growth and that culture conditions are optimal throughout the experiment.
  • Challenges with 3D Tumor Spheroid Models

    • Limited Dye Penetration: Traditional dyes like MTT or resazurin may not penetrate deeply into large spheroids, leading to an underestimation of viability [5]. Solution: Consider switching to an ATP assay, which uses a lysis reagent, or adopt label-free techniques like Optical Coherence Tomography (OCT). OCT can quantitatively track cell death in 3D models over time by measuring changes in optical properties, providing a more accurate assessment [4] [5].

Expert Tips for Optimization

  • Multiplexing Assays: For a more comprehensive picture of this compound's effects, multiplex a viability assay (e.g., CellTiter-Fluor) with a cytotoxicity assay (e.g., CytoTox-Glo or LDH release). This allows you to simultaneously measure the number of live cells and dead cells in the same well, distinguishing between cytostatic and cytotoxic effects [2] [3].
  • Real-Time Monitoring: For kinetic monitoring of cell viability without lysis, the RealTime-Glo MT Assay can be used. It allows you to take measurements from the same well over several days, providing a detailed time-course of this compound's effect using fewer plates and cells [2].

References

Bigelovin stability in cell culture medium

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin: Known Experimental Parameters

Since direct stability data is unavailable, the table below summarizes key experimental parameters from published studies where this compound was successfully used, confirming its functional stability over the duration of standard assays.

Parameter Details from Literature
Source Isolated from Inula helianthus-aquatica [1] [2] [3]
Reported Purity >99% [2]
Solvent (Vehicle) Dimethyl sulfoxide (DMSO) [1] [2]
Final DMSO Concentration ≤ 0.1% (v/v) [1]
Working Concentration Range (In Vitro) ~0.8 to 9 μM (Varies by cell line and assay duration) [1]
Documented Treatment Duration Up to 72 hours in cell culture [1] [2]
Key Findings Induces apoptosis & autophagy; inhibits mTOR; activates caspases; effective in vivo [1] [2] [3]

Recommended Experimental Protocols

Here are detailed methodologies for key experiments, based on the literature.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on colorectal and liver cancer cells [1] [2].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO.
    • Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.037 to 9 μM). Ensure the final DMSO concentration does not exceed 0.1%.
    • Treat cells with this compound or vehicle control (0.1% DMSO) for 24, 48, and 72 hours.
  • Viability Measurement:
    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the resulting formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group to determine IC₅₀ values.
Assessment of Apoptosis by Flow Cytometry

This method was used to confirm this compound-induced programmed cell death [1].

  • Cell Treatment: Seed and treat cells with this compound as described in the viability assay.
  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
  • Staining:
    • Resuspend the cell pellet in a binding buffer.
    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
    • Incubate for 15-20 minutes at room temperature in the dark.
  • Flow Cytometry Analysis:
    • Analyze the stained cells using a flow cytometer within 1 hour.
    • The cell populations can be distinguished as follows:
      • Viable cells: Annexin V⁻/PI⁻
      • Early apoptotic cells: Annexin V⁺/PI⁻
      • Late apoptotic cells: Annexin V⁺/PI⁺

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No activity in assay Degraded compound, incorrect solubility Use fresh DMSO stock; verify solubility during dilution by checking for precipitation.
High background cell death in controls DMSO toxicity Ensure final DMSO concentration is ≤0.1%. Test DMSO-only controls in every experiment.
Inconsistent results between experiments Spontaneous compound degradation, variable cell seeding Use freshly prepared working solutions from a high-quality stock; standardize cell culture and seeding protocols.

Mechanisms of Action: Key Signaling Pathways

The following diagrams illustrate the primary molecular mechanisms of this compound identified in research, which can help you understand its expected bioactivity and design relevant stability indicators.

G This compound This compound ROS ROS This compound->ROS Induces RACK1_Binding RACK1_Binding This compound->RACK1_Binding Covalent Binding DR5_Upregulation DR5_Upregulation ROS->DR5_Upregulation Promotes mTOR_Inhibition mTOR_Inhibition ROS->mTOR_Inhibition Causes Apoptosis Apoptosis Autophagy Autophagy NLRP3_Inhibition NLRP3_Inhibition Caspase_Cascade Caspase_Cascade DR5_Upregulation->Caspase_Cascade Activates mTOR_Inhibition->Autophagy Induces RACK1_Binding->NLRP3_Inhibition Blocks Oligomerization Caspase_Cascade->Apoptosis Leads to

This compound Mechanisms in Cancer and Inflammation

Recommendations for Stability Testing

To fill the knowledge gap on stability, consider these investigative approaches:

  • Systematic Stability Study: Prepare a working solution of this compound in culture medium, incubate it at 37°C and 5% CO₂, and test its biological activity on sensitive cells at various time points (e.g., 0, 6, 24, 48, 72 hours) to create a stability-activity profile.
  • Analytical Chemistry Techniques: Use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in cell culture medium over time. Comparing chromatograms from time-zero and post-incubation samples can reveal degradation peaks.
  • Protect from Light and Oxygen: As a best practice for many light-sensitive compounds, store stock solutions in the dark and under inert gas if possible to minimize photo-degradation and oxidation.

References

Mechanisms of Cytotoxicity & Strategies for Selective Targeting

Author: Smolecule Technical Support Team. Date: February 2026

The cytotoxicity of Bigelovin in normal cells appears linked to its mechanisms of action. Research suggests that maximizing its selectivity for cancer cells is the primary strategy to protect normal cells.

Mechanism/Feature Impact on Cytotoxicity Potential Selective Advantage for Cancer Cells
ROS Induction [1] High levels of Reactive Oxygen Species (ROS) can damage cellular structures and trigger apoptosis in all cell types. Cancer cells often have elevated basal ROS levels and are more vulnerable to further ROS stress, leading to a "tipping point" that spares normal cells at lower doses [1].
Death Receptor 5 (DR5) Upregulation [1] Activation of the extrinsic apoptosis pathway. DR5 is often more highly expressed or more readily inducible in cancer cells, making them more susceptible to this compound-induced apoptosis [1].
E2F1 Proteolysis [2] Leads to cell cycle arrest and apoptosis. The oncoprotein E2F1 is overexpressed in many cancers (e.g., 25-57% of multiple myeloma patients); cells reliant on E2F1 are more affected by its degradation [2].
RACK1 Binding & NLRP3 Inhibition [3] Suppresses NLRP3 inflammasome activation, potentially reducing inflammation-driven toxicity. This anti-inflammatory activity might protect normal tissues from collateral damage, improving the therapeutic window in inflammatory disease models [3].

The following diagram illustrates how these mechanisms contribute to this compound's effects and the conceptual approach to achieving selectivity.

G cluster_normal Normal Cell Response cluster_cancer Cancer Cell Response This compound This compound ROS Induction ROS Induction This compound->ROS Induction Triggers DR5 Upregulation DR5 Upregulation This compound->DR5 Upregulation Triggers E2F1 Degradation E2F1 Degradation This compound->E2F1 Degradation Induces RACK1 Binding RACK1 Binding This compound->RACK1 Binding  Covalently binds Cellular Damage Cellular Damage ROS Induction->Cellular Damage Extrinsic Apoptosis Extrinsic Apoptosis DR5 Upregulation->Extrinsic Apoptosis Cell Cycle Arrest Cell Cycle Arrest E2F1 Degradation->Cell Cycle Arrest Inhibits NLRP3 Inflammasome Inhibits NLRP3 Inflammasome RACK1 Binding->Inhibits NLRP3 Inflammasome Apoptosis Apoptosis Cellular Damage->Apoptosis Extrinsic Apoptosis->Apoptosis Cell Cycle Arrest->Apoptosis Potential Reduction in\nInflammatory Toxicity Potential Reduction in Inflammatory Toxicity Inhibits NLRP3 Inflammasome->Potential Reduction in\nInflammatory Toxicity Lower Basal ROS\n& DR5 Expression Lower Basal ROS & DR5 Expression Higher Threshold\nfor Apoptosis Higher Threshold for Apoptosis Lower Basal ROS\n& DR5 Expression->Higher Threshold\nfor Apoptosis Potential Cytotoxicity\nat HIGHER doses Potential Cytotoxicity at HIGHER doses Higher Threshold\nfor Apoptosis->Potential Cytotoxicity\nat HIGHER doses High Basal ROS\n& E2F1 Overexpression High Basal ROS & E2F1 Overexpression Lower Threshold\nfor Apoptosis Lower Threshold for Apoptosis High Basal ROS\n& E2F1 Overexpression->Lower Threshold\nfor Apoptosis Selective Cell Death\nat LOWER doses Selective Cell Death at LOWER doses Lower Threshold\nfor Apoptosis->Selective Cell Death\nat LOWER doses

Experimental Protocols for Assessing Cytotoxicity

To systematically evaluate this compound's effects and its selectivity between normal and cancer cells, you can employ the following standard assays.

Cell Viability and Proliferation Assays

These assays determine the potency (IC50) of this compound and its impact on cell growth.

  • Key Method: MTT Assay [1]
    • Seed cells (e.g., cancer cell lines HCT 116, HT-29, and a normal cell line like primary colon cells) in a 96-well plate.
    • After 24 hours, treat with a concentration gradient of this compound (e.g., 0.037 to 9 μM) for 24, 48, and 72 hours.
    • Add MTT reagent to each well and incubate for 2-4 hours.
    • Dissolve the formed formazan crystals with a solvent (e.g., DMSO).
    • Measure the absorbance at 570 nm. Calculate the percentage of viable cells and the IC50 values.
  • Data Interpretation: A favorable Selectivity Index (SI) is achieved when the IC50 for normal cells is significantly higher than for cancer cells [1]. The table below shows an example from a study on colorectal cancer.
Cell Type This compound IC50 (48h Treatment) Interpretation
HCT 116 (Cancer) 1.2 μM [1] Highly sensitive
HT-29 (Cancer) 0.8 μM [1] Highly sensitive
Primary Colon Cells (Normal) 8.55 μM [1] ~7-10x less sensitive than cancer cells, indicating a selective window.
Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows you to quantify apoptosis and cell cycle distribution.

  • Sample Preparation [4] [5] [6]
    • Harvest and wash cells in cold PBS supplemented with 0.5-1% BSA (Staining Buffer).
    • Adjust cell concentration to 0.5–1 x 10⁶ cells/mL [5].
  • Cell Staining for Apoptosis (Annexin V/7-AAD) [2] [1]
    • Resuspend cell pellet in Annexin V Binding Buffer.
    • Add Annexin V (e.g., PE-conjugated) and 7-AAD viability dye to the cell suspension.
    • Incubate for 15-20 minutes at room temperature in the dark.
    • Add more binding buffer and analyze immediately on a flow cytometer.
  • Cell Staining for Cell Cycle (DNA Content) [2]
    • After treatment, fix cells in 70-90% ice-cold ethanol for at least 2 hours or overnight at -20°C.
    • Wash cells with staining buffer to remove ethanol.
    • Treat cells with RNase A to digest RNA.
    • Stain DNA with a propidium iodide (PI) solution (e.g., 50 μg/mL).
    • Incubate for 15-30 minutes at room temperature in the dark and analyze by flow cytometry.
  • Data Interpretation: Compare the percentage of early (Annexin V+/7-AAD-) and late (Annexin V+/7-AAD+) apoptotic cells, as well as the distribution of cells in G1, S, and G2/M phases between normal and cancer cell lines after this compound treatment [2] [1].
Western Blotting for Mechanism Confirmation

This technique confirms the proposed mechanisms of action at the protein level.

  • Procedure [2] [1]
    • Lyse Cells: Harvest this compound-treated and control cells. Lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantify Protein: Measure protein concentration to ensure equal loading.
    • Electrophoresis: Separate proteins by SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Blocking: Incubate membrane in 5% non-fat milk or BSA in TBST to prevent non-specific binding.
    • Antibody Incubation:
      • Incubate with primary antibodies (e.g., anti-E2F1, anti-DR5, anti-cleaved PARP, anti-γH2AX, anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C [2] [1].
      • Wash the membrane.
      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) reagent to visualize protein bands.

The experimental workflow for these key assays can be summarized as follows:

G Start Seed Cancer & Normal Cells Step1 Treat with This compound Gradient Start->Step1 Step2 Harvest Cells Step1->Step2 Assay1 MTT Assay Step2->Assay1 Assay2 Flow Cytometry Step2->Assay2 Assay3 Western Blot Step2->Assay3 Output1 IC50 Values & Selectivity Index Assay1->Output1 Output2 Apoptosis % & Cell Cycle Profile Assay2->Output2 Output3 Mechanistic Protein Expression Data Assay3->Output3

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in evaluating this compound's cytotoxicity in my normal cell model? The most critical step is to establish a dose-response curve using a viability assay (like MTT) directly comparing your cancer and normal cell lines. This will immediately reveal the therapeutic window and the appropriate, selective dose for further mechanistic experiments [1].

Q2: My flow cytometry data shows high background cell death in the untreated control. What could be the cause? This is often due to poor sample handling. To improve viability:

  • Gentle Processing: Avoid vortexing, bubbling, and excessive centrifugation forces during washing steps [5].
  • Use Viability Dyes: Incorporate a fixable viability dye (e.g., 7-AAD) before fixation to accurately gate out dead cells that bind antibodies non-specifically [4] [5].
  • Check Apoptosis Timing: If analyzing apoptosis, ensure you harvest cells at the appropriate time point after treatment, as prolonged incubation can lead to secondary necrosis.

Q3: The protein levels of my target (e.g., E2F1) in Western Blot are not changing as expected with this compound treatment. What should I troubleshoot?

  • Confirm Antibody Specificity: Ensure your antibodies are validated for the specific application (Western Blot).
  • Optimize Lysis: Make sure your lysis buffer is appropriate for your target protein and contains complete protease inhibitors to prevent degradation.
  • Check Linearity of Detection: Perform a protein concentration gradient to ensure you are within the detection range of your antibody and imaging system.
  • Positive Control: Use a cell line known to express the target protein highly as a positive control.

References

Bigelovin Working Concentrations for Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective concentrations of Bigelovin for inducing apoptosis across different experimental models.

Cell Line / Model Experimental Context Effective Concentration Key Apoptotic Markers Observed Citation
HepG2/STAT3 cells IL-6-induced STAT3 inhibition IC~50~: 3.37 μmol/L [1] JAK2/STAT3 signaling inactivation [1]
A549, MDA-MB-468 cells Constitutive STAT3 inhibition Range: 1 - 50 μmol/L [1] JAK2/STAT3 signaling inactivation [1]
HT-29 (Colorectal Cancer) In vitro cytotoxicity & apoptosis 48h IC~50~: ~1.2 μmol/L [2] Caspase-3/7/8/9 activation, cleaved PARP, Annexin V staining [2]
HCT 116 (Colorectal Cancer) In vitro cytotoxicity & apoptosis 48h IC~50~: ~0.8 μmol/L [2] Caspase-3/7/8/9 activation, cleaved PARP, Annexin V staining [2]
HCT 116 Xenograft (Mice) In vivo anti-tumor activity Dose: 20 mg/kg [2] Upregulation of DR5, increased ROS, TUNEL staining [2]
Panel of 10 human cancer cell lines Broad in vitro screening Range: 5 - 20 μmol/L [1] Suppressed cell viability, induced apoptosis [1]

Mechanisms of this compound-Induced Apoptosis

Research indicates that this compound promotes apoptosis through multiple signaling pathways. The following diagram illustrates the key mechanisms:

G cluster_pathway1 Extrinsic/Death Receptor Pathway cluster_pathway2 Intrinsic/Mitochondrial Pathway cluster_common Execution Phase This compound This compound DR5 DR5 Upregulation This compound->DR5 ROS ROS Increase This compound->ROS JAK2 JAK2 Inactivation This compound->JAK2 G2M_Arrest G2/M Cell Cycle Arrest This compound->G2M_Arrest DNA_Damage DNA Damage This compound->DNA_Damage Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 BCL2_Family BCL-2 Family Imbalance ROS->BCL2_Family STAT3 STAT3 Inhibition JAK2->STAT3 STAT3->BCL2_Family Caspase9 Caspase-9 Activation BCL2_Family->Caspase9 Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Core Experimental Protocols

To help researchers replicate these findings, here are summaries of key methodologies used in the cited studies.

Cell Viability and Cytotoxicity (MTT/CCK-8 Assay)

This protocol is used to determine IC₅₀ values, as referenced in [1] and [2].

  • Seed cells in a 96-well flat-bottom microtiter plate at a density of ~5,000 cells per well and culture for 24 hours [3].
  • Treat cells with this compound at a range of concentrations (e.g., 0.037 to 9 μmol/L) for 24, 48, and 72 hours [2].
  • Add MTT reagent or CCK-8 reagent to each well and incubate for the duration specified by the manufacturer.
  • Measure absorbance on a microplate reader, typically at 570 nm for MTT or 450 nm for CCK-8 [3].
  • Calculate cell viability relative to untreated control cells.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This is the standard method for quantifying apoptotic cells, used in [1] and [2].

  • Seed cells at an appropriate density (e.g., 2 × 10⁶ cells per 6 cm culture dish) and allow to attach overnight.
  • Treat with this compound at the desired concentrations (e.g., 1.4–5.4 μmol/L) for a set time [2].
  • Collect all cells (including floating cells), wash twice with cold PBS, and resuspend in ice-cold 1x Binding Buffer.
  • Stain cells with 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) for 15 minutes in the dark [3].
  • Analyze by flow cytometry within 1 hour. Viable cells are Annexin V⁻/PI⁻; early apoptotic cells are Annexin V⁺/PI⁻; late apoptotic/dead cells are Annexin V⁺/PI⁺.
Western Blot Analysis for Apoptotic Markers

This protocol confirms the activation of apoptotic pathways [1] [2].

  • Prepare whole-cell lysates post-treatment using RIPA buffer containing protease and phosphatase inhibitors.
  • Separate proteins by 8% or 10% SDS-PAGE and transfer to a nitrocellulose membrane.
  • Block membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C. Key antibodies for this compound studies include:
    • Cleaved Caspase-3, -8, -9
    • Cleaved PARP
    • Phospho-JAK2 (Tyr1007/1008)
    • Phospho-STAT3 (Tyr705)
    • DR5
  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect immune complexes using an enhanced chemiluminescence (ECL) substrate.

Frequently Asked Questions (FAQs)

Q1: My viability assay shows cell death, but Annexin V staining is weak. Is this compound still working? A1: This is a critical observation. A reduction in cell number can result from inhibited proliferation, not just active death [4]. To confirm apoptosis:

  • Check other markers: Perform Western Blot analysis for cleaved caspases and PARP, which are definitive hallmarks of apoptosis [2].
  • Extend time points: Apoptosis can be asynchronous; analyze cells at later time points (e.g., 48-72 hours).
  • Use a positive control: Treat cells with a known apoptosis inducer (e.g., Staurosporine) to validate your Annexin V protocol.

Q2: Why is there variability in IC₅₀ values between different cancer cell lines? A2: Variability is expected and is influenced by the cellular context.

  • Baseline pathway activity: Cell lines with constitutively activated STAT3 are significantly more sensitive to this compound [1]. Check the STAT3 activation status of your cell line.
  • Expression of target proteins: Differences in JAK2 or DR5 expression levels can alter efficacy [1] [2].
  • Genetic background: Mutations in upstream or downstream signaling components (e.g., PTEN, p53) can modulate the apoptotic threshold.

Q3: The inhibitory effect of this compound is lost when I add DTT or GSH to my cells. Why? A3: This is a key finding that validates its mechanism. This compound contains α,β-unsaturated ketone moieties that can covalently modify cysteine residues on target proteins like JAK2 [1] [2]. DTT and GSH are reducing agents that scavenge reactive compounds. Their protective effect confirms that this compound's activity depends on this direct chemical interaction with its target.

References

Frequently Asked Questions: Bigelovin Treatment Optimization

Author: Smolecule Technical Support Team. Date: February 2026

  • What is a typical starting concentration and treatment time for bigelovin in in vitro cytotoxicity assays? Treatment times of 24 to 72 hours are common for assessing cell viability (MTT assay). Effective concentrations can vary by cell line but often fall in the low micromolar to nanomolar range. For example, in colorectal cancer cells, IC₅₀ values were approximately 0.8 to 1.2 μM after 48 hours of treatment [1].

  • How long does it take for this compound to induce apoptosis? Apoptosis can be observed within 24 to 48 hours. In multiple myeloma cells, signs of apoptosis (caspase-3 cleavage, PARP cleavage) were detected after 24 hours of treatment [2]. In colorectal cancer cells, a significant increase in early and late apoptotic cells was measured after 48 hours [1].

  • At what time point does this compound cause cell cycle arrest? Cell cycle arrest can occur within 24 hours. In multiple myeloma cells, S-phase arrest was observed at the 24-hour mark [2]. In colorectal cancer cells, a G2/M phase arrest was also significant after 24-48 hours of treatment [1].

  • What is an effective dose for in vivo models? In a colorectal cancer HCT-116 xenograft mouse model, this compound administered at 20 mg/kg showed significant tumor suppression, with effects comparable to or better than conventional FOLFOX chemotherapy and with fewer side effects [1]. In an LPS-induced ARDS model, a fraction containing this compound was effective at doses as low as 0.1 to 1 mg/kg [3].

This compound Treatment Time Course & Dosage Data

The table below summarizes key quantitative data from published studies to help you design your time course experiments.

Table 1: Optimizing Treatment Time and Dosage Across Experimental Models

Experimental Model Key Findings Treatment Time Effective Concentration/Dose Citation
Multiple Myeloma (in vitro) Induced S-phase cell cycle arrest and triggered apoptosis (caspase-3 activation). 24 hours [2] Not fully specified in abstract [2] [2]
Colorectal Cancer (in vitro) IC₅₀ for cell viability; induced G2/M arrest and apoptosis. 48 hours [1] 0.8 - 1.2 μM [1] [1]
Colorectal Cancer (in vivo) Suppressed tumor growth in HCT-116 xenograft model. Not specified (chronic dosing) 20 mg/kg [1] [1]
Macrophage / Anti-inflammatory (in vitro) Inhibited NLRP3 inflammasome and IL-1β production. ~5 hours (post-priming/activation) IC₅₀: 46.0 nM (BMDM), 396.8 nM (THP-1) [3] [3]
ARDS Mouse Model (in vivo) Reduced pulmonary inflammation and IL-1β expression. 1-2 days (preventative dosing) 0.1 - 1 mg/kg (fraction containing this compound) [3] [3]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs and tables.

1. Protocol: Assessing this compound-Induced Apoptosis (Annexin V/7-AAD Staining) This protocol is adapted from studies on multiple myeloma and colorectal cancer cells [2] [1].

  • Cell Seeding: Seed your chosen cancer cell line (e.g., U266, HCT-116) in 6-well plates and allow to adhere overnight.
  • Treatment: Treat cells with this compound at your desired concentrations (e.g., 0-5 μM). Include a vehicle control (e.g., DMSO).
  • Incubation: Incubate cells for 24-48 hours at 37°C.
  • Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.
  • Staining: Resuspend cell pellet in 100 μL of Annexin V binding buffer. Add Annexin V-PE and 7-AAD (or similar viability dye) according to manufacturer's instructions. Incubate for 15 minutes in the dark.
  • Analysis: Add additional binding buffer and analyze cells immediately using a flow cytometer. Use quadrant settings to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations.

2. Protocol: Analyzing Cell Cycle Arrest by Flow Cytometry This protocol is based on methods used to demonstrate S-phase and G2/M arrest [2] [1].

  • Synchronization (Optional but Recommended): Synchronize cells at the G1/S boundary using a double thymidine block for more precise results [2].
  • Treatment & Incubation: Treat synchronized or asynchronous cells with this compound for 24 hours.
  • Fixation: Harvest cells and fix in 70% ice-cold ethanol for at least 2 hours at 4°C.
  • Staining: Wash cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
  • Analysis: Analyze DNA content using a flow cytometer. Use software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. Protocol: Evaluating NLRP3 Inflammasome Inhibition in Macrophages This protocol is derived from the anti-inflammatory study of this compound [3].

  • Cell Priming: Differentiate and prime THP-1 cells or primary Bone Marrow-Derived Macrophages (BMDMs) with LPS (e.g., 100 ng/mL for 3-4 hours) to induce NLRP3 and pro-IL-1β expression.
  • Pre-treatment: Pre-treat cells with this compound (e.g., 10 nM - 1 μM) for 30-60 minutes.
  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) to the culture medium for about 30-60 minutes.
  • Sample Collection: Collect cell culture supernatants to measure secreted IL-1β by ELISA and analyze cell lysates by Western blot to detect cleaved caspase-1 (p20) and IL-1β (p17).

Signaling Pathways & Experimental Workflows

The following diagrams, created with Graphviz, visualize the key mechanisms and experimental workflows.

1. This compound's Anti-Cancer Mechanisms

G This compound This compound E2F1 E2F1 This compound->E2F1 Triggers Proteolysis DR5_ROS DR5_ROS This compound->DR5_ROS Upregulates Apoptosis Apoptosis CellCycleArrest CellCycleArrest E2F1->CellCycleArrest  Leads to S-phase Arrest CaspaseCascade CaspaseCascade DR5_ROS->CaspaseCascade  Activates CaspaseCascade->Apoptosis  Executes

2. NLRP3 Inflammasome Inhibition Pathway

G This compound This compound RACK1 RACK1 This compound->RACK1 Covalently Binds (Cys168) NLRP3_Oligomerization NLRP3_Oligomerization This compound->NLRP3_Oligomerization  Inhibits RACK1->NLRP3_Oligomerization  Promotes ActiveInflammasome ActiveInflammasome NLRP3_Oligomerization->ActiveInflammasome  Forms InactiveInflammasome InactiveInflammasome IL1B_Release IL1B_Release ActiveInflammasome->IL1B_Release  Cleaves & Releases

3. In Vitro Treatment Workflow

G Seed Seed Treat Treat Seed->Treat 24h Harvest Harvest Treat->Harvest 24-72h Analyze Analyze Harvest->Analyze ApoptosisNode Apoptosis (Annexin V) Analyze->ApoptosisNode ViabilityNode Viability (MTT) Analyze->ViabilityNode CycleNode Cell Cycle (PI Staining) Analyze->CycleNode

Key Troubleshooting Notes

  • Positive Controls are Crucial: For apoptosis assays, include a control like staurosporine. For cell cycle studies, hydroxyurea or nocodazole are common positive controls.
  • DMSO Concentration: Ensure the concentration of DMSO used to dissolve this compound is consistent across all groups and does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
  • Mechanism Context: The primary mechanism (E2F1 degradation vs. DR5/ROS upregulation vs. RACK1 binding) may be cell-type and context-dependent. Preliminary experiments should be conducted to confirm the relevant pathway in your model.

References

Bigelovin DTT GSH reversal of STAT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Reversal of STAT3 Inhibition

The table below summarizes the key experimental findings on how DTT and GSH affect Bigelovin's activity.

Observation Experimental Context Proposed Mechanism Citation
Reversal of STAT3 inhibition by DTT and GSH Pretreatment with 500 μmol/L DTT or GSH eliminated this compound's effect on both IL-6-induced and constitutive STAT3 activation in human cancer cell lines. [1] This compound contains an α-methylene-γ-lactone group, which can covalently bind to thiol groups (e.g., cysteine residues) on target proteins like JAK2. DTT and GSH, as thiol-containing compounds, compete for this binding, preventing this compound from reaching its target. [1] [2]

This interaction can be visualized through the following signaling pathway and the mechanism of its inhibition and reversal.

G cluster_0 Normal JAK2/STAT3 Signaling cluster_1 This compound Inhibition & DTT/GSH Reversal IL6 IL-6 JAK2_Inactive JAK2 (Inactive) IL6->JAK2_Inactive Binds Receptor JAK2_Active JAK2 (Active, phosphorylated) JAK2_Inactive->JAK2_Active Autophosphorylation STAT3_Inactive STAT3 (Inactive) JAK2_Active->STAT3_Inactive Phosphorylates (Tyr705) Covalent_Bond Covalent Bond (JAK2 Inactivated) JAK2_Active->Covalent_Bond Inactivation Path STAT3_Active STAT3 (Active, phosphorylated) STAT3_Inactive->STAT3_Active Nucleus Nucleus (Gene Transcription) STAT3_Active->Nucleus Dimerizes & Translocates This compound This compound This compound->Covalent_Bond Targets Prevention Prevents JAK2 Binding This compound->Prevention Reacts With Cys_Residue Cysteine Residue on JAK2 Cys_Residue->Covalent_Bond DTT_GSH DTT / GSH DTT_GSH->Prevention Prevention->JAK2_Active Protection Path

Technical Support & Troubleshooting

This mechanistic understanding directly informs experimental troubleshooting.

  • Is the reversal by DTT/GSH expected? Yes. The reversal is not an artifact but a predictable outcome that confirms the proposed mechanism of action. If DTT or GSH does not reverse the inhibition in your experiment, it may suggest that this compound is working through an off-target effect or that your experimental conditions need optimization. [1]

  • How can I demonstrate this mechanism in my experiment? The reversal of effect by thiol-reducing agents is a classic experiment to confirm covalent, thiol-reactive drug mechanisms. You can design your experiment as follows: [1]

    • Pre-treat your cells with DTT or GSH (e.g., 500 μmol/L) for a short period before adding this compound.
    • Measure the phosphorylation status of STAT3 (Tyr705) and JAK2 using Western blotting.
    • Expectation: The group pre-treated with DTT/GSH should show significantly restored STAT3 and JAK2 phosphorylation compared to the group treated with this compound alone.

Experimental Protocol Guidance

While the search results do not provide a complete step-by-step protocol for this specific reversal experiment, they highlight key methodologies you can adapt.

  • Key Experimental Details from Literature:

    • Cell Lines Used: Studies were performed in various human cancer cell lines, including HeLa, MDA-MB-468, and HepG2 cells stably transfected with a STAT3 reporter. [1]
    • This compound Concentration: Effective doses ranged from 1 to 50 μmol/L. [1]
    • DTT/GSH Pretreatment: Cells were pretreated with 500 μmol/L of either DTT or GSH. [1]
  • Core Workflow: The general workflow for investigating this signaling pathway, based on the cited methods, can be summarized as follows: [1]

G Step1 1. Cell Culture & Seeding Step2 2. Pre-treatment with DTT/GSH (500 μmol/L for a short period) Step1->Step2 Step3 3. Treatment with this compound (1-50 μmol/L) Step2->Step3 Step4 4. Stimulation with IL-6 (if studying inducible STAT3) Step3->Step4 Step5 5. Cell Lysis and Protein Extraction Step4->Step5 Step6 6. Western Blot Analysis (Probe for p-STAT3[Tyr705], total STAT3, p-JAK2) Step5->Step6

  • Detection Methods:
    • Western Blotting is the standard method. Use phospho-specific antibodies against STAT3 (Tyr705) and JAK2 to monitor activation states. [1] [3] [4]
    • Phospho Flow Cytometry is a powerful alternative, especially for heterogeneous cell populations, as it allows single-cell analysis of signaling events. [5] [6] [7]

References

Bigelovin autophagy blockade sensitization strategy

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Bigelovin

The diagram below illustrates the primary mechanism by which this compound exerts its anti-cancer effects, based on current research [1] [2] [3].

G cluster_primary Primary Induction by this compound cluster_sensitization Sensitization Effect (Blockade) This compound This compound ROS ROS This compound->ROS DR5_Upregulation DR5_Upregulation This compound->DR5_Upregulation mTOR_Inhibition mTOR Pathway Inactivation ROS->mTOR_Inhibition Autophagy_Induction Autophagy_Induction ROS->Autophagy_Induction Apoptosis_Induction Apoptosis_Induction ROS->Apoptosis_Induction mTOR_Inhibition->Autophagy_Induction Autophagic_Flux_Block Impaired Autophagic Flux Autophagy_Induction->Autophagic_Flux_Block Simultaneous Blockade Enhanced_Apoptosis Enhanced_Apoptosis Autophagic_Flux_Block->Enhanced_Apoptosis Sensitizes Cytoprotective_Autophagy_Loss Cytoprotective_Autophagy_Loss Autophagic_Flux_Block->Cytoprotective_Autophagy_Loss Inhibits DR5_Upregulation->Apoptosis_Induction Cytoprotective_Autophagy_Loss->Enhanced_Apoptosis

The generated diagram shows that this compound works by simultaneously inducing and blocking autophagy, creating a powerful sensitization strategy. It primarily triggers reactive oxygen species (ROS) generation, which in turn induces both apoptosis and autophagy, while also inhibiting the protective mTOR pathway [1]. Crucially, by impairing the final degradation step of autophagy (autophagic flux), it blocks a key survival mechanism for cancer cells, making them more vulnerable to apoptotic cell death [1] [4].

Experimental Data & Protocols

The table below summarizes key quantitative findings from foundational studies on this compound.

Cancer Type Experimental Model Key Findings Proposed Mechanism
Liver Cancer [1] HepG2 cells (in vitro), HCT116 xenograft (in vivo) Induced apoptosis & autophagy; inhibition of mTOR/p70S6K pathway; effects abolished by ROS scavenger (NAC). ROS-mediated apoptosis; cytoprotective autophagy induction & blockade.
Colorectal Cancer [2] HT-29 & HCT 116 cells (in vitro), HCT116 xenograft (in vivo) IC₅₀ ~0.8-1.2 μM (cancer cells) vs. ~8.55 μM (primary colon cells); induced G2/M arrest & DNA damage; suppressed tumor growth more effectively than FOLFOX with fewer side effects in vivo. Death Receptor 5 (DR5) upregulation; ROS-mediated apoptosis.

Technical Support Guide: FAQs & Troubleshooting

Here are some anticipated questions and guidance based on the researched mechanisms.

Mechanism & Strategy
  • Q1: Why is the "simultaneous induction and blockade" of autophagy an effective strategy?

    • A: Many cancers upregulate autophagy as a survival mechanism under therapeutic stress. Inducing autophagy alone may help them survive, while blocking it alone can have variable effects. By first inducing the process and then blocking the degradation step, you essentially "trap" the cell in a state where its survival pathway is activated but cannot be completed. This leads to a buildup of toxic cellular waste and ultimately triggers apoptosis [1] [4].
  • Q2: What is the role of ROS in this compound's action?

    • A: ROS acts as a critical upstream signaling molecule. This compound-induced ROS generation contributes to both apoptosis initiation and autophagy induction, while also inhibiting the mTOR pathway. The importance of ROS can be confirmed experimentally, as the use of the antioxidant N-acetyl-L-cysteine (NAC) can abolish this compound's cytotoxic effects [1] [2].
Experimental Guidance
  • Q1: How can I confirm that this compound is blocking autophagic flux in my model?

    • A: A standard method is the mCherry-GFP-LC3B tandem sensor assay.
      • Principle: GFP signal is quenched in the acidic environment of the autolysosome, while mCherry is stable. Therefore, yellow puncta (mCherry+GFP+) indicate autophagosomes or blocked fusion/degradation, while red-only puncta (mCherry+) indicate functional autolysosomes.
      • Interpretation: An increase in yellow puncta upon this compound treatment, especially when compared to controls (e.g., cells treated with a known inducer like rapamycin), suggests a blockade in autophagic degradation [4].
    • Western Blot Corroboration: Monitor levels of p62/SQSTM1 and LC3B-II. A buildup of both proteins over time suggests increased autophagosome formation coupled with a blockade in their degradation [1] [4].
  • Q2: My results show high cell death, but I cannot clearly detect apoptosis. What could be happening?

    • A: Consider these possibilities:
      • Alternative Death Pathways: Persistent, unresolved autophagy can lead to a form of programmed cell death distinct from apoptosis, known as autophagic cell death. You may need to use specific inhibitors to dissect the contribution of different pathways.
      • Senescence Induction: Some treatments, including those that disrupt autophagy, can trigger therapy-induced senescence. Check for senescence-associated beta-galactosidase (SA-β-gal) activity as an alternative outcome [4].
      • Assay Timing: The window for detecting apoptotic markers might be narrow. Perform time-course experiments to capture the peak of apoptosis.
  • Q3: The cytotoxic effect of this compound in my cell line is weak. How can I sensitize the cells?

    • A: The research suggests that the effect of this compound can be enhanced by genetically or pharmacologically inhibiting autophagy. You could combine this compound with late-stage autophagy inhibitors like Chloroquine (CQ) or Hydroxychloroquine (HCQ) to reinforce the blockade. Alternatively, targeting the FOXO3a/PUMA axis, which is a known link between autophagy inhibition and apoptosis sensitization, could be a viable strategy [5].

References

In Vivo Efficacy & Preliminary Toxicity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key in vivo studies where bigelovin's anti-tumor effects were observed, with notes on reported side effects.

Disease Model Dosing Regimen Reported Efficacy Reported Side Effects / Toxicity Notes
Colorectal Cancer (HCT 116 xenograft) [1] 20 mg/kg, intraperitoneal (i.p.) injection Significant suppression of tumor growth; more effective and with fewer side effects than FOLFOX regimen [1]. "Less side effects than conventional FOLFOX" [1].
Acute Respiratory Distress Syndrome (ARDS) [2] 1 mg/kg and 0.1 mg/kg, pre- and post-LPS challenge Ameliorated lung inflammation at 1 mg/kg, comparable to dexamethasone (5 mg/kg) [2]. No specific toxicity reported in the study; effective at very low (nanomolar) concentrations in vitro [2].
Liver Cancer (HepG2 xenograft) [3] 20 mg/kg, i.p. injection for 2 weeks Suppressed tumor growth and induced apoptosis and autophagy [3]. No significant difference in body weight between control and treatment groups [3].

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for an in vivo study with this compound? Based on existing literature, a dose of 20 mg/kg administered via intraperitoneal injection has been used repeatedly in mouse xenograft models for two-week periods without reported significant toxicity or body weight loss [1] [3]. For non-oncological inflammation models, effective doses may be lower, in the range of 0.1 to 1 mg/kg [2].

Q2: How does the toxicity of this compound compare to standard chemotherapy? One study directly compared this compound (20 mg/kg) with the FOLFOX regimen in a colorectal cancer model and concluded that this compound showed more significant tumor suppression with less side effects [1]. This suggests a potentially wider therapeutic window, though more detailed toxicological studies are needed.

Q3: What is the known mechanism of action that might relate to its safety? this compound's selectivity may be linked to its targeting of RACK1 protein and the NLRP3 inflammasome, which are key players in immune and inflammatory responses [2]. Furthermore, its potent activity at low nanomolar concentrations in some models could allow for lower, less toxic dosing [2].

Troubleshooting Guide

Issue: Lack of efficacy in your in vivo model.

  • Potential Cause 1: Incorrect dosing or route of administration.
    • Solution: Verify that the dosing regimen is appropriate for your specific model. The intraperitoneal route has been successfully used in published studies [1] [3]. Ensure the compound is properly formulated to ensure bioavailability.
  • Potential Cause 2: Model-specific resistance.
    • Solution: Confirm that the molecular target of this compound (e.g., DR5, RACK1) is relevant and expressed in your disease model. Consider conducting in vitro tests on your cell line to establish sensitivity before moving to in vivo experiments.

Issue: Observing unexpected toxicity in treated animals.

  • Potential Cause: Overdosing or formulation-related issues.
    • Solution: There is no established maximum tolerated dose (MTD) in the public literature. It is critical to conduct your own dose-range finding study. Start with a lower dose (e.g., 10 mg/kg) and gradually escalate while closely monitoring animals for signs of distress, weight loss, and changes in organ histology.

Experimental Protocols for Key Investigations

1. Protocol: Assessing In Vivo Anti-Tumor Efficacy This protocol is adapted from the studies on colorectal and liver cancer xenografts [1] [3].

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) subcutaneously injected with human cancer cells.
  • Grouping: Randomize mice into Vehicle Control, this compound Treatment, and Positive Control (e.g., FOLFOX) groups once tumors reach a palpable size (~100 mm³).
  • Dosing: Administer this compound at 20 mg/kg or your selected dose via intraperitoneal injection. A common vehicle is a solution of 1-5% DMSO in saline or PBS. Inject every two days or daily for a period of 2-3 weeks.
  • Monitoring:
    • Efficacy: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: V = (length × width²)/2.
    • Toxicity: Weigh animals every other day to monitor for systemic toxicity. Observe for signs of lethargy, ruffled fur, or reduced activity.
  • Endpoint Analysis: Harvest tumors and weigh them. Process tissues for immunohistochemistry (IHC) or Western blot analysis to confirm mechanistic effects (e.g., cleavage of caspases, upregulation of DR5).

2. Protocol: Confirming Mechanism via Western Blot This protocol can be used to validate this compound's activity on its known targets in excised tumor tissues [1] [4].

  • Sample Preparation: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at constant voltage.
  • Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
    • Key Antibodies: Death Receptor 5 (DR5), Cleaved Caspase-3, Cleaved PARP, IKK-β, p-IκBα, or NLRP3.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system. Use GAPDH or β-actin as a loading control.

Mechanism of Action Visualizations

The diagrams below illustrate the two primary, well-documented signaling pathways through which this compound induces its anti-cancer and anti-inflammatory effects.

Diagram 1: this compound's Anti-Cancer Apoptosis Pathway

G This compound This compound DR5 DR5 This compound->DR5 Upregulates ROS ROS This compound->ROS Increases Caspase-8 Caspase-8 DR5->Caspase-8 Activates Caspase-9 Caspase-9 ROS->Caspase-9 Activates DNA Damage DNA Damage ROS->DNA Damage Causes Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates PARP Cleavage PARP Cleavage Caspase-3/7->PARP Cleavage Executes Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis PARP Cleavage->Apoptosis Leads to G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest DNA Damage->G2/M Cell Cycle Arrest Induces

Diagram 2: this compound's Anti-Inflammation Pathway

G This compound This compound RACK1 RACK1 This compound->RACK1 Covalently Binds Inflammatory Signal Inflammatory Signal NLRP3 Oligomerization NLRP3 Oligomerization Inflammatory Signal->NLRP3 Oligomerization RACK1->NLRP3 Oligomerization Promotes (Blocked) Active NLRP3 Inflammasome Active NLRP3 Inflammasome NLRP3 Oligomerization->Active NLRP3 Inflammasome Caspase-1 Caspase-1 Active NLRP3 Inflammasome->Caspase-1 Activates pro-IL-1β pro-IL-1β Caspase-1->pro-IL-1β Cleaves pro-IL-18 pro-IL-18 Caspase-1->pro-IL-18 Cleaves Mature IL-1β Mature IL-1β pro-IL-1β->Mature IL-1β Mature IL-18 Mature IL-18 pro-IL-18->Mature IL-18 Inflammation Inflammation Mature IL-1β->Inflammation Drives Mature IL-18->Inflammation Drives

Key Takeaways and Future Directions

To summarize the current knowledge:

  • Promising Therapeutic Window: At efficacious doses (20 mg/kg for cancer), this compound shows fewer side effects than standard chemotherapeutics like FOLFOX [1].
  • Weight Stability as a Proxy: The lack of significant body weight change in treated animals is a positive preliminary indicator of systemic tolerance [3].
  • Multiple Mechanisms: Its action through DR5/ROS-mediated apoptosis in cancer and RACK1/NLRP3-mediated inhibition in inflammation provides a rationale for its efficacy and selectivity [1] [2].

For future investigations, it is essential to conduct formal toxicology studies, including maximum tolerated dose (MTD) determination, hematological and clinical chemistry analysis, and detailed histopathological examination of major organs after repeated dosing.

References

Bigelovin reactive oxygen species measurement troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin, Apoptosis, and ROS: The Core Mechanism

The anti-tumor activity of this compound against colorectal cancer is achieved by inducing apoptosis through the upregulation of Death Receptor 5 (DR5) and an increase in reactive oxidative species (ROS) [1].

Research on human colorectal cancer cells (HT-29 and HCT 116) has demonstrated that this compound treatment triggers a cascade of events. It causes DNA damage and leads to cell cycle arrest at the G2/M phase. A key action is the upregulation of Death Receptor 5 (DR5), a cell surface receptor that can initiate the external pathway of apoptosis [1].

Simultaneously, this compound increases intracellular ROS levels. The compound's structure, which contains α, β-unsaturated ketone moieties, is thought to be responsible for this ROS generation. This elevated ROS contributes to the initiation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases and cell death [1].

The diagram below summarizes this mechanism and a general experimental workflow for verification.

G cluster_workflow General Experimental Workflow This compound This compound ROS_Increase Increased ROS This compound->ROS_Increase DR5_Upregulation DR5 Upregulation This compound->DR5_Upregulation DNA_Damage DNA Damage ROS_Increase->DNA_Damage Apoptosis Apoptosis (Caspase Activation) ROS_Increase->Apoptosis DR5_Upregulation->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Cell_Treatment Treat CRC cells with this compound Measure_ROS Measure ROS (e.g., with probes) Cell_Treatment->Measure_ROS Assess_DR5 Assess DR5 expression (Western Blot, Flow Cytometry) Cell_Treatment->Assess_DR5 Analyze_Apoptosis Analyze Apoptosis Markers (e.g., Caspase activation, Annexin V) Measure_ROS->Analyze_Apoptosis Assess_DR5->Analyze_Apoptosis

ROS Measurement: Challenges & Guidelines

Measuring ROS is methodologically challenging. The term "ROS" covers a wide range of species with different reactivities and half-lives, making specific detection difficult. Many common assays and probes are prone to artifacts and lack specificity [2] [3] [4].

The table below summarizes the properties and key considerations for common ROS molecules.

ROS Species Key Characteristics Primary Generation Method in Labs Key Measurement Consideration
Superoxide (O₂•⁻) Moderately reactive; short-lived; can generate H₂O₂ Hypoxanthine-Xanthine Oxidase system; redox-cycling compounds (e.g., paraquat) [2] [5] Difficult to detect specifically; many assays are not specific [3].
Hydrogen Peroxide (H₂O₂) Less reactive; important signaling molecule; longer-lived Cellular expression of d-amino acid oxidase; glucose oxidase [2] Does not directly oxidize common probes like DCFH₂; reaction often requires peroxidase, which can be a source of artifact [4].
Hydroxyl Radical (HO•) Extremely reactive; very short-lived; causes widespread damage Fenton reaction (H₂O₂ + Fe²⁺) [6] Reacts instantly with any nearby molecule; cannot be measured quantitatively in biological systems; "scavengers" are ineffective [2] [3].

Choosing and Troubleshooting Your Assay

Here are answers to common questions regarding the selection and use of ROS detection methods.

FAQ 1: Which probe should I use to detect superoxide specifically in mitochondria? For mitochondrial superoxide, MitoSOX Red is a more specific choice than general dyes like DCFH-DA. It is designed to localize to mitochondria due to its cationic triphenylphosphonium group. Most importantly, its oxidation product by superoxide has a distinct fluorescence excitation peak at ~400 nm, which helps distinguish the signal from interference by other ROS or cellular components [5]. Always use the 400 nm excitation/590 nm emission parameters for specific detection.

FAQ 2: Why is my DCFH-DA assay giving inconsistent or high background signals? The DCFH-DA assay, while popular, is notoriously problematic [3] [4]. The main issues and solutions are:

  • Lack of Specificity: DCFH is oxidized by a wide range of ROS/RNS (e.g., peroxynitrite, hydroxyl radicals) and not directly by H₂O₂. The assay often requires cellular peroxidases, so changes in peroxidase activity can be misinterpreted as changes in ROS [3] [4].
  • Photo-oxidation & Auto-oxidation: The probe itself is light-sensitive and can auto-oxidize, leading to high background. Always prepare and incubate the probe in the dark and use freshly made solutions [7] [4].
  • Redox Cycling & Artifacts: The oxidized product (DCF) can itself redox cycle, amplifying the signal in a non-biological manner and leading to overestimation of ROS [4].

FAQ 3: What are the best practices for using any fluorescent ROS probe?

  • Include Proper Controls: Always run unstained cells, untreated stained cells, and a positive control (e.g., cells treated with PMA). For inhibitor studies, include a control for the inhibitor itself [7].
  • Avoid Over-interpretation: Treat most probe signals as an indicator of a general disturbance in cellular redox state, not as proof of a specific ROS being produced [4].
  • Corroborate with Other Methods: Where possible, support your findings with other techniques, such as measuring specific biomarkers of oxidative damage or using genetically encoded sensors [2] [8].

References

Bigelovin covalent binding site identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Established Covalent Binding Sites of Bigelovin

The table below summarizes the specific protein targets and binding sites of this compound identified in recent studies.

Target Protein Binding Site Binding Type Functional Consequence Experimental Evidence Citation
RACK1 Cysteine 168 (Cys168) Covalent, Irreversible Inhibits RACK1-mediated NLRP3 oligomerization and inflammasome activation [1] [2]. isoTOP-ABPP Chemoproteomics [1] [2] [1] [2]
Thioredoxin Reductase (TrxR) Sec498 (Selenocysteine residue) Covalent Inhibits TrxR activity, disrupting cellular redox homeostasis [3]. Enzyme activity assays, Analysis of Trx oxidation state [3] [3]
Glutathione (GSH) α-alkene-γ-lactone moiety Covalent, Irreversible Depletes cellular glutathione, leading to oxidative stress [3]. Measurement of GSH/GSSG ratio, total thiols, ROS levels [3] [3]

Experimental Protocols for Binding Site Identification

Here are detailed methodologies for the key experiments used to identify this compound's binding sites.

Chemoproteomic Profiling using isoTOP-ABPP

This method identifies cysteine residues targeted by this compound across the proteome [1] [2].

  • Cell Lysis and Preparation: Lyse cells of interest (e.g., macrophages) in a non-denaturing buffer.
  • Protein Profiling:
    • Divide the protein lysate into two portions.
    • Treat one portion with this compound and the other with a DMSO vehicle control.
  • Click Chemistry Reaction: After incubation, conjugate a cleavable biotin-azide tag to the this compound-modified proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Streptavidin Enrichment: Incubate the labeled lysates with streptavidin beads to capture biotin-tagged proteins.
  • On-Bead Digestion: Wash the beads and digest the captured proteins with trypsin.
  • Elution and Isotope Tagging: Elute the bound peptides. The isoTOP-ABPP protocol uses isotopic light (for the this compound-treated sample) and heavy (for the control sample) tags to label the peptides.
  • LC-MS/MS Analysis: Analyze the labeled peptides by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Data Analysis: Identify peptides enriched in the this compound-treated sample. A reduced heavy-to-light peptide ratio indicates a cysteine residue directly modified by this compound [1] [2].
Functional Assay for TrxR Inhibition

This protocol measures this compound's direct effect on Thioredoxin Reductase activity [3].

  • Reaction Setup: In a suitable buffer, incubate recombinant TrxR enzyme with this compound.
  • DTNB Assay: The activity of TrxR is measured using a standard DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] assay.
    • TrxR reduces DTNB, producing the yellow compound 2-nitro-5-thiobenzoic acid (TNB).
    • The rate of TNB formation, measured by absorbance at 412 nm, is proportional to TrxR activity.
  • Kinetic Analysis: Compare the rate of DTNB reduction in this compound-treated samples against a vehicle control. A decreased rate confirms TrxR inhibition.
  • Cellular Validation: In cell-based experiments (e.g., fibrosarcoma cells), you can further validate this by measuring the accumulation of oxidized Thioredoxin (Trx) and the decrease in reduced Trx using Western blot analysis [3].

Common Challenges & Troubleshooting Guide

The table below outlines frequent issues and solutions in this compound binding site research.

Challenge Possible Cause Troubleshooting Steps Preventive Measures
Low Signal in Chemoproteomics Low this compound concentration; insufficient enrichment. Perform dose-response modification; optimize click chemistry and streptavidin wash stringency [4]. Use a fresh, soluble this compound stock; confirm warhead reactivity with glutathione (GSH) in a pilot assay [3].
Off-target Binding High, non-physiological this compound concentration; highly reactive warhead. Use lower, more physiologically relevant concentrations in functional assays [1]. Profile intrinsic residue reactivity with computational tools before experiments [4].
Difficulty Linking Binding to Phenotype Binding may not be functionally consequential. Use orthogonal assays (e.g., Trx oxidation after TrxR binding) [3]; employ structurally similar but inactive analogs as negative controls. Design experiments where binding site mutation (e.g., C168A RACK1) abolishes both this compound effect and phenotype [1].
Compound Degradation or Solubility - - Prepare fresh stock solutions in appropriate solvents (e.g., DMSO) and verify compound integrity by LC-MS before use.

This compound Signaling Pathways

The following diagrams illustrate the key mechanistic pathways through which this compound exerts its effects, based on the latest research.

This compound Inhibits NLRP3 Inflammasome Activation

G Stimulus Inflammatory Stimulus RACK1 RACK1 Protein Stimulus->RACK1 NLRP3_Active NLRP3 Oligomer (Active Conformation) RACK1->NLRP3_Active Promotes This compound This compound This compound->RACK1 Covalently binds Cys168 & Blocks Interaction NLRP3_Inactive NLRP3 Monomer (Inactive State) This compound->NLRP3_Inactive Prevents oligomerization Inflammasome Active NLRP3 Inflammasome NLRP3_Active->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis

This compound Disrupts Cellular Redox Homeostasis

G This compound This compound GSH Glutathione (GSH) This compound->GSH Covalently binds & depletes pool TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Covalently inhibits at Sec498 RedoxImbalance Redox Homeostasis Disruption GSH->RedoxImbalance TrxR->RedoxImbalance OxidativeStress Oxidative Stress (↑ ROS) Apoptosis Mitochondrial Apoptosis in Fibrosarcoma OxidativeStress->Apoptosis RedoxImbalance->OxidativeStress

Key Technical Considerations for Researchers

  • Warhead Chemistry: this compound's α-alkene-γ-lactone moiety is a key reactive group [5]. Understanding its intrinsic reactivity is crucial for interpreting chemoproteomic data and anticipating off-target effects [4].
  • Target Validation: A identified binding site is not necessarily functionally relevant. Always combine chemoproteomic discovery with orthogonal functional assays to confirm that binding to a specific site (e.g., RACK1 Cys168) translates to the observed phenotypic outcome (e.g., inhibition of IL-1β release) [1] [2].
  • Cellular Context Matters: this compound's effects are highly context-dependent. It induces apoptosis in fibrosarcoma by disrupting redox balance [3], while in inflammatory diseases, its primary role is to block the NLRP3 inflammasome [1]. Your experimental model will significantly influence the results.

References

Known Efficacy Data & Experimental Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vivo efficacy data, which can serve as a starting point for pharmacokinetic and formulation studies.

Cancer Model Reported Dosing Regimen Efficacy Outcome Key Findings
Liver Cancer (HepG2 xenograft) [1] 5, 10, and 20 mg/kg Significant tumor growth suppression in a dose-dependent manner. Induced apoptosis and autophagy with low systemic toxicity.
Colorectal Cancer (HCT116 xenograft) [2] 20 mg/kg Suppressed tumor growth (approx. 30% volume, 60% weight reduction). Showed more significant tumor suppression and fewer side effects than FOLFOX regimen.
Orthotopic Colon Cancer (Metastasis model) [3] 1 mg/kg Inhibited liver and lung metastasis. Interfered with IL-6/STAT3 and cofilin pathways.

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might face when working with Bigelovin.

Q1: The solubility of this compound in aqueous solutions is poor. How can this be improved for in vivo studies?

  • Challenge: this compound is a sesquiterpene lactone, a class of compounds often characterized by low water solubility, which can hinder its application in biological systems.
  • Solution: Employ pharmaceutical formulation techniques.
    • Use of Co-solvents: Begin by testing biocompatible co-solvents like ethanol, PEG-400, or Cremophor EL. A common vehicle is a mixture of 10% DMSO, 40% PEG-300, and 50% saline, but this requires empirical optimization for this compound.
    • Advanced Drug Delivery Systems: For better efficacy and potential pharmacokinetic improvement, develop nano-formulations. These include:
      • Liposomes: Phospholipid vesicles that encapsulate hydrophobic drugs.
      • Polymeric Nanoparticles: Using materials like PLGA (poly(lactic-co-glycolic acid)) to encapsulate the compound.
      • Micelles: Self-assembling structures of amphiphilic copolymers.

Q2: We have confirmed in vitro activity, but in vivo efficacy is inconsistent. What could be the cause?

  • Challenge: Inconsistent in vivo results often point to poor bioavailability due to rapid metabolism or clearance.
  • Solution: Initiate a systematic ADME profiling study.
    • Metabolic Stability Assay: Incubate this compound with liver microsomes (human and from relevant animal models) and identify metabolites using LC-MS/MS. This will reveal how quickly it is metabolized.
    • Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins using methods like equilibrium dialysis, as this affects its volume of distribution and free concentration.
    • Caco-2 Permeability Assay: Assess its ability to passively diffuse across intestinal epithelial cells to predict oral absorption.

Q3: The α-methylene-γ-lactone group in this compound is highly reactive. How does this impact its mechanism and optimization?

  • Challenge: This group can react with nucleophilic thiol groups (e.g., in cysteine residues of proteins), which is central to its biological activity but may also lead to off-target effects or toxicity [3].
  • Solution:
    • Understand SAR: Recognize that this moiety is essential for cytotoxic activity. Saturation of this double bond is known to significantly reduce activity [3].
    • Targeted Delivery: To improve the therapeutic window, focus on targeted delivery systems (like ligand-conjugated nanoparticles) that maximize drug delivery to tumor tissue while minimizing systemic exposure.
    • Pro-drug Approach: Explore developing a pro-drug where the lactone ring is temporarily masked to improve stability and reduce off-target interactions during circulation, which is then activated specifically in the tumor microenvironment.

Proposed Experimental Workflows

To address the lack of pharmacokinetic data, the following experimental protocols are recommended.

1. Protocol for Assessing Metabolic Stability

Objective: To determine the in vitro half-life and intrinsic clearance of this compound.

  • Preparation: Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
  • Reaction Initiation: Start the reaction by adding NADPH (co-factor) and this compound (e.g., 1 µM final concentration).
  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with an equal volume of ice-cold acetonitrile.
  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
  • Data Calculation: Plot the natural logarithm of the percent parent remaining versus time. The slope is used to calculate the in vitro half-life, which can be scaled to estimate intrinsic clearance.

The following diagram visualizes this multi-step workflow:

metabolic_workflow start Prepare Liver Microsomes & this compound step1 Initiate Reaction with NADPH start->step1 step2 Incubate at 37°C & Aliquot at Time Points step1->step2 step3 Quench Reaction with ACN step2->step3 step4 Centrifuge & Analyze via LC-MS/MS step3->step4 step5 Calculate Half-life and Clearance step4->step5

2. Protocol for Developing a Nano-Formulation

Objective: To develop and characterize a PLGA nanoparticle formulation of this compound to enhance its solubility and stability.

  • Formulation: Prepare this compound-loaded PLGA nanoparticles using a single or double emulsion-solvent evaporation method.
  • Characterization:
    • Particle Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS).
    • Drug Loading and Encapsulation Efficiency: Determine by dissolving a known amount of nanoparticles in acetonitrile, analyzing via HPLC, and calculating using standard formulas.
  • In Vitro Release: Dialyze the nanoparticle suspension against a release buffer (e.g., PBS with 0.5% Tween 80) at 37°C. Sample the release medium at intervals and quantify the released this compound using HPLC.

The relationship between formulation factors and their outcomes is complex, as shown below:

formulation_strategy cluster_factors Input Parameters cluster_outcomes Output Results factor Formulation Factors f1 Polymer MW & Lactide/Glycolide Ratio f2 Drug-to-Polymer Ratio f3 Surfactant Type/Concentration f4 Homogenization Speed/Time outcome Characterization Outcomes o1 Particle Size & PDI f1->o1 o5 Release Profile f1->o5 o3 Encapsulation Efficiency (%) f2->o3 o4 Drug Loading (%) f2->o4 f3->o1 o2 Zeta Potential f3->o2 f4->o1 f4->o3

Proposed Mechanism of Action & Bioanalysis Pathway

Based on current literature, this compound's activity is closely tied to Reactive Oxygen Species (ROS) generation. A simplified pathway connecting its administration to its effects and analysis is depicted below. This can guide your investigation into its mechanism and the development of bioanalytical methods.

bigelovin_pathway admin This compound Administration event Induces ROS Generation admin->event analysis Bioanalysis: LC-MS/MS for PK admin->analysis Requires effect1 Inhibits mTOR Pathway event->effect1 Leads to effect2 Upregulates Death Receptor 5 event->effect2 Leads to outcome Induces Apoptosis & Autophagy effect1->outcome effect2->outcome

References

Bigelovin vs FOLFOX chemotherapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles at a Glance

Feature Bigelovin FOLFOX Regimen
Nature/Composition Natural sesquiterpene lactone (single molecule) [1] [2] Combination chemotherapy (Folinic acid, Fluorouracil, Oxaliplatin) [3]
Primary Mechanism of Action Induction of apoptosis via DR5 upregulation and ROS increase; inhibition of IL-6/STAT3 signaling pathway; anti-angiogenic activity [1] [2]. Cytotoxic combination that inhibits DNA synthesis and replication, leading to cell death in rapidly dividing cells [3].
Reported Efficacy (Preclinical/Clinical) Suppressed orthotopic colorectal tumor growth and metastasis in mouse models [2]; showed more significant tumor suppression than FOLFOX in one HCT-116 xenograft model [1]. Established clinical efficacy in multiple cancers (colon, gastric, ovarian) [4] [5] [6]; e.g., 3-year disease-free survival of 82.9% in stage III/II colon cancer [5].
Key Reported Safety & Toxicity Appeared to have less severe side effects than FOLFOX in a single mouse study [1]. Profile is not fully defined. Well-documented toxicity: neutropenia, peripheral sensory neuropathy, nausea, fatigue, etc. [3] [5].

Detailed Experimental Data and Protocols

To aid in the evaluation of the existing research, here is a detailed breakdown of the key studies and their methodologies.

1. This compound in Colorectal Cancer Models The following data is primarily derived from a 2017 study by Li et al. [1].

  • Experimental Model: Human colorectal cancer cell lines (HT-29 and HCT 116) and an HCT-116 xenograft model in nude mice.
  • Dosage:
    • In vitro: Varying concentrations (0.037 to 9 μM) for 24, 48, and 72 hours.
    • In vivo: 20 mg/kg, administered via intraperitoneal injection.
  • Key Efficacy Findings:
    • Cytotoxicity and Apoptosis: Induced cytotoxicity in a time- and dose-dependent manner. Activated caspases 3, 7, 8, and 9, and increased cleavage of PARP, confirming apoptosis [1].
    • Cell Cycle Arrest: Caused G2/M phase arrest in both HT-29 and HCT 116 cells [1].
    • In Vivo Tumor Suppression: In the HCT-116 xenograft model, this compound (20 mg/kg) showed more significant tumor suppression than the FOLFOX treatment used in the same study [1].
  • Proposed Mechanism: The anti-tumor activity was linked to the upregulation of Death Receptor 5 (DR5) and an increase in intracellular Reactive Oxygen Species (ROS) [1]. A subsequent 2018 study also indicated that its suppression of orthotopic tumor growth and metastasis involves the IL-6/STAT3 pathway [2].

This proposed mechanism of action for this compound can be visualized in the following pathway:

G This compound This compound DR5_Upregulation DR5 Upregulation This compound->DR5_Upregulation ROS_Increase ROS Increase This compound->ROS_Increase IL6_STAT3_Inhibition Inhibition of IL-6/STAT3 Pathway This compound->IL6_STAT3_Inhibition Caspase_Activation Caspase-8 Activation DR5_Upregulation->Caspase_Activation ROS_Increase->Caspase_Activation Anti_Angiogenesis Anti-angiogenic Effects IL6_STAT3_Inhibition->Anti_Angiogenesis Metastasis_Suppression Suppression of Metastasis IL6_STAT3_Inhibition->Metastasis_Suppression Apoptosis Apoptosis Caspase_Activation->Apoptosis

2. FOLFOX in Clinical and Preclinical Settings The efficacy and toxicity of FOLFOX are well-documented across various cancers.

  • Regimen Composition: The typical FOLFOX-4 regimen consists of:
    • Oxaliplatin: 85 mg/m² as a 2-hour infusion on Day 1.
    • Leucovorin (Folinic Acid): 200 mg/m² as a 2-hour infusion on Day 1.
    • Fluorouracil (5-FU): 400 mg/m² bolus on Day 1, followed by 600 mg/m² as a 22-hour continuous infusion on Days 1 and 2. Cycles are repeated every 2-3 weeks [4] [3] [5].
  • Key Efficacy Findings:
    • Colon Cancer: In a study of 82 patients with stage III/high-risk stage II colon cancer, adjuvant FOLFOX resulted in a 3-year disease-free survival rate of 82.9% [5].
    • Gastric Cancer: As neoadjuvant chemotherapy, FOLFOX6 showed a clinical response rate of 47.9% and was better tolerated than a DCF regimen, with fewer cases of severe nausea and leukopenia [6].
    • Ovarian Cancer: In heavily pretreated patients with recurrent epithelial ovarian cancer, the FOLFOX-4 regimen showed a disease control rate and was deemed a feasible salvage therapy [4].
  • Toxicity Profile: The toxicity is multi-faceted. Common grade 3-4 adverse events include neutropenia, anemia, thrombocytopenia, fatigue, nausea, vomiting, and peripheral sensory neuropathy [4] [3] [5].

Research Implications and Future Directions

The data positions this compound as a promising natural compound for early-stage drug development, with a distinct mechanism of action from conventional chemotherapy. Its potential to overcome chemoresistance and its multi-targeted approach (pro-apoptotic, anti-metastatic, anti-angiogenic) make it a compelling candidate for further investigation.

However, it is critical to note that the favorable comparison to FOLFOX comes from a single animal study [1]. In contrast, FOLFOX is a clinically validated, first-line standard of care for several cancers, with decades of evidence supporting its efficacy and a well-managed safety profile [3] [5].

Recommended Research Pathway for this compound:

  • Mechanism Elucidation: Further confirm the primary molecular targets and signaling pathways.
  • ADME/Toxicology Studies: Conduct formal pharmacokinetic and toxicity studies in higher-order animals.
  • Combination Strategies: Explore potential synergistic effects of this compound with standard chemotherapies like FOLFOX.
  • Analogue Development: Optimize the compound's structure to improve potency and reduce potential toxicity.

References

Bigelovin compared to ergolide anti-cancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Primary Targets

The anti-cancer effects of both compounds are largely mediated by their interaction with key signaling pathways that control cell survival and death. The table below summarizes their primary molecular mechanisms.

Feature Bigelovin Ergolide
Primary Reported Sources Inula helianthus-aquatica, Inula hupehensis [1] [2] [3] Inula britannica, Inula oculus-christi [4] [5] [6]

| Key Signaling Pathways Targeted | STAT3/JAK2 Inhibition: Inactivates JAK2 kinase, suppressing STAT3 signaling [1] [7].

Death Receptor 5 (DR5) Upregulation: Activates the extrinsic apoptosis pathway [2].

ROS Generation: Induces reactive oxygen species, leading to DNA damage and cell death [2] [3].

mTOR Inhibition: Inhibits mTOR pathway, inducing autophagy and apoptosis [3]. | NF-κB Inhibition: Suppresses NF-κB activation, reducing pro-survival gene expression [4] [6].

ROS Generation: Triggers ROS-dependent apoptosis and cell cycle arrest [5].

Cell Cycle Arrest: Induces G0/G1 phase arrest in leukemic cells [5]. | | Core Functional Groups | Features two α,β-unsaturated ketone moieties, which can react with thiol groups in proteins (e.g., on JAK2), leading to inactivation [1] [2]. | Contains a highly reactive α-methylene-γ-lactone moiety, which can covalently bind to cysteine residues in target proteins like those in the NF-κB pathway [4] [8]. |

The interplay of these mechanisms can be visualized in the following simplified signaling pathway diagrams.

bigelovin_pathway This compound Anti-Cancer Signaling Pathway This compound This compound Inactivate JAK2 Inactivate JAK2 This compound->Inactivate JAK2  Covalent Binding ↑ DR5 Expression ↑ DR5 Expression This compound->↑ DR5 Expression ↑ ROS Generation ↑ ROS Generation This compound->↑ ROS Generation Inhibit STAT3 Inhibit STAT3 Inactivate JAK2->Inhibit STAT3 Activate Caspase-8 Activate Caspase-8 ↑ DR5 Expression->Activate Caspase-8 DNA Damage DNA Damage ↑ ROS Generation->DNA Damage Inhibit mTOR Inhibit mTOR ↑ ROS Generation->Inhibit mTOR ↓ Pro-survival Genes ↓ Pro-survival Genes Inhibit STAT3->↓ Pro-survival Genes Activate Effector Caspases Activate Effector Caspases Activate Caspase-8->Activate Effector Caspases Activate Caspase-9 Activate Caspase-9 DNA Damage->Activate Caspase-9 Activate Caspase-9->Activate Effector Caspases Apoptosis Apoptosis Activate Effector Caspases->Apoptosis Induce Autophagy Induce Autophagy Inhibit mTOR->Induce Autophagy

ergolide_pathway Ergolide Anti-Cancer Signaling Pathway Ergolide Ergolide Inhibit NF-κB Inhibit NF-κB Ergolide->Inhibit NF-κB  Covalent Binding ↑ ROS Generation ↑ ROS Generation Ergolide->↑ ROS Generation ↓ Pro-survival Genes ↓ Pro-survival Genes Inhibit NF-κB->↓ Pro-survival Genes DNA Damage DNA Damage ↑ ROS Generation->DNA Damage Induce Autophagy Induce Autophagy ↑ ROS Generation->Induce Autophagy G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest ↓ Pro-survival Genes->G0/G1 Cell Cycle Arrest Activate Effector Caspases Activate Effector Caspases G0/G1 Cell Cycle Arrest->Activate Effector Caspases Activate Caspase-9 Activate Caspase-9 DNA Damage->Activate Caspase-9 Activate Caspase-9->Activate Effector Caspases Apoptosis Apoptosis Activate Effector Caspases->Apoptosis

Experimental Evidence and Anti-Cancer Efficacy

The anti-cancer potential of both compounds has been evaluated across a range of in vitro and in vivo models. Key experimental findings are summarized below.

Cancer Type / Model This compound (Findings) Ergolide (Findings)

| Colorectal Cancer | In vitro (HT-29, HCT 116 cells): Induced apoptosis, caused G2/M arrest, ↑ DR5, ↑ ROS. IC₅₀: ~0.8-1.2 μM (48 h) [2]. In vivo (HCT 116 xenograft): 20 mg/kg suppressed tumor growth, comparable to FOLFOX with fewer side effects [2]. | Information not prominently featured in the available search results. | | Liver Cancer | In vitro (HepG2, SMMC-7721 cells): Induced apoptosis & autophagy via ROS-mediated mTOR inhibition. Selective over normal liver cells (LO2, LX2) [3]. In vivo (HepG2 xenograft): 20 mg/kg suppressed tumor growth [3]. | Information not prominently featured in the available search results. | | Leukemia | In vitro: Induced apoptosis in U937 cells [1]. | In vitro (ALL cell lines): Induced ROS-dependent apoptosis and G0/G1 cell cycle arrest. Potentiated vincristine cytotoxicity [5]. | | Other Cancers | Inhibited STAT3 in A549 (lung), MDA-MB-468 (breast), HeLa (cervix) cells. IC₅₀ for STAT3 inhibition: 3.37 μM [1]. | Induced apoptosis in Jurkat T-cells [4]. Reduced survival of metastatic uveal melanoma cells (OMM2.5) in vitro and in zebrafish xenograft models [6]. | | Key Experimental Readouts | • Caspase-3/7/8/9 activation • PARP cleavage • ↑ DR5 protein level • ROS detection • Cell cycle analysis (G2/M arrest) • Western blot (p-JAK2, p-STAT3) [1] [2] [3] | • Caspase activation • ROS detection (blocked by NAC) • Cell cycle analysis (G0/G1 arrest) • Autophagy induction (Acridine Orange) • NF-κB DNA binding assay [4] [5] |

Safety, Selectivity, and Research Implications

  • Selectivity and Safety Profiles: Both compounds demonstrate a degree of selectivity for cancer cells over normal cells. Studies note that this compound showed less cytotoxicity toward primary human colon cells and normal liver cell lines [2] [3], while ergolide did not cause significant hemolysis or cytotoxicity against non-tumorous cells [5].
  • Research Gaps and Future Directions: Current evidence is primarily from pre-clinical models. A significant challenge for both compounds is their reactive functional groups, which can lead to non-specific activity and potential toxicity [8]. Future research should focus on:
    • Designing analogs that retain potency but improve specificity.
    • Exploring their efficacy in combination with standard chemotherapeutic agents, as seen with ergolide and vincristine [5].
    • Conducting more comprehensive in vivo toxicological and pharmacokinetic studies.

References

Bigelovin STAT3 inhibition versus other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data for Bigelovin

For researchers seeking to replicate or evaluate these findings, here is a summary of the key experimental protocols and data from the primary studies on this compound.

Table: Key Experimental Data for this compound

Experimental Aspect Detailed Methodology & Findings

| STAT3 Activation Assay | Cell Model: HepG2 cells stably transfected with a STAT3-responsive luciferase reporter (HepG2/STAT3) [1] [2]. Protocol: Cells treated with this compound (1-50 μmol/L) for 1 hour, followed by stimulation with IL-6 (10 ng/mL) for 5 hours. Luciferase activity was measured to quantify STAT3-dependent transcription [1]. Result: Dose-dependent inhibition with an IC₅₀ of 3.37 μmol/L [1] [2]. | | JAK2 Kinase Activity Assay | Protocol: In vitro kinase assays were performed to directly measure JAK2 enzymatic activity in the presence of this compound [1] [2]. Result: Direct inhibition of JAK2 kinase activity with an IC₅₀ of 44.24 μmol/L [1] [2]. | | Mechanism of Action Study | Protocol: Cells were pretreated with thiol-containing compounds DTT (500 μmol/L) or GSH (500 μmol/L) before this compound application. LC-MS analysis was used to study the compound's reaction with cysteine residues [1] [2]. Result: DTT and GSH eliminated this compound's inhibitory effects. LC-MS suggested this compound covalently binds to cysteine residues on JAK2, leading to its inactivation [1] [2]. | | Cytotoxicity & Apoptosis Assay | Cell Models: Panel of 10 human cancer cell lines, including HeLa, A549, MDA-MB-468, and various leukemia cells [1] [2]. Protocol: Cell viability measured using MTT assay. Apoptosis detected via Western blotting for PARP cleavage and using an Annexin V-FITC apoptosis detection kit [1] [2]. Result: Suppressed cell viability and induced apoptosis, with greater effects in cell lines possessing constitutively activated STAT3 [1] [2]. |

Research Context and Considerations

  • Dual-Activity Lead Compound: Recent preprint research identifies that this compound also covalently binds to RACK1, inhibiting the NLRP3 inflammasome at nanomolar ranges (IC₅₀ of 46.0 nM in mouse BMDMs) [3]. This suggests this compound is a multi-target agent for inflammation and cancer.
  • STAT3 Inhibitor Landscape: The STAT3 inhibitor market is emerging with only one approved drug (Golotimod) and over 20 candidates in clinical trials [4]. Major development challenges include demonstrating efficacy, safety, and favorable pharmacokinetics [5] [4].

Conclusion for Researchers

This compound is a mechanistically distinct natural product inhibitor. Its covalent inactivation of JAK2 offers a different approach compared to direct STAT3 inhibitors. Its dual activity against JAK2/STAT3 and NLRP3 makes it an interesting lead for inflammatory diseases and cancer. However, the covalent binding mechanism requires careful evaluation for potential off-target effects.

The following diagram maps the core JAK2/STAT3 signaling pathway and the primary mechanism by which this compound inhibits it.

G IL6 Cytokine (e.g., IL-6) Receptor Cytokine Receptor IL6->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3_Inactive STAT3 (Inactive) JAK2->STAT3_Inactive Phosphorylates STAT3_Active STAT3 Phosphorylated (Active Dimer) STAT3_Inactive->STAT3_Active Nucleus Nucleus STAT3_Active->Nucleus TargetGene Target Gene Expression (Proliferation, Survival) Nucleus->TargetGene This compound This compound This compound->JAK2 Covalently binds & Inactivates

References

Bigelovin ROS induction compared to similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of ROS Induction and Anti-Cancer Action

The table below compares how Bigelovin and other representative natural compounds induce Reactive Oxygen Species (ROS) and exert anti-cancer effects.

Compound Source Primary ROS-Related Mechanism Key Downstream Effects Experimental Models
This compound Inula helianthus aquatica (Sesquiterpene lactone) General increase in intracellular ROS [1] [2]. Induces apoptosis via DR5 upregulation and caspase activation; triggers protective autophagy via mTOR inhibition; causes DNA damage and G2/M cell cycle arrest [1] [2]. Human liver cancer (HepG2) and colorectal cancer (HT-29, HCT 116) cell lines; HCT 116 xenograft mouse model [1] [2].
Ellagic Acid Various fruits and nuts (Polyphenolic compound) Selective increase in mitochondrial ROS in cancerous B-lymphocytes [3]. Induces mitochondrial permeability, cytochrome c release, and caspase-3 activation, leading to selective apoptosis in cancer cells [3]. B-lymphocytes from Chronic Lymphocytic Leukemia (CLL) patients and healthy individuals; isolated mitochondria [3].
Menadione Synthetic Vitamin K analogue (Quinone) Catalyzes superoxide (O₂⁻) generation within mitochondria by transferring electrons from Complex I directly to oxygen [4]. Primarily triggers the Integrated Stress Response; induces cell damage and death [4]. HEK293T cell line [4].

Experimental Evidence for this compound

The anti-cancer effects of this compound are supported by the following key experimental data:

1. Cytotoxicity and Anti-Proliferation

  • Cell Viability (MTT Assay): this compound inhibited the growth of human colorectal cancer HT-29 and HCT 116 cells with IC₅₀ values of approximately 0.8 to 1.2 μM after 48 hours of treatment. It demonstrated greater potency and selectivity compared to 5-Fluorouracil (5-Fu) and cisplatin, showing less sensitivity in primary human colon cells [2].
  • Clonogenic Assay: Treatment with this compound significantly reduced the ability of cancer cells to form colonies, indicating it inflicts lethal and sub-lethal damage that impairs long-term proliferative capacity [2].

2. Induction of Apoptosis

  • Flow Cytometry (Annexin V/PI Staining): this compound treatment resulted in a dose- and time-dependent increase in both early and late apoptotic cells. For example, in HCT 116 cells, the percentage of apoptotic cells (early and late) rose from about 5% in the control to over 60% after 48 hours of treatment [2].
  • Western Blot Analysis: this compound treatment activated initiator caspases (8 and 9) and effector caspases (3 and 7), and increased the cleavage of PARP, a hallmark of apoptosis [1] [2].

3. ROS as a Key Mediator

  • Experimental Blockage: The use of the broad-spectrum ROS scavenger N-acetyl-l-cysteine (NAC) was critical in confirming the role of ROS. Pre-treatment with NAC abolished this compound-induced apoptosis and autophagy, demonstrating that ROS generation is an upstream event in its mechanism of action [1].

Core Experimental Protocols

The following methodologies are central to the studies cited in this comparison:

  • Cell Viability Assay (MTT): Cells are treated with the compound and then incubated with MTT reagent. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved and quantified by spectrophotometry. The absorbance is directly proportional to the number of living cells [2].
  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): Treated cells are stained with fluorescent conjugates of Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and PI (which stains DNA in cells with compromised membranes, indicating late apoptosis or necrosis). The population of cells is then analyzed using flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells [2].
  • ROS Detection (DCFH-DA Assay): Cells are loaded with a fluorescent probe such as 2',7'-Dichlorofluorescin diacetate (DCFH-DA). This cell-permeable dye is deacetylated by cellular esterases and then oxidized by intracellular ROS into a highly fluorescent compound, DCF. Fluorescence intensity, measured by flow cytometry or fluorescence microscopy, is proportional to ROS levels within the cell [1].
  • Western Blotting: Proteins are extracted from treated and control cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with specific primary antibodies against the target protein (e.g., LC3, cleaved PARP, DR5) and subsequently with a labeled secondary antibody. Detection of the antibody signal allows for the analysis of changes in protein expression, cleavage, or post-translational modifications [1] [2].

Mechanism of Action Workflow

The diagram below illustrates the core mechanism by which this compound exerts its anti-cancer effects, integrating the key findings from the research.

G This compound This compound ROS ROS This compound->ROS Induces mTOR mTOR ROS->mTOR Inhibits DR5 DR5 ROS->DR5 Upregulates Apoptosis Apoptosis Autophagy Autophagy Cell_Death Cell_Death Autophagy->Cell_Death Cytoprotective Role mTOR->Autophagy Activates DR5->Apoptosis Triggers

Research Implications & Conclusions

  • Mechanistic Distinction: The key difference among ROS-inducing compounds lies not just in their potency, but in the specific type and subcellular source of ROS they generate (e.g., general intracellular, mitochondrial superoxide), leading to distinct downstream stress responses and cell death pathways [4].
  • Therapeutic Potential: this compound's dual induction of apoptosis and cytoprotective autophagy, along with its efficacy in mouse models with low systemic toxicity, positions it as a promising lead compound [1] [2]. The observation that blocking autophagy enhances cell death suggests that combination therapy with autophagy inhibitors could be a viable strategy to improve its anti-cancer efficacy [1].
  • Experimental Design: When comparing ROS inducers, it is critical to consider the compound's specific mechanism. Relying on a single method (e.g., just H₂O₂) as a universal model for oxidative stress can be misleading, as different ROS stressors elicit dissimilar cellular responses [4].

References

Quantitative Cytotoxicity and Selectivity of Bigelovin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the anti-proliferative effects (IC₅₀) of bigelovin on various cancer cell lines and normal cells, demonstrating its potency and potential selectivity.

Cell Line / Type Cancer Type This compound IC₅₀ (μM, approx.) Experimental Context Key Findings on Selectivity
HT-29 [1] Colorectal Cancer 1.4 μM (24h) In vitro, MTT assay More sensitive than primary human colon cells (IC₅₀ of 8.55 μM at 48h), indicating a selective window [1].
HCT 116 [1] Colorectal Cancer 1.2 μM (24h) In vitro, MTT assay More sensitive than primary human colon cells [1].
Primary Human Colon Cells [1] Normal (Mixed) 8.55 μM (48h) In vitro, MTT assay Less sensitive to this compound than tested colorectal cancer cell lines, suggesting a favorable therapeutic index [1].
U266, RPMI8226, MM.1S [2] Multiple Myeloma ~5-10 μM (48h) In vitro, MTT assay Induced apoptosis and cell cycle arrest in cancer cells; effects were linked to oncoprotein E2F1 degradation [2].
Panel of 10 Cancer Cell Lines [3] [4] Various (e.g., HeLa, A549, MDA-MB-468) IC₅₀ values reported In vitro, MTT assay Potently inhibited cell viability, with greater effects in cells exhibiting constitutively activated STAT3 [3] [4].

Molecular Mechanisms and Signaling Pathways

This compound induces cancer cell death through multiple mechanisms, which underpin its potency and potential selectivity.

  • Induction of Apoptosis: this compound activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Treatment leads to the upregulation of Death Receptor 5 (DR5) and activation of caspase-8 (extrinsic) and caspase-9 (intrinsic), culminating in the cleavage of effector caspases (3/7) and the apoptosis hallmark PARP [1].
  • Inhibition of Pro-Survival Pathways: A key mechanism of this compound is the suppression of major pro-survival and inflammatory signaling hubs.
    • JAK2/STAT3 Pathway: this compound directly inactivates JAK2 and inhibits its phosphorylation, leading to the downregulation of STAT3 activation and its downstream target genes. This effect is particularly potent in cancer cells with constitutively active STAT3 [3] [4].
    • NF-κB Pathway: this compound induces the ubiquitination and degradation of IKK-β, a core kinase in the NF-κB pathway. This results in decreased phosphorylation of IκBα and p65, suppressing the transcription of NF-κB-regulated survival genes [5].
  • Oxidative Stress and Cell Cycle Disruption: this compound increases intracellular reactive oxygen species (ROS), contributing to DNA damage, as indicated by increased γ-H2AX. It also causes cell cycle arrest at G2/M phase in colorectal cancer cells and S phase in multiple myeloma cells by modulating regulators like cyclin B1 and triggering the degradation of the transcription factor E2F1, respectively [1] [2].

The following diagram summarizes the core mechanisms of action of this compound in cancer cells.

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.

  • Cell Viability and Proliferation Assays [1] [2] [3]

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its effect on cell growth.
    • Standard Protocol: Cells are seeded in 96-well plates and treated with a dose range of this compound (e.g., 0.037 to 50 μM) for 24-72 hours. Viability is measured using colorimetric assays like MTT or MTS, which measure metabolic activity. Proliferation is often tracked by counting cells over several days.
  • Apoptosis Detection Assays [1] [2]

    • Purpose: To quantify and confirm the induction of programmed cell death.
    • Standard Protocol:
      • Annexin V/Propidium Iodide (PI) Staining: Cells are treated with this compound, then stained with Annexin V-FITC (binds to phosphatidylserine on the outer membrane of apoptotic cells) and PI (stains dead cells). The population of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is analyzed by flow cytometry.
      • Western Blot Analysis: Whole-cell lysates from treated and control cells are probed with antibodies against cleaved caspases (3, 7, 8, 9) and cleaved PARP to detect key markers of apoptosis execution.
  • Mechanism-of-Action Studies [5] [3] [4]

    • Purpose: To identify the molecular targets and signaling pathways affected by this compound.
    • Standard Protocols:
      • Western Blotting: Used to detect changes in protein expression and phosphorylation (e.g., p-STAT3, p-JAK2, p-IκBα, cyclin B1) [1] [3] [4].
      • Luciferase Reporter Assay: Cells transfected with a STAT3- or NF-κB-responsive luciferase reporter are treated with this compound. A decrease in luminescence indicates pathway inhibition [5] [3] [4].
      • RNA Sequencing (RNAseq): Used for an unbiased discovery of pathways altered by this compound, such as the identification of NF-κB as a top inhibited pathway [5].

Interpretation and Future Directions

The data indicates that this compound's selectivity may stem from several factors. Many cancer cells have dysregulated JAK2/STAT3 and NF-κB pathways, making them more reliant on these signals for survival, which this compound directly disrupts [5] [3] [4]. Furthermore, the increased basal ROS levels in cancer cells may make them more vulnerable to the additional oxidative stress induced by this compound [1].

For clinical translation, future work should focus on:

  • Expanding selectivity profiling against a broader panel of non-cancerous cell types from different tissues.
  • Comprehensive in vivo toxicology studies to confirm the therapeutic window suggested by in vitro data.
  • Developing analytical methods to precisely monitor this compound levels and metabolism in physiological systems.

References

Bigelovin mechanism confirmation in different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin's Anti-Cancer Mechanisms

Cancer Type Confirmed Mechanisms Key Experimental Findings Experimental Models

| Colorectal Cancer (CRC) [1] | - Induces apoptosis via Death Receptor (DR5) pathway [1]

  • Generates Reactive Oxygen Species (ROS) [1]
  • Causes G2/M cell cycle arrest [1]
  • Induces DNA damage [1] | - IC50: ~0.8-1.2 μM (48h treatment in cell lines) [1]
  • ↑ DR5 protein expression [1]
  • Activates Caspases-8, -9, -3, -7; cleaves PARP [1]
  • ↑ phospho-H2AX (DNA damage marker) [1] | In vitro: HT-29, HCT 116 cell lines [1] In vivo: HCT 116 xenograft mouse model [1] | | Multiple Myeloma (MM) [2] | - Triggers S-phase cell cycle arrest [2]
  • Induces apoptosis [2] | - Induces proteasome-mediated degradation of oncoprotein E2F1 [2]
  • E2F1 overexpressed in 25-57% of patient MM samples [2] | In vitro: U266, RPMI8226, MM.1S cell lines [2] Ex vivo: Primary CD138+ MM patient cells [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

For Colorectal Cancer (CRC) Studies [1]
  • Cell Viability/Proliferation: Assessed by MTT assay and cell counting after 24-72 hours of this compound treatment.
  • Apoptosis Detection:
    • Morphological Assessment: Hoechst 33258 staining to observe nuclear condensation and fragmentation.
    • Quantification: Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry.
  • Apoptosis Mechanism:
    • Western Blotting: Analysis of key proteins, including cleavage of caspases (-8, -9, -3, -7) and PARP, and upregulation of DR5.
  • Cell Cycle Analysis: PI staining of DNA content followed by flow cytometry to determine cell cycle phase distribution.
  • In Vivo Efficacy: HCT 116 xenograft model in mice; this compound administered intraperitoneally at 20 mg/kg, with tumor volume measured over time.
For Multiple Myeloma (MM) Studies [2]
  • Cell Cycle Arrest & Viability:
    • Cell Synchronization: Double thymidine block.
    • Analysis: Flow cytometry for cell cycle profiling; MTT assay and trypan blue exclusion for viability.
  • Apoptosis Detection:
    • Methods: Annexin V/7-AAD staining and flow cytometry; DNA fragmentation assay.
  • Target Identification (E2F1):
    • Gene Silencing: E2F1-specific siRNAs were transfected into U266 cells.
    • Protein Degradation Pathways: Use of inhibitors for proteasome (MG132), caspases (Z-VAD-fmk), and other proteases to pinpoint the mechanism of E2F1 loss.
    • Western Blotting & RT-PCR: To monitor E2F1 protein and mRNA levels, and its downstream targets (e.g., Cyclin E, PCNA).

This compound-Induced Apoptosis Signaling Pathway

The diagram below illustrates the core signaling pathway through which this compound triggers apoptosis in colorectal cancer cells, as confirmed by experimental data [1].

G This compound This compound ROS ROS This compound->ROS Upregulates DR5 DR5 This compound->DR5 Upregulates ROS->DR5 Enhances Caspase8 Caspase8 DR5->Caspase8 Activates Caspase3 Caspase3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Summary and Research Implications

  • Promising Therapeutic Profile: this compound has shown efficacy in laboratory models with reported lower toxicity compared to some conventional chemotherapy regimens, suggesting a potentially favorable therapeutic window [1].
  • Broader Compound Class: As a sesquiterpene lactone, this compound shares a crucial α-methylene-γ-butyrolactone functional group. This group is known to react with nucleophilic sites in biological molecules, which is considered essential for the cytotoxic activity of this entire class of compounds [3].

Further research is needed to validate these mechanisms in other cancer types and to explore its potential in combination therapies.

References

Mechanism of Bigelovin: Dual Inhibition of GSH and TrxR

Author: Smolecule Technical Support Team. Date: February 2026

Bigelovin, isolated from plants of the Inula genus (such as Inula britannica), exerts potent anti-tumor activity primarily through the concurrent inhibition of the glutathione (GSH) and thioredoxin reductase (TrxR) systems [1]. This dual inhibition disrupts cellular redox homeostasis, leading to oxidative stress-mediated apoptosis in cancer cells.

  • Direct Interaction with GSH: this compound covalently binds to and depletes glutathione. The α-alkene-γ-lactone group in its structure is prioritized over the α,β-unsaturated ketone unit as the primary reaction site with GSH [1].
  • Inhibition of TrxR: this compound directly inhibits TrxR activity, primarily by engaging the Sec498 residue at the enzyme's active site. This leads to an accumulation of oxidized thioredoxin (Trx) and a reduction in its reduced, active form (Trx) [1].

The collective disruption of both systems results in a marked increase in reactive oxygen species (ROS), alterations in the GSH/GSSG ratio, damage to mitochondrial membrane potential, and ultimately, the activation of apoptosis in fibrosarcoma cells [1]. The core mechanism is illustrated below.

G This compound This compound GSH GSH This compound->GSH Covalent Binding (α-alkene-γ-lactone) TrxR TrxR This compound->TrxR Inhibits Sec498 Site ROS ROS GSH->ROS Depletion TrxR->ROS Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress MMP MMP OxidativeStress->MMP Damages DNA DNA OxidativeStress->DNA Damages Apoptosis Apoptosis MMP->Apoptosis DNA->Apoptosis

Comparative Analysis of Antioxidant System-Targeting Strategies

The table below compares this compound's approach with other documented strategies that target cellular antioxidant pathways, highlighting its unique position as a single molecule with dual-targeting capability.

Therapeutic Agent / Strategy Primary Target(s) Key Mechanism of Action Demonstrated Anti-Tumor Effect
This compound (a sesquiterpene lactone) [1] GSH & TrxR (Dual) Covalently binds GSH; inhibits TrxR via Sec498 site, disrupting redox homeostasis. Induces oxidative stress-mediated apoptosis in fibrosarcoma (in vitro & in vivo).
[Au(d2pype)2]Cl + Ibrutinib (Combination therapy) [2] TrxR & BTK (Dual) [Au(d2pype)2]Cl inhibits TrxR; Ibrutinib inhibits Bruton's Tyrosine Kinase (BTK). Synergistic inhibition of lymphoma cell proliferation and induction of apoptosis/ferroptosis.
Auranofin (at high dose, e.g., 4-5 μM) [3] TrxR & Proteasome (Dual) Inhibits both TrxR and proteasomal activity, leading to proteotoxic stress. Induces paraptosis (a non-apoptotic cell death) in breast cancer cells.
Auranofin (at low dose) + Bortezomib [3] TrxR & Proteasome (Dual) Combined inhibition of TrxR (by Auranofin) and proteasome (by Bortezomib). Selectively induces paraptosis in breast cancer cells, sparing non-malignant cells.
Alantolactone (a sesquiterpene lactone) [4] Multiple, including ROS induction Triggers mitochondria-mediated caspase cascade; increases Bax/Bcl-2 ratio. Induces apoptosis in various cancers (e.g., HepG2 liver cancer cells).

Key Experimental Data and Protocols

For researchers aiming to validate or build upon these findings, here is a summary of key experimental methodologies related to this compound's activity.

  • Cytotoxicity and Anti-proliferation Assay (MTT Assay)

    • Purpose: To determine the inhibitory effect of this compound on cancer cell viability [5].
    • Protocol Summary: Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After incubation, MTT reagent is added. Metabolically active cells reduce MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated [6].
  • Analysis of Apoptosis

    • Purpose: To confirm and quantify this compound-induced programmed cell death.
    • Protocol Summary: Apoptosis is often detected using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine externalized on the cell membrane) and propidium iodide (a DNA dye for late apoptosis/necrosis). Additionally, Western Blot analysis is used to detect cleavage of key apoptotic markers such as caspase-3 and PARP [5].
  • Measurement of Reactive Oxygen Species (ROS)

    • Purpose: To detect the accumulation of intracellular ROS following treatment.
    • Protocol Summary: Cells are treated with this compound and then loaded with a fluorescent ROS-sensitive dye (e.g., DCFH-DA). The fluorescence intensity, proportional to ROS levels, is measured using a flow cytometer or a fluorescence microplate reader. The critical role of ROS in this compound's mechanism can be confirmed by using a scavenger like N-acetylcysteine (NAC), which should abolish the apoptotic effect [5].
  • Assessment of Mitochondrial Membrane Potential (MMP)

    • Purpose: To evaluate mitochondrial health, as loss of MMP is a key step in intrinsic apoptosis.
    • Protocol Summary: Cells are stained with fluorescent dyes (e.g., JC-1 or Rhodamine 123) that accumulate in mitochondria in a potential-dependent manner. The loss of MMP is indicated by a shift in fluorescence, detectable by flow cytometry or fluorescence microscopy [7].

Conclusion for Research and Development

  • Unique Advantage: Its inherent ability to concurrently target both the GSH and TrxR systems with a single molecular structure provides a strong mechanistic basis for overcoming the compensatory mechanisms that often limit the efficacy of single-target antioxidants inhibitors [1].
  • Research Context: The dual-targeting of key antioxidant systems is an emerging and validated strategy in cancer therapy, as seen with other combination approaches [2] [3]. This compound represents a naturally derived exemplar of this strategy.
  • Future Direction: Promising preclinical results against fibrosarcoma [1] and liver cancer [5] warrant further investigation into its efficacy across other cancer types, its pharmacokinetic profile, and potential for synthetic modification to improve its drug-like properties.

References

JAK2 Inhibition vs. Direct STAT3 Inhibition: A Strategic Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Targeting the JAK2/STAT3 pathway is a recognized therapeutic strategy in oncology and other fields. The two main approaches function at different points in the signaling cascade, as illustrated below.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3_Inactive STAT3 (Inactive) JAK2->STAT3_Inactive Phosphorylates STAT3_Active STAT3 p-Tyr705 (Active) STAT3_Inactive->STAT3_Active STAT3_Dimer STAT3 Dimer STAT3_Active->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation DNA_Binding DNA Binding & Gene Transcription Nucleus->DNA_Binding JAK2_Inhibitor JAK2 Inhibitors (e.g., AG490, AZD1480) JAK2_Inhibitor->JAK2 Direct_STAT3_Inhibitor Direct STAT3 Inhibitors (e.g., Stattic, S3I-201) Direct_STAT3_Inhibitor->STAT3_Dimer

The table below summarizes the core characteristics of these two strategic approaches.

Feature JAK2 Inhibitors Direct STAT3 Inhibitors
Target JAK2 kinase (upstream) [1] [2] STAT3 protein itself (downstream) [3] [4]
Mechanism of Action Blocks JAK2 kinase activity, preventing STAT3 phosphorylation and activation [1] Directly binds to STAT3 (e.g., SH2 or DBD) to disrupt dimerization or DNA binding [3] [4]
Key Example Agents AG490 [5] [2] [6], AZD1480 [1], ZE74-0282 (mutant-selective) [7] Stattic, S3I-201, S3I-1757, TTI-101 [3] [8] [4]

| Primary Experimental Readouts | - Reduction in p-STAT3 (Tyr705) [1]

  • Inhibition of cell proliferation/viability [2]
  • Induction of cell cycle arrest/apoptosis [2] | - Disruption of STAT3-DNA binding in vitro [3]
  • Inhibition of STAT3-dependent reporter gene expression [3]
  • Downregulation of STAT3 target genes (e.g., Bcl-2, c-Myc) [4] | | Therapeutic Rationale | Targets a kinase, a traditionally "druggable" target; may benefit tumors driven by upstream cytokine signaling (e.g., IL-6) [1] | Aims for specificity by blocking the final effector, potentially overcoming resistance from upstream pathway activation or targeting unphosphorylated STAT3 [3] [4] |

Quantitative Data from Key Inhibitors

The following table compiles experimental data for representative inhibitors from both classes, which can be used as a benchmark for comparison.

Inhibitor (Class) Model/Assay Key Efficacy Findings Citation

| AG490 (JAK2i) | Human Keloid Fibroblasts (HKFs) | - ~50% reduction in proliferation at 50 µM (48h, CCK-8)

  • Induced G1 cell cycle arrest & apoptosis | [2] | | AZD1480 (JAK2i) | Solid Tumor Xenografts | - 58% tumor growth inhibition (p=0.001) at 50 mg/kg daily
  • Abolished p-STAT3Tyr705 in tumors | [1] | | S3I-1757 (STAT3i) | FP Assay (SH2 binding) | IC50 = 7.39 ± 0.95 µM for disrupting STAT3-peptide binding | [3] | | Stattic (STAT3i) | DNA-binding ELISA | IC50 = 1.27 ± 0.38 µM for inhibiting STAT3-DNA binding | [3] | | Niclosamide (STAT3i) | DNA-binding ELISA | IC50 = ~1 µM for inhibiting STAT3-DNA binding (proposed DBD binder) | [3] |

Essential Experimental Protocols for Evaluation

To objectively compare a new agent like Bigelovin against established inhibitors, the following core methodologies are critical.

Assessing JAK2/STAT3 Pathway Inhibition
  • Western Blot Analysis: The standard method to detect changes in protein phosphorylation.
    • Methodology: Resolve cell or tissue lysates via SDS-PAGE. Use specific antibodies to detect STAT3, phospho-STAT3 (Tyr705), JAK2, and phospho-JAK2. β-actin or GAPDH serves as a loading control. A JAK2 inhibitor should reduce levels of both p-JAK2 and p-STAT3 [1] [2] [6].
  • Immunofluorescence/Confocal Microscopy: Visualizes STAT3 cellular localization.
    • Methodology: Treat cells, then fix and stain with anti-STAT3 antibody. Inhibition of the pathway prevents STAT3 nuclear translocation, keeping it in the cytoplasm [1].
Evaluating Direct STAT3 Interaction
  • Fluorescence Polarization (FP) Assay: Quantifies inhibitors targeting the STAT3 SH2 domain.
    • Methodology: A fluorescent phosphopeptide binds to recombinant STAT3 protein, generating a high polarization signal. Test compounds that disrupt this interaction reduce the signal. This assay identifies SH2 domain binders and yields IC50 values [3].
  • STAT3 DNA-Binding ELISA: Identifies inhibitors that prevent STAT3 from binding DNA, including those targeting the DNA-binding domain (DBD).
    • Methodology: A STAT3 consensus DNA sequence is immobilized on a plate. Recombinant STAT3 protein and the test compound are added. Inhibition is measured via antibody-based detection. Used with the FP assay, it helps determine the site of action [3].
Measuring Functional Cellular Consequences
  • Proliferation/Viability Assays (e.g., CCK-8): Treat cells with serial dilutions of the inhibitor for 24-72 hours to generate dose-response curves and calculate GI50 values [2].
  • Apoptosis & Cell Cycle Analysis: Use flow cytometry with Annexin V/PI staining (apoptosis) or PI staining of fixed cells (cell cycle) to determine mechanisms of growth inhibition [2].
  • Migration/Invasion Assays: Use transwell chambers with or without Matrigel to assess the compound's anti-metastatic potential [2] [9].

Research Implications and Clinical Context

  • Context-Dependent JAK2 Role: While often an oncogene, JAK2 can surprisingly act as a tumor suppressor in specific contexts like endometrial cancer [9]. This highlights the critical need to fully characterize the biological function of your target in the specific disease model.
  • Clinical Pipeline Status: The field is active, with direct STAT3 inhibitors like TTI-101 (Tvardi) and VVD-850 (Vividion/Bayer) in Phase II trials for cancers and fibrotic diseases [8] [4]. However, recent clinical setbacks, such as TTI-101's Phase II failure in IPF due to high dropout rates and lack of efficacy, underscore the significant translational challenges that remain [10].
  • Future Directions: Strategies are evolving towards greater selectivity, such as developing wild-type-sparing JAK2(V617F) mutant inhibitors (e.g., ZE74-0282) [7] and protein degraders (e.g., STAT6 degrader KT-621) [8].

References

Bigelovin anti-metastatic activity comparison standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-Metastatic Activity & Mechanisms

Feature Bigelovin Bevacizumab (Anti-VEGF-A Antibody) Cediranib (VEGFR TKI)
Primary Mechanism Induces apoptosis via Death Receptor 5 (DR5) upregulation & ROS generation [1] Inhibits angiogenesis by neutralizing VEGF-A [2] [3] Inhibits angiogenesis by blocking VEGFR-1, -2, & -3 tyrosine kinases [4] [3]
Key Molecular Targets/Pathways DR5, Reactive Oxygen Species (ROS), Caspases, mTOR [1] [5] VEGF-A (extracellular) [2] VEGFR-1, VEGFR-2, VEGFR-3 (intracellular) [4] [3]
In Vitro Efficacy (Cell-based) IC₅₀: ~0.8-1.2 μM (in HT-29, HCT 116 cells) [1] Conflicting reports on direct cytotoxic effects on tumor cells [2] Primarily affects endothelial cells; direct tumor cell effect is not its primary mode [6]
In Vivo Efficacy (Animal Model) 20 mg/kg showed significant tumor suppression compared to conventional FOLFOX [1] Demonstrated clinical benefit in mCRC patients combined with chemotherapy [4] [2] Clinical efficacy similar to Bevacizumab in mCRC trials (no statistically significant difference in PFS or OS) [4] [3]
Anti-Metastatic Evidence Suppressed tumor growth in HCT 116 xenograft model [1] Reduces metastasis by inhibiting new blood vessel formation [2] Reduced incidence of lymphatic metastasis in a prevention model [6]

Detailed Experimental Data & Protocols

The following experimental details from the research can help in understanding the evidence base for the comparisons above.

This compound (Preclinical Studies)

  • In Vitro Cytotoxicity & Apoptosis [1]:
    • Cell Lines: Human colorectal cancer HT-29 and HCT 116 cells.
    • Protocol: Cells were treated with this compound (0.037 to 9 μM) for 24, 48, and 72 hours. Cell viability was assessed by MTT assay. Apoptosis was detected by Annexin V/PI staining and observation of caspase activation (Caspase-3, -7, -8, -9) and PARP cleavage via Western blot.
    • Key Findings: this compound induced dose- and time-dependent cytotoxicity and apoptosis. It also caused G2/M cell cycle arrest and increased DNA damage markers.
  • In Vivo Efficacy [1]:
    • Model: HCT 116 xenograft model in mice.
    • Protocol: this compound was administered at 20 mg/kg.
    • Key Findings: Treatment resulted in significant suppression of tumor growth, with data suggesting it may have more potent effects and fewer side effects than conventional FOLFOX treatment in this model.

Standard of Care Drugs (Clinical & Preclinical Data)

  • Bevacizumab (Avastin) [2]:
    • Traditional Mechanism: Originally thought to work solely by blocking VEGF-A to inhibit angiogenesis (formation of new blood vessels).
    • Emerging Evidence: Growing body of research suggests it may also have direct cytotoxic effects on tumor cells that express VEGFA and its receptors, potentially inducing apoptosis, though findings across studies are inconsistent.
  • Cediranib [4] [3]:
    • Clinical Trial (HORIZON I):
      • Design: Patients with previously treated metastatic colorectal cancer (mCRC) were randomized to receive mFOLFOX6 combined with either Cediranib (20 or 30 mg/day) or Bevacizumab (10 mg/kg every 2 weeks).
      • Key Findings: No statistically significant differences in progression-free survival (PFS) or overall survival (OS) were found between the treatment arms. The 20 mg dose of Cediranib was better tolerated than the 30 mg dose.
    • Preclinical Metastasis Model [6]:
      • Finding: In a mouse model, Cediranib reduced the diameter of draining lymphatic vessels, the number of tumor cells arriving in the lymph node, and the incidence of lymphatic metastasis when administered during tumor growth.

Mechanism of Action Workflow

The diagram below illustrates the core mechanisms through which this compound and the standard drugs exert their anti-tumor and potential anti-metastatic effects.

mechanism_comparison cluster_bigelovin_path This compound Pathway (Direct Pro-apoptotic) cluster_anti_angiogenic_path Bevacizumab & Cediranib Pathway (Anti-angiogenic) This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 Upregulates ROS ROS Generation This compound->ROS Increases Bevacizumab Bevacizumab VEGF VEGF Ligand Bevacizumab->VEGF Neutralizes Cediranib Cediranib VEGFR VEGFR Cediranib->VEGFR Inhibits Apoptosis Apoptosis TumorCell Tumor Cell Apoptosis->TumorCell  Targets AngiogenesisInhibition AngiogenesisInhibition AngiogenesisInhibition->TumorCell  Starves EndothelialCell Endothelial Cell EndothelialCell->AngiogenesisInhibition VEGF->VEGFR VEGFR->EndothelialCell Caspases Caspase Activation DR5->Caspases ROS->DR5 Caspases->Apoptosis

Key Insights for Researchers

  • This compound's Direct Action: Unlike the anti-angiogenic agents that target the tumor's blood supply, this compound attacks tumor cells directly by triggering programmed cell death (apoptosis) via the DR5 pathway and ROS [1]. This represents a different therapeutic strategy.
  • Clinical Maturity Gap: Bevacizumab and Cediranib have extensive human clinical trial data supporting their use in established treatment regimens (like mFOLFOX6 for mCRC) [4] [3]. This compound's evidence is currently at the preclinical stage, showing promise in cell and animal models but not yet validated in human trials [1].
  • Combination Potential: The distinct mechanisms suggest potential for combination therapy. A direct apoptosis inducer like this compound could theoretically be combined with an anti-angiogenic agent to attack the tumor from multiple fronts, though this requires rigorous investigation.

References

Bigelovin NLRP3 inhibition potency versus known inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Established NLRP3 Inhibitors in Development

The table below summarizes several key NLRP3 inhibitors currently in clinical development, reflecting the active research landscape in this area [1].

Compound Name Developer Clinical Stage Reported Indications
Dapansutrile (OLT1177) Olatec Therapeutics Phase 2/3 Acute Gout, Osteoarthritis, Type 2 Diabetes, Parkinson's (announced)
DFV-890 Novartis Phase 2 OA, Familial Cold Auto-inflammatory Syndrome (FCAS), Coronary Heart Disease
Selnoflast (RO-7486967) Roche Phase 1 Parkinson's, CAPS, Asthma
ZYIL1 Zydus Lifesciences Phase 1/2 CAPS, Amyotrophic lateral sclerosis
NT-0796 NodThera Phase 1/2 Parkinson's, Cardiovascular
Vent-02 Ventus Therapeutics Phase 1 Safety

Experimental Protocols for Assessing NLRP3 Inhibition

To objectively compare inhibitors, researchers use standardized cellular and biochemical assays. The methodologies below are commonly cited in the literature for evaluating inhibitor potency and mechanism of action [2] [3] [4].

  • Target Engagement Assays: Tools like the NanoBRET Target Engagement assay are used in high-throughput screening (HTS) to directly confirm that a small molecule binds to the NLRP3 protein in cells, helping to identify potent and specific inhibitors [3].
  • Functional Readouts for Downstream Inhibition: After confirming target binding, the functional impact on the inflammasome pathway is measured using several key methods:
    • IL-1β Release: The concentration of mature IL-1β secreted into the cell culture supernatant is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) [2] [3] [5].
    • Caspase-1 Activity: The activation of caspase-1 is assessed through enzymatic activity assays or by detecting its cleaved form via Western blot [2] [3].
    • ASC Speck Formation: The oligomerization of the ASC adapter protein into large complexes ("specks") is a hallmark of inflammasome activation. This can be visualized and quantified using immunofluorescence microscopy or image-based flow cytometry [4] [6].
    • Pyroptosis Measurement: Cell death by pyroptosis can be evaluated by measuring the cleavage of gasdermin D (GSDMD) or by using membrane-dye exclusion assays (e.g., propidium iodide staining) [2] [7].

The diagram below illustrates the logical workflow that integrates these key experimental methods to assess an NLRP3 inhibitor.

workflow Start Experimental Workflow Priming Priming Signal (e.g., LPS via TLR4) ↑ NLRP3 & pro-IL-1β transcription Start->Priming Activation Activation Signal (e.g., Nigericin, ATP) K⁺ efflux / ROS / Lysosomal damage Priming->Activation Inhibitor Inhibitor Application Activation->Inhibitor Applied before/during Inflammasome NLRP3 Inflammasome Assembly (ASC oligomerization & speck formation) Inhibitor->Inflammasome Prevents TE Target Engagement (NanoBRET) Inhibitor->TE Confirmed by   Caspase Caspase-1 Activation Inflammasome->Caspase Leads to Specks ASC Speck Formation (Immunofluorescence/Flow Cytometry) Inflammasome->Specks Measured by   Output Downstream Effects - IL-1β/IL-18 maturation & release - Pyroptosis (GSDMD cleavage) Caspase->Output Causes CaspAssay Caspase-1 Activity (Western Blot/Activity Assay) Caspase->CaspAssay Measured by   Cytokine Cytokine Release (ELISA) Output->Cytokine Measured by   Assays Key Assessment Assays

How to Proceed with Your Comparison

Since a direct comparison for Bigelovin is not available in the public domain, here are concrete steps you can take to build this information:

  • Search for Primary Studies on this compound: Look for research articles that specifically focus on this compound. The IC₅₀ values (the concentration needed for 50% inhibition) from its dose-response curves in cellular assays (e.g., IL-1β inhibition in macrophages) are the key data points you need.
  • Compare Against Public Data: Once you have the potency data for this compound, you can compare it to values published for other inhibitors. For example, the recently identified inhibitor ZAP-180013 was discovered through high-throughput screening, and the chalcone derivative F14 showed IC₅₀ values of 0.74 μM in mouse bone marrow-derived macrophages [7] [5].
  • Consult Specialized Databases: Use professional drug discovery and pharmaceutical industry databases to check for any proprietary or pre-clinical data that might include head-to-head comparisons.

References

Bigelovin covalent binding specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Technologies for Validating Covalent Binding

The general technologies used to directly detect covalent protein-drug adducts, as outlined in recent scientific reviews, provide a framework for the methods applied to bigelovin [1].

Technology How It Detects Covalent Binding Key Information Provided Application to this compound
Chemoproteomics (e.g., isoTOP-ABPP) Uses functionalized probes to label and identify ligand-bound cysteine residues in complex proteomes [2]. Direct identification of the specific modified amino acid residue (e.g., Cys168 on RACK1) [2]. Primary method used to identify this compound's binding to RACK1 [2].
Mass Spectrometry (MS) Measures the increase in protein mass under denaturing conditions after ligand binding [1]. Confirms covalent adduct formation; can identify modified residue via tandem MS. Implied as part of chemoproteomic workflow [2].
X-ray Crystallography Provides a high-resolution 3D structure of the protein-ligand complex [1]. Visualizes the covalent bond and the specific atomic interaction. Not yet reported for this compound.
Functional Assays Measures downstream biological consequences of target engagement (e.g., inhibition of protein-protein interactions) [2]. Indirect but strong physiological evidence of effective covalent binding. Used to show disrupted RACK1-NLRP3 interaction [2].

Experimental Workflow for this compound Validation

Based on the research, the following diagram illustrates the logical workflow and key methods used to establish this compound's covalent mechanism of action:

Start Start: Identify this compound's Anti-inflammatory Effect Step1 Chemoproteomic Target ID (isoTOP-ABPP) Start->Step1 Step2 Identify Binding Site (Cys168 of RACK1) Step1->Step2 Step3 Functional Validation (Interaction & Oligomerization Assays) Step2->Step3 Step4 Cellular & In Vivo Efficacy Step3->Step4 End Conclusion: Covalent Inhibitor via RACK1 Cys168 Step4->End

Key Experimental Details

The most detailed validation for this compound comes from a 2025 study that used an isoTOP-ABPP (isotopic Tandem Orthogonal Protease Proteomics with Activity-Based Protein Profiling) chemoproteomic approach [2]. This method involves:

  • Probe Design: Using broad-spectrum, functionalized covalent probes to label reactive cysteine residues across the proteome.
  • Competition: Treating cells or protein lysates with this compound, which will covalently bind to specific cysteines (like Cys168 on RACK1), thus blocking the probe from accessing that site.
  • Identification: Through enrichment and mass spectrometry analysis, a reduction in probe labeling at a specific peptide identifies the this compound-binding site [2] [1].

The key functional evidence was that this compound binding to RACK1 disrupted its interaction with the NLRP3 monomer, thereby preventing the assembly of the active NLRP3 inflammasome complex and the subsequent release of inflammatory cytokines [2].

References

Bigelovin in vivo tumor suppression dose-response comparison

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dose-Response Comparison of Bigelovin

Cancer Model Dosing Regimen Key Findings on Tumor Suppression Toxicity & Comparison to Standard Care
Colorectal Cancer (HCT-116 xenograft) [1] 20 mg/kg, intraperitoneal (i.p.) injection, daily for 21 days. Significant suppression of tumor growth. Showed more significant tumor suppression and fewer side effects than conventional FOLFOX regimen [1].
Liver Cancer (HepG2 xenograft) [2] [3] 5 mg/kg and 10 mg/kg, i.p. injection, every 2 days for 6 weeks. Suppressed tumor growth in a dose-dependent manner. Exhibited low systemic toxicity at the tested doses [2] [3].

Detailed Experimental Protocols

The reliability of the data depends on the rigor of the experimental methods. Here are the key methodologies from the cited studies:

  • Animal Models: The studies used human cancer xenograft models, where human cancer cells (HCT-116 for colorectal cancer, HepG2 for liver cancer) were implanted under the skin of immunodeficient mice [1] [2] [3].
  • Dosing and Administration: this compound was administered via intraperitoneal injection. The treatment duration and schedules varied, as detailed in the table above [1] [2] [3].
  • Tumor Measurement: Tumor growth was tracked by measuring tumor volume periodically. At the end of the experiment, tumors were weighed. These measurements allowed researchers to quantify the suppression of tumor growth [1] [2] [3].
  • Toxicity Assessment: Studies evaluated systemic toxicity by monitoring body weight changes and overall animal behavior. One study specifically noted that this compound caused less toxicity than the FOLFOX chemotherapy regimen [1].

Proposed Mechanisms of Action

The anti-tumor effects of this compound are not due to a single action but are the result of impacting multiple cellular pathways, which is visualized in the diagram below.

G cluster_1 Key Mediator: Reactive Oxygen Species (ROS) cluster_2 Primary Cell Fate Outcomes cluster_a Extrinsic Apoptosis Pathway cluster_b Inflammation & Survival Pathway cluster_c Proliferation & Survival Pathway cluster_d Autophagy Induction This compound This compound ROS ROS This compound->ROS DR5 Death Receptor 5 (DR5) Up-regulation ROS->DR5 IKKbeta IKK-β Degradation ROS->IKKbeta JAK2 JAK2 Inactivation ROS->JAK2 mTOR mTOR Pathway Inhibition ROS->mTOR Apoptosis Apoptosis Autophagy Autophagy Caspase8 Caspase-8 Activation DR5->Caspase8 PARP PARP Cleavage Caspase8->PARP PARP->Apoptosis NFkB NF-κB Pathway Inhibition IKKbeta->NFkB NFkB->Apoptosis STAT3 STAT3 Signaling Inhibition JAK2->STAT3 STAT3->Apoptosis LC3 LC3-II Accumulation (Autophagy Marker) mTOR->LC3 LC3->Autophagy

The diagram illustrates that this compound's anti-cancer activity is primarily mediated through the generation of Reactive Oxygen Species (ROS), which in turn influences several key cellular processes [1] [2] [3]. The mechanisms supported by the in vivo data in the table are:

  • Induction of Apoptosis: In colorectal cancer models, this compound upregulates Death Receptor 5 (DR5), activating the caspase cascade (including caspases 3, 7, 8, and 9) and leading to programmed cell death [1]. This mechanism was confirmed in the HCT-116 xenograft study.
  • Inhibition of STAT3 Signaling: this compound directly inactivates JAK2, leading to the inhibition of the STAT3 signaling pathway, which promotes cancer cell survival and proliferation. This mechanism was demonstrated in various human cancer cells [4].
  • Induction of Autophagy via mTOR Inhibition: In liver cancer models, this compound-induced ROS generation inhibits the AKT/mTOR pathway. This inhibition triggers a protective form of autophagy. The inactivation of this pathway was a key finding in the HepG2 xenograft study [2] [3].
  • Suppression of NF-κB Signaling: In colon cancer cells, this compound induces the degradation of IKK-β, a key kinase, leading to the suppression of the NF-κB pathway and its pro-survival genes [5].

Interpretation and Research Implications

For researchers, the data suggests:

  • Promising Efficacy Profile: this compound shows potent anti-tumor activity at doses (5-20 mg/kg) that are associated with low systemic toxicity in animal models, presenting a potentially favorable therapeutic window [1] [3].
  • Multi-Target Mechanism: Its ability to simultaneously induce apoptosis and autophagy through ROS generation makes it an interesting candidate for overcoming the resistance that can develop with single-target therapies [1] [2] [5].
  • Natural Product Derivative: As a sesquiterpene lactone from a traditional medicinal plant, this compound represents the continuing potential of natural products in anticancer drug discovery [1] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

304.13107373 Da

Monoisotopic Mass

304.13107373 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

3668-14-2

Wikipedia

Bigelovin

Dates

Last modified: 08-15-2023
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2: Zhang H, Li L, Chen L, Hu L, Jiang H, Shen X. Structure basis of bigelovin as a selective RXR agonist with a distinct binding mode. J Mol Biol. 2011 Mar 18;407(1):13-20. doi: 10.1016/j.jmb.2011.01.032. Epub 2011 Jan 22. PubMed PMID: 21262235.
3: Lee HT, Yang SW, Kim KH, Seo EK, Mar W. Pseudoguaianolides isolated from Inula britannica var. chinenis as inhibitory constituents against inducible nitric oxide synthase. Arch Pharm Res. 2002 Apr;25(2):151-3. PubMed PMID: 12009027.
4: Zhang HH, Kuang S, Wang Y, Sun XX, Gu Y, Hu LH, Yu Q. Bigelovin inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells. Acta Pharmacol Sin. 2015 Apr;36(4):507-16. doi: 10.1038/aps.2014.143. Epub 2015 Jan 26. PubMed PMID: 25619393; PubMed Central PMCID: PMC4387296.
5: Yue GG, Chan BC, Kwok HF, Wong YL, Leung HW, Ji CJ, Fung KP, Leung PC, Tan NH, Lau CB. Anti-angiogenesis and immunomodulatory activities of an anti-tumor sesquiterpene bigelovin isolated from Inula helianthus-aquatica. Eur J Med Chem. 2013 Jan;59:243-52. doi: 10.1016/j.ejmech.2012.11.029. Epub 2012 Nov 24. PubMed PMID: 23231968.
6: Liu JL, Zeng GZ, Liu XL, Liu YQ, Hu ZG, Liu Y, Tan NH, Zhou GB. Small compound bigelovin exerts inhibitory effects and triggers proteolysis of E2F1 in multiple myeloma cells. Cancer Sci. 2013 Dec;104(12):1697-704. doi: 10.1111/cas.12295. Epub 2013 Nov 8. PubMed PMID: 24118350.
7: Zeng GZ, Tan NH, Ji CJ, Fan JT, Huang HQ, Han HJ, Zhou GB. Apoptosis inducement of bigelovin from Inula helianthus-aquatica on human Leukemia U937 cells. Phytother Res. 2009 Jun;23(6):885-91. doi: 10.1002/ptr.2671. PubMed PMID: 19107858.
8: Nam KW, Oh GT, Seo EK, Kim KH, Koo U, Lee SJ, Mar W. Nuclear factor kappaB-mediated down-regulation of adhesion molecules: possible mechanism for inhibitory activity of bigelovin against inflammatory monocytes adhesion to endothelial cells. J Ethnopharmacol. 2009 Jun 22;123(2):250-6. doi: 10.1016/j.jep.2009.03.017. Epub 2009 Mar 26. PubMed PMID: 19429369.
9: Wang X, Li X, Guo Y, Qi J, Su L, Fu Y. [Simultaneous determination of three sesquiterpene lactones in Inula hupehensis by RP-HPLC]. Zhongguo Zhong Yao Za Zhi. 2011 Sep;36(18):2520-4. Chinese. PubMed PMID: 22256758.
10: Park EJ, Kim J. Cytotoxic sesquiterpene lactones from Inula britannica. Planta Med. 1998 Dec;64(8):752-4. PubMed PMID: 9933993.
11: Kinoshita K, Kawai T, Imaizumi T, Akita Y, Koyama K, Takahashi K. Anti-emetic principles of Inula linariaefolia flowers and Forsythia suspensa fruits. Phytomedicine. 1996 May;3(1):51-8. doi: 10.1016/S0944-7113(96)80010-9. PubMed PMID: 23194861.
12: Abou-Douh AM. New eudesmane derivatives and other sesquiterpenes from the epigeal parts of Dittrichia graveolens. Chem Pharm Bull (Tokyo). 2008 Nov;56(11):1535-45. PubMed PMID: 18981602.
13: Li M, Song LH, Yue GG, Lee JK, Zhao LM, Li L, Zhou X, Tsui SK, Ng SS, Fung KP, Tan NH, Lau CB. Bigelovin triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species. Sci Rep. 2017 Feb 9;7:42176. doi: 10.1038/srep42176. PubMed PMID: 28181527; PubMed Central PMCID: PMC5299840.

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